molecular formula C7H9ClN2O3 B1322799 O-(2-nitrobenzyl)hydroxylamine hydrochloride CAS No. 51572-92-0

O-(2-nitrobenzyl)hydroxylamine hydrochloride

Cat. No.: B1322799
CAS No.: 51572-92-0
M. Wt: 204.61 g/mol
InChI Key: BQIQHXAETAYODF-UHFFFAOYSA-N
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Description

O-(2-nitrobenzyl)hydroxylamine hydrochloride is a useful research compound. Its molecular formula is C7H9ClN2O3 and its molecular weight is 204.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

O-[(2-nitrophenyl)methyl]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3.ClH/c8-12-5-6-3-1-2-4-7(6)9(10)11;/h1-4H,5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIQHXAETAYODF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623945
Record name O-[(2-Nitrophenyl)methyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51572-92-0
Record name O-[(2-Nitrophenyl)methyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of O-(2-nitrobenzyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded protocol for the synthesis of O-(2-nitrobenzyl)hydroxylamine hydrochloride, a valuable reagent in chemical biology and drug development, often utilized for its photocleavable properties. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also understand and troubleshoot it effectively.

Introduction: The Strategic Importance of Photocleavable Linkers

This compound belongs to a class of compounds featuring the 2-nitrobenzyl photolabile protecting group. This moiety is renowned for its ability to be cleaved upon exposure to UV light (typically 300-360 nm), releasing the protected functional group—in this case, an aminooxy group—with high efficiency and orthogonality to many common chemical conditions. This property makes it an invaluable tool for applications requiring spatiotemporal control, such as caged compounds, light-directed synthesis, and targeted drug delivery. The synthesis protocol detailed herein follows a robust and well-established two-step pathway: the alkylation of N-hydroxyphthalimide followed by a controlled acidic hydrolysis to liberate the target compound.

Part 1: Foundational Principles & Reaction Mechanism

The synthesis is logically divided into two primary stages: the formation of a protected intermediate followed by its deprotection. This strategy leverages the stability of the phthalimide group to facilitate purification before revealing the more reactive hydroxylamine functionality.

Stage 1: SN2 Alkylation of N-Hydroxyphthalimide

The first stage involves the formation of an N-O bond via a nucleophilic substitution reaction. N-Hydroxyphthalimide (NHPI) serves as the nucleophile, while 2-nitrobenzyl bromide is the electrophilic alkylating agent. The hydroxyl proton of NHPI is weakly acidic and requires deprotonation by a suitable base to form the significantly more nucleophilic N-hydroxyphthalimide anion. This anion then attacks the benzylic carbon of 2-nitrobenzyl bromide, displacing the bromide leaving group.

The choice of base and solvent is critical for maximizing yield and minimizing side reactions. A non-nucleophilic organic base such as triethylamine (TEA) is often employed to neutralize the HBr generated in situ. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are ideal as they effectively solvate the cationic species without interfering with the nucleophile, thereby accelerating the SN2 reaction rate.

Alkylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack NHPI N-Hydroxyphthalimide Anion N-Hydroxyphthalimide Anion NHPI->Anion + Base Base Base (e.g., TEA) AlkylHalide 2-Nitrobenzyl Bromide Intermediate N-(2-nitrobenzyloxy)phthalimide Anion->Intermediate + 2-Nitrobenzyl Bromide HBase Protonated Base (e.g., TEA·HBr) Intermediate->HBase Experimental_Workflow start Combine N-Hydroxyphthalimide, 2-Nitrobenzyl Bromide, Base in Solvent react1 Stir at Room Temperature (e.g., 12-18 hours) start->react1 workup1 Reaction Quench & Extraction (Water, Ethyl Acetate) react1->workup1 purify1 Purify Intermediate (Recrystallization) workup1->purify1 intermediate Isolate Pure N-(2-nitrobenzyloxy)phthalimide purify1->intermediate react2 Suspend Intermediate in EtOH Add Conc. HCl intermediate->react2 reflux Heat to Reflux (e.g., 3-4 hours) react2->reflux cool Cool Reaction Mixture reflux->cool precipitate Precipitate Phthalic Acid cool->precipitate filter Filter to Remove Byproduct precipitate->filter concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate recrystallize Recrystallize Crude Product (e.g., from Ethanol/Ether) concentrate->recrystallize product Isolate Pure O-(2-nitrobenzyl)hydroxylamine Hydrochloride recrystallize->product end Dry and Characterize product->end

Caption: High-level experimental workflow for the two-stage synthesis.

Part 2: Detailed Experimental Protocol

Mandatory Safety Precautions

All procedures must be conducted inside a certified chemical fume hood. [1]Personal Protective Equipment (PPE), including a lab coat, splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile), is mandatory. [2]

  • 2-Nitrobenzyl Bromide: Is a lachrymator and irritant. Avoid inhalation and skin contact.

  • N,N-Dimethylformamide (DMF): Is a reproductive toxin. Handle with extreme care.

  • Hydroxylamine Derivatives: Can be toxic and potentially unstable, especially at elevated temperatures. Avoid heating the final product excessively during drying. * Concentrated Hydrochloric Acid: Is highly corrosive and releases toxic fumes. [1]Handle with appropriate caution.

Materials and Reagents
ReagentCAS No.Mol. Wt.Notes
N-Hydroxyphthalimide524-38-9163.13 g/mol Purity >98%
2-Nitrobenzyl bromide3958-60-9216.03 g/mol Purity >98%
Triethylamine (TEA)121-44-8101.19 g/mol Dry, freshly distilled
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol Anhydrous
Hydrochloric Acid (HCl)7647-01-036.46 g/mol 37% aqueous solution
Ethanol (EtOH)64-17-546.07 g/mol Anhydrous and 95%
Ethyl Acetate (EtOAc)141-78-688.11 g/mol Reagent grade
Diethyl Ether60-29-774.12 g/mol Anhydrous
Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol Saturated aqueous solution
Brine7647-14-558.44 g/mol Saturated aqueous NaCl
Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol Anhydrous
Step-by-Step Synthesis Procedure

Stage 1: Synthesis of N-(2-nitrobenzyloxy)phthalimide

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add N-hydroxyphthalimide (8.15 g, 50 mmol).

  • Add anhydrous DMF (100 mL) to dissolve the solid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (7.0 mL, 50 mmol) dropwise to the stirred solution.

  • In a separate beaker, dissolve 2-nitrobenzyl bromide (10.8 g, 50 mmol) in anhydrous DMF (25 mL).

  • Add the 2-nitrobenzyl bromide solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.

  • Pour the reaction mixture into 500 mL of ice-cold water. A pale yellow solid should precipitate.

  • Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water (3 x 100 mL) and then with a small amount of cold ethanol.

  • Recrystallize the crude product from hot ethanol to yield N-(2-nitrobenzyloxy)phthalimide as a crystalline solid. Dry the product under vacuum. (Expected yield: ~12-13.5 g, 80-90%).

Stage 2: Synthesis of this compound

  • Suspend the purified N-(2-nitrobenzyloxy)phthalimide (11.92 g, 40 mmol) in 95% ethanol (80 mL) in a 250 mL round-bottom flask.

  • To this suspension, slowly add concentrated hydrochloric acid (40 mL) while stirring. [3]3. Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 90-95 °C) using a heating mantle.

  • Maintain the reflux for 3 hours. The suspension should gradually dissolve. After some time, a white precipitate (phthalic acid) may begin to form.

  • After 3 hours, cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to maximize the precipitation of phthalic acid.

  • Remove the phthalic acid by vacuum filtration, washing the solid with a small amount of cold ethanol.

  • Transfer the filtrate to a round-bottom flask and concentrate it under reduced pressure using a rotary evaporator. This will remove most of the ethanol and some water.

  • The resulting concentrated aqueous solution will contain the crude product. To purify, one can induce crystallization. This can often be achieved by further reducing the volume and adding a co-solvent like isopropanol or by dissolving the crude residue in a minimal amount of hot 2N HCl and allowing it to cool slowly. [3]9. Alternatively, the crude solid obtained after evaporation can be recrystallized from a mixture of ethanol and diethyl ether.

  • Collect the resulting white crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. (Expected yield: ~6.5-7.4 g, 80-90%).

Part 3: Data Summary & Characterization

Quantitative Data Summary
ParameterStage 1Stage 2
Key Reagent 1 N-Hydroxyphthalimide (8.15 g, 50 mmol)N-(2-nitrobenzyloxy)phthalimide (11.92 g, 40 mmol)
Key Reagent 2 2-Nitrobenzyl bromide (10.8 g, 50 mmol)Concentrated HCl (40 mL)
Solvent(s) Anhydrous DMF (125 mL)95% Ethanol (80 mL)
Temperature 0 °C to Room Temp.Reflux (~95 °C)
Reaction Time 16 hours3 hours
Expected Yield 80-90%80-90%
Overall Yield -64-81%
Product Characterization

The identity and purity of the final product, this compound (PubChem CID: 22255723), should be confirmed using standard analytical techniques:

  • Melting Point: Compare with literature values.

  • ¹H NMR Spectroscopy: Confirm the presence of the 2-nitrobenzyl group protons and the exchangeable protons of the hydroxylammonium group.

  • ¹³C NMR Spectroscopy: Verify the number of unique carbon environments.

  • FT-IR Spectroscopy: Identify characteristic peaks for the N-O, NO₂, and aromatic C-H bonds.

Conclusion

This guide presents a reliable and well-elucidated protocol for the synthesis of this compound. By understanding the causality behind each experimental choice—from the selection of reagents and solvents to the specific conditions for reaction and purification—researchers are equipped to perform this synthesis with a high degree of success and safety. The provided methodology, grounded in fundamental principles of organic chemistry, ensures a self-validating system for producing this critical research chemical.

References

  • Lab Alley. (2022). SAFETY DATA SHEET: Hydrochloric Acid. Retrieved from Lab Alley. [Link]

  • Organic Syntheses. Hydroxylamine Hydrochloride. Coll. Vol. 1, p.318 (1941); Vol. 2, p.42 (1922). [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • ResearchGate. (2015). Is anyone familiar with N-alkyl phthalimide hydrolysis without hydrazine? Retrieved from ResearchGate. [Link]

Sources

O-(2-Nitrobenzyl)hydroxylamine Hydrochloride: A Technical Guide to its Application as a Photocleavable Carbonyl Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

O-(2-nitrobenzyl)hydroxylamine hydrochloride stands as a pivotal reagent at the intersection of synthetic chemistry and chemical biology. It uniquely combines the carbonyl-reactive nature of a hydroxylamine with the photo-labile properties of an ortho-nitrobenzyl group. This bifunctional architecture enables its use as a "caging" agent for aldehydes and ketones, transforming them into stable oxime ethers that can be cleaved with high spatiotemporal precision using UV light. This guide provides an in-depth examination of the core chemistry, mechanism of action, and key applications of this molecule, with a focus on methodologies relevant to researchers in drug development, biomaterials science, and proteomics. We will explore its role in the chemoselective functionalization of surfaces, the spatiotemporal control of bioactive molecules, and as a versatile protecting group in organic synthesis. Detailed protocols, quantitative performance data, and safety guidelines are provided to equip scientists with the practical knowledge required for successful implementation.

Introduction: The Power of Spatiotemporal Control with Light

In the intricate landscape of biological systems and complex chemical syntheses, the ability to control reactions in both time and space is paramount. "Caged" compounds, molecules whose bioactivity is masked by a photolabile protecting group, offer an elegant solution to this challenge.[1] By using light as an external, non-invasive trigger, researchers can initiate biological processes or chemical transformations with a precision that is difficult to achieve with conventional reagents.[2][3]

The ortho-nitrobenzyl (oNB) group is one of the most widely utilized and well-characterized photocleavable moieties.[4][5] Upon irradiation with UV light, typically around 365 nm, the oNB cage undergoes a rapid and efficient intramolecular rearrangement, leading to the cleavage of its covalent bond to a target molecule.[4][6] This process is generally biocompatible and its byproducts are often benign.[4]

This compound leverages this powerful photochemical trigger by attaching the oNB group to a hydroxylamine moiety. Hydroxylamines are highly effective nucleophiles for reacting with carbonyl compounds (aldehydes and ketones) to form stable oxime linkages.[7][8] The resulting molecule is, therefore, a powerful tool for the following core function: the light-reversible caging of carbonyls . This capability has unlocked advanced applications ranging from creating patterned biomaterials to controlling the release of carbonyl-containing drugs.[1][9]

Core Chemistry and Mechanism of Action

The utility of this compound is rooted in two fundamental chemical transformations: the formation of an oxime ether (the "caging" step) and its subsequent photocleavage (the "uncaging" step).

Oximation: Caging the Carbonyl

The reaction of O-(2-nitrobenzyl)hydroxylamine with an aldehyde or ketone is a classic condensation reaction that yields an O-substituted oxime.[8] The nitrogen atom of the hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by dehydration to form the stable C=N double bond of the oxime ether. The reaction is typically carried out under mild acidic or neutral conditions.

The choice of this reaction is strategic. Oximes are generally stable to a wide range of chemical conditions, making them robust protecting groups during subsequent experimental steps.[8][10] This stability is crucial for applications where the caged molecule must endure various treatments before the final light-triggered release.

Photocleavage: Releasing the Carbonyl

The defining feature of the ortho-nitrobenzyl group is its ability to undergo photochemical cleavage. The mechanism, initiated by the absorption of a UV photon, proceeds through a well-established intramolecular pathway.[6]

  • Photoexcitation: Upon absorbing UV light (~365 nm), the nitro group is excited to an n-π* triplet state.

  • Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.

  • Rearrangement and Cleavage: This intermediate undergoes rearrangement and cyclization, ultimately leading to the cleavage of the benzylic carbon-oxygen bond.

  • Product Formation: The cleavage releases the original hydroxylamine, which rapidly hydrolyzes to regenerate the free carbonyl compound and produces 2-nitrosobenzaldehyde as a byproduct.[4]

This process is highly efficient and occurs under neutral, physiological conditions, avoiding the need for harsh chemical reagents that could damage sensitive biomolecules.

Photocleavage_Mechanism cluster_0 Step 1: Photoexcitation cluster_1 Step 2: H-Abstraction cluster_2 Step 3 & 4: Rearrangement & Release Caged Caged Carbonyl (o-Nitrobenzyl Oxime Ether) Excited Excited State Caged->Excited Absorption Photon UV Photon (hν, ~365 nm) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-Abstraction Byproduct 2-Nitrosobenzaldehyde AciNitro->Byproduct Rearrangement & Cleavage Uncaged Released Carbonyl + NH2OH AciNitro->Uncaged

Figure 1: The photocleavage mechanism of the o-nitrobenzyl group.

Key Applications and Methodologies

The ability to cage and release carbonyls with light has been exploited in several high-impact research areas.

Chemoselective Functionalization of Biomaterials

A powerful application is the creation of patterned surfaces for guiding cell growth or immobilizing biomolecules.[1] By functionalizing a biomaterial surface with O-(2-nitrobenzyl)hydroxylamine, the entire surface becomes inert. Subsequently, a photomask can be used to irradiate specific regions, "uncaging" carbonyl groups only in the illuminated areas. These newly available carbonyls can then be used as chemical handles for the covalent attachment of other molecules, such as peptides containing an aminooxy or hydrazide group.

Biomaterial_Workflow cluster_workflow Workflow for Patterning Surfaces Start 1. Start with Amine-Functionalized Surface Couple 2. Couple Carbonyl-Caging Linker (e.g., via NHS-ester activation) Start->Couple Irradiate 3. Mask & Irradiate with UV Light (~365 nm) Couple->Irradiate Uncage 4. Selective Uncaging of Carbonyls in Irradiated Areas Irradiate->Uncage Ligate 5. Chemoselective Ligation of Hydrazide/Aminooxy-Peptide Uncage->Ligate Result Patterned Surface with Immobilized Peptides Ligate->Result

Figure 2: Workflow for photocontrolled functionalization of a biomaterial.

Experimental Protocol: Photocleavable Functionalization of an Amine-Coated Surface

This protocol describes a general method for modifying an amine-functionalized surface (e.g., a glass slide or polymer scaffold treated with aminopropylsilane) to create a patterned, bioactive interface.

  • Linker Preparation:

    • To utilize the amine-reactivity of the surface, O-(2-nitrobenzyl)hydroxylamine must first be derivatized with a bifunctional crosslinker, such as N-Hydroxysuccinimide (NHS) ester of a dicarboxylic acid (e.g., succinic anhydride followed by NHS activation). This creates an amine-reactive handle on the hydroxylamine reagent while preserving the photocleavable and carbonyl-reactive functionalities.

  • Surface Caging:

    • Immerse the amine-functionalized substrate in a solution of the NHS-activated linker (e.g., 10 mM in anhydrous DMF with a non-nucleophilic base like DIEA) for 2-4 hours at room temperature.

    • Rinse the substrate thoroughly with DMF, followed by ethanol and deionized water to remove any non-covalently bound linker. Dry the substrate under a stream of nitrogen. At this stage, the surface is fully caged and non-adhesive.

  • Photopatterning:

    • Place a photomask with the desired pattern directly onto the functionalized surface.

    • Expose the substrate to UV light (365 nm) through the mask. The required exposure time and intensity will depend on the quantum yield of the specific linker but typically ranges from 5 to 15 minutes.

    • Causality Check: The duration of UV exposure is critical. Insufficient exposure will result in incomplete uncaging and low subsequent ligation efficiency. Overexposure can potentially damage the substrate or surrounding molecules. Calibration experiments are recommended.

  • Chemoselective Ligation:

    • Immediately after irradiation, immerse the patterned substrate in a solution containing the molecule to be attached (e.g., 1-5 mM of a hydrazide- or aminooxy-modified peptide, such as GRGDS-hydrazide for cell adhesion) in a suitable buffer (e.g., PBS at pH 6.5-7.0).

    • Allow the ligation reaction to proceed for 2-6 hours at room temperature or overnight at 4°C.

    • Trustworthiness Check: This step is self-validating. The ligation reaction is highly specific ("chemoselective") and will only occur on the irradiated, carbonyl-exposed areas. Non-irradiated areas serve as an internal negative control.

  • Final Wash and Analysis:

    • Rinse the substrate extensively with buffer and deionized water to remove unbound molecules.

    • The patterned surface is now ready for use (e.g., cell culture) or analysis via techniques like fluorescence microscopy (if a fluorescent peptide was used) or X-ray photoelectron spectroscopy (XPS) to confirm the change in surface chemistry.

Applications in Proteomics and Drug Delivery

In proteomics, hydroxylamine hydrochloride is used to cleave certain cross-linkers or remove unwanted modifications from peptides.[11][12][13] While this compound is not directly used for this purpose, its principle is applied in photocleavable linkers for affinity purification. A protein of interest can be captured on a solid support via an oxime linkage, and after washing away contaminants, released gently by UV irradiation.

In drug delivery, if a therapeutic agent contains a critical carbonyl group, it can be caged with the o-nitrobenzyl group to create a light-activated prodrug.[9] This allows the drug to remain inactive until it reaches a target tissue, where focused light can trigger its release, minimizing systemic toxicity.[9]

Quantitative Data and Performance Characteristics

The efficiency of the photocleavage reaction is a critical parameter for experimental design. It is influenced by the wavelength of light, light intensity, and the chemical structure of the linker.[4]

ParameterTypical ValueSignificance & Rationale
Cleavage Wavelength ~365 nmThis wavelength is often chosen because it is in the near-UV range, which is generally less damaging to biological samples than shorter UV wavelengths.[6]
Quantum Yield (Φ) 0.01 - 0.07Represents the efficiency of the photochemical reaction (molecules reacted per photon absorbed).[4] While seemingly low, this is sufficient for most applications and can be compensated for with light intensity or exposure time.
Cleavage Efficiency >80% in <10 minUnder typical laboratory conditions (e.g., 3.5 mW/cm² at 365 nm), cleavage is rapid and proceeds to high completion, ensuring effective uncaging.
Solvents Aqueous buffers, polar organic solventsThe reaction proceeds well in a variety of solvents, making it adaptable to both biological and synthetic chemistry contexts.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its parent compound, hydroxylamine hydrochloride.

  • Hazard Class: The parent compound, hydroxylamine hydrochloride, is classified as harmful if swallowed or in contact with skin, causes skin and eye irritation, and is suspected of causing cancer.[14][15] It may also be corrosive to metals. The nitrobenzyl derivative should be handled with similar care.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[14][15] Work in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents and bases.[16] The material can be light and moisture sensitive.[16][17]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not empty into drains.[16]

Conclusion and Future Outlook

This compound is a sophisticated chemical tool that provides researchers with precise, light-mediated control over carbonyl chemistry. Its ability to form stable, reversible linkages has established it as a valuable reagent in the fields of biomaterials, chemical biology, and organic synthesis. The methodologies described herein demonstrate its practical utility in creating complex, functional systems with high degrees of spatial and temporal control.

Future advancements may focus on developing similar linkers with improved quantum yields or shifting the activation wavelength further into the visible or near-infrared spectrum to increase tissue penetration and reduce potential phototoxicity in biological applications. As the demand for precision in science continues to grow, the strategic use of photocleavable reagents like this compound will undoubtedly play an expanding role in enabling next-generation discoveries.

References

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  • MedChemExpress. (n.d.). O-(4-Nitrobenzyl)hydroxylamine hydrochloride | Biochemical Assay Reagents.
  • R. S. et al. (2000). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry.
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  • W. L. et al. (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI.
  • Sigma-Aldrich. (n.d.). O-(4-Nitrobenzyl)hydroxylamine = 98.5 AT 2086-26-2.
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An In-depth Technical Guide to O-(2-nitrobenzyl)hydroxylamine Hydrochloride: Properties, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

O-(2-nitrobenzyl)hydroxylamine hydrochloride is a specialized chemical reagent that holds significant value in the fields of organic synthesis, chemical biology, and drug development. Its core utility stems from the presence of the 2-nitrobenzyl group, a well-established photolabile protecting group, often referred to as a "photocage." This functionality allows for the controlled release of the hydroxylamine moiety—or any molecule conjugated to it—upon irradiation with near-UV light. This ability to initiate a chemical reaction with spatial and temporal precision using a traceless light-based reagent makes it an invaluable tool for researchers.

This guide provides an in-depth examination of the chemical properties, core reactivity, and practical applications of this compound. It is intended for researchers, scientists, and drug development professionals who seek to leverage photocleavable chemistry in their work, from fundamental studies of biological processes to the design of advanced drug delivery systems.

Core Chemical and Physical Properties

This compound is a salt, typically appearing as a crystalline solid. Its properties are dictated by the combination of the photoreactive 2-nitrobenzyl group and the nucleophilic hydroxylamine, rendered as a stable hydrochloride salt.

PropertyDataSource
Chemical Formula C₇H₉ClN₂O₃[1]
Molecular Weight 204.61 g/mol [1]
CAS Number 51572-92-0[1]
Appearance Off-white to light yellow crystalline powder[2][3]
Melting Point The related para-isomer melts at ~215 °C with decomposition. The ortho-isomer is expected to have a similar decomposition profile.[4][5]
Solubility Soluble in water and polar organic solvents like DMSO and Methanol.[2][4]
Storage Stable under normal conditions. It is light-sensitive and potentially hygroscopic. Store in a dry, cool, well-ventilated place in a tightly sealed container.[6]

Reactivity and the Photocleavage Mechanism

The defining characteristic of O-(2-nitrobenzyl)hydroxylamine is its ability to undergo photocleavage. The process is initiated by the absorption of a photon (typically in the 300-365 nm range), which triggers an intramolecular hydrogen abstraction, leading to the release of the protected molecule and the formation of a 2-nitrosobenzaldehyde byproduct.[7][8]

The Norrish Type II Mechanism

The cleavage of the 2-nitrobenzyl group follows a well-established photochemical pathway known as the Norrish Type II reaction.[9] The key steps are as follows:

  • Photoexcitation : Upon absorption of UV light (λ ≈ 320-365 nm), the nitro group is promoted to an excited diradical state.[9]

  • Intramolecular Hydrogen Abstraction : The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the -CH₂- group). This is the rate-determining step.

  • Intermediate Formation : This hydrogen transfer results in the formation of an aci-nitro intermediate.[10]

  • Cyclization and Rearrangement : The aci-nitro intermediate undergoes rapid rearrangement and cyclization.

  • Cleavage : The cyclic intermediate collapses, cleaving the C-O bond and releasing the hydroxylamine cargo. The 2-nitrobenzyl moiety is converted into 2-nitrosobenzaldehyde.[9]

This mechanism is highly efficient and proceeds cleanly, which is critical for biological applications where side products can be problematic.[8]

G cluster_0 Photocleavage Mechanism of 2-Nitrobenzyl Group A 1. Ground State (2-Nitrobenzyl Compound) B 2. Photoexcitation (Excited State) A->B UV Light (hν) ~320-365 nm C 3. H-Abstraction (aci-Nitro Intermediate) B->C Intramolecular H-transfer D 4. Rearrangement & Cyclization C->D Electron Rearrangement E 5. Cleavage Products (Released Cargo + 2-Nitrosobenzaldehyde) D->E Bond Cleavage G cluster_1 General Workflow for Photocleavage Application P1 Step 1: Synthesis Conjugate molecule of interest to O-(2-nitrobenzyl)hydroxylamine P2 Step 2: Incubation Introduce the 'caged' conjugate into the biological system P1->P2 P3 Step 3: Irradiation Apply focused UV light (e.g., 365 nm) to the target area P2->P3 P4 Step 4: Cleavage & Activation Photocage is removed, releasing the active molecule P3->P4 P5 Step 5: Analysis Measure biological response or analyze cleavage products (HPLC, MS) P4->P5

Caption: A typical experimental workflow using a photocleavable compound.

Experimental Protocol: Photocleavage and Analysis

This protocol provides a general methodology for the photocleavage of a substrate linked via the 2-nitrobenzyl group, followed by analysis.

Objective: To cleave a 2-nitrobenzyl-protected molecule and verify the release of the cargo.

Materials:

  • Solution of the 2-nitrobenzyl-caged compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • UV lamp with an emission maximum around 340-365 nm (e.g., a handheld UV lamp or a dedicated photoreactor).

  • Quartz cuvette or microplate.

  • HPLC system with a UV detector.

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS).

Methodology:

  • Sample Preparation : Prepare a solution of the caged compound at a known concentration (e.g., 10-100 µM) in the chosen buffer. Prepare a control sample that will not be irradiated.

  • Irradiation :

    • Place the sample in the quartz cuvette or plate.

    • Expose the sample to UV light (e.g., 340 nm or 365 nm) at a fixed distance and power. [11] * Irradiation times can vary from a few minutes to an hour depending on the quantum yield of the compound and the light intensity. [12]It is recommended to perform a time-course experiment (e.g., collecting aliquots at 0, 5, 15, 30, and 60 minutes) to determine the optimal exposure time.

    • Keep the control sample in the dark under identical conditions.

  • Analysis by HPLC :

    • Inject the irradiated and control samples onto an appropriate HPLC column (e.g., C18 reverse-phase).

    • Monitor the elution profile using a UV detector. The cleavage will be indicated by the disappearance of the peak corresponding to the starting material and the appearance of new peaks for the released cargo and the 2-nitrosobenzaldehyde byproduct.

    • Quantify the extent of cleavage by integrating the peak areas. [8]4. Analysis by Mass Spectrometry :

    • Analyze the irradiated sample to confirm the identity of the cleavage products.

    • The expected mass of the released cargo and the byproduct should be observed, confirming the success of the photocleavage reaction. [8][11]

Safety and Handling

As with any laboratory chemical, this compound must be handled with appropriate care.

  • Personal Protective Equipment (PPE) : Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves. [6]* Handling : Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling. [6][13]* Hazards : This compound is a hydroxylamine derivative. Hydroxylamine and its salts can be skin and respiratory irritants. [14][15]The material is light-sensitive, and prolonged exposure to light should be avoided during storage and handling to prevent degradation. [6]* Storage : Keep the container tightly closed in a dry, cool, and dark place. It is incompatible with strong oxidizing agents and strong bases. [6]* Disposal : Dispose of chemical waste in accordance with local, regional, and national regulations. Do not empty into drains. [6]

References

  • Wikipedia. Photolabile protecting group. [Link]

  • Klán, P., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. [Link]

  • Bai, X., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Proceedings of the National Academy of Sciences. [Link]

  • ResearchGate. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. [Link]

  • Bai, X., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. PNAS. [Link]

  • Organic Syntheses. Procedure - Hydroxylamine hydrochloride. [Link]

  • Lab Alley. SAFETY DATA SHEET - Hydroxylamine Hydrochloride. [Link]

  • ChemBK. O-(4-nitrobenzyl)hydroxylammonium hydrochloride. [Link]

  • The Royal Society of Chemistry. Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. [Link]

  • Sciencemadness.org. Hydroxylamine HCl synthesis question. [Link]

  • Wang, Z., et al. (2020). Homogeneous synthesis of hydroxylamine hydrochloride via acid-catalyzed hydrolysis of nitromethane. Reaction Chemistry & Engineering. [Link]

  • DC Fine Chemicals. Hydroxylamine hydrochloride: Discover its potential. [Link]

  • ResearchGate. Overlay of 1 H NMR spectra comparing the hydroxylamine synthetic products. [Link]

  • Chemindustry. O-(4-Nitrobenzyl)hydroxylamine hydrochloride. [Link]

  • Lee, S., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters. [Link]

  • PubChem. N-benzylhydroxylamine hydrochloride. [Link]

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The Core Mechanism of O-(2-nitrobenzyl)hydroxylamine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the mechanism of action for O-(2-nitrobenzyl)hydroxylamine hydrochloride, a cornerstone photolabile protecting group. Designed for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles governing its function, offering both theoretical understanding and practical insights for its application.

Introduction: The Power of Light in Chemical Control

In the intricate landscape of chemical and biological research, the ability to control reactions with spatiotemporal precision is paramount. Photolabile protecting groups (PPGs), often referred to as "caging" groups, have emerged as indispensable tools for achieving this control. By masking the function of a molecule until its release is triggered by light, PPGs offer a non-invasive and highly specific method for initiating biological processes or chemical reactions.

This compound belongs to the well-established family of 2-nitrobenzyl-based PPGs. This particular compound serves as a photocleavable precursor to hydroxylamine, a versatile nucleophile and reducing agent with broad applications in chemistry and biology. The hydrochloride salt form enhances its stability and solubility in aqueous environments, making it particularly suitable for biological applications. This guide will dissect the intricate photochemical mechanism that underpins its utility.

The Photochemical Heart: Unveiling the 2-Nitrobenzyl Cleavage Mechanism

The defining characteristic of this compound is its susceptibility to ultraviolet (UV) light, typically in the range of 300-365 nm.[1] Upon absorption of a photon, the 2-nitrobenzyl group undergoes a series of intramolecular rearrangements, culminating in the release of the protected hydroxylamine and the formation of a 2-nitrosobenzaldehyde byproduct. This process can be understood through the following key steps:

Step 1: Photoexcitation and Intramolecular Hydrogen Abstraction

The process is initiated by the absorption of a photon by the 2-nitrobenzyl chromophore. This elevates the molecule to an excited electronic state. In this excited state, the nitro group is able to abstract a hydrogen atom from the benzylic carbon, leading to the formation of a transient aci-nitro intermediate.

Step 2: Formation of a Cyclic Intermediate

The highly unstable aci-nitro intermediate rapidly undergoes cyclization. The oxygen atom of the hydroxyl group of the aci-nitro species attacks the benzylic carbon, forming a five-membered ring intermediate.

Step 3: Rearrangement and Cleavage

This cyclic intermediate is also short-lived and undergoes a rearrangement. This rearrangement leads to the cleavage of the C-O bond, releasing the hydroxylamine molecule.

Step 4: Formation of the Byproduct

Concurrently with the release of hydroxylamine, the remaining part of the molecule rearranges to form the byproduct, 2-nitrosobenzaldehyde.

The overall photochemical reaction is illustrated in the diagram below:

Photocleavage Mechanism cluster_0 Photocleavage of O-(2-nitrobenzyl)hydroxylamine Molecule O-(2-nitrobenzyl)hydroxylamine ExcitedState Excited State Molecule->ExcitedState hν (UV light) AciNitro aci-Nitro Intermediate ExcitedState->AciNitro Intramolecular H-abstraction CyclicIntermediate Cyclic Intermediate AciNitro->CyclicIntermediate Cyclization Products Products: Hydroxylamine + 2-Nitrosobenzaldehyde CyclicIntermediate->Products Rearrangement & Cleavage

Caption: The photocleavage mechanism of O-(2-nitrobenzyl)hydroxylamine.

Quantitative Aspects of Photocleavage

The efficiency of the photocleavage process is a critical parameter for experimental design. Two key quantitative metrics are the molar extinction coefficient (ε) and the quantum yield (Φ).

ParameterDescriptionTypical Values for 2-Nitrobenzyl Derivatives
Molar Extinction Coefficient (ε) A measure of how strongly a chemical species absorbs light at a given wavelength.1,000 - 5,000 M⁻¹cm⁻¹ at ~350 nm
Quantum Yield (Φ) The number of molecules undergoing a specific photoreaction for each photon absorbed.0.1 - 0.8[2]

Experimental Protocols: A Practical Guide to Photocleavage

The successful application of this compound hinges on a well-designed experimental protocol. The following provides a general framework that can be adapted to specific research needs.

Preparation of Stock Solutions

This compound is typically a crystalline solid. Stock solutions should be prepared in a suitable solvent, such as water or a buffer compatible with the experimental system. It is advisable to prepare fresh solutions and protect them from light to prevent premature cleavage.

Irradiation Setup

A UV lamp with an emission maximum around 365 nm is commonly used for the photocleavage of 2-nitrobenzyl compounds.[1] The intensity and duration of irradiation are critical parameters that must be optimized.

Step-by-Step Irradiation Protocol:

  • Sample Preparation: Prepare the sample containing this compound in a UV-transparent vessel (e.g., quartz cuvette or microplate).

  • Light Source: Position the UV lamp at a fixed distance from the sample to ensure consistent irradiation. The use of a filter to select the desired wavelength range is recommended.

  • Irradiation: Expose the sample to UV light for a predetermined duration. The optimal time should be determined empirically by monitoring the release of hydroxylamine or the disappearance of the starting material.

  • Monitoring: The progress of the photoreaction can be monitored using various analytical techniques, such as UV-Vis spectroscopy (disappearance of the 2-nitrobenzyl absorbance), HPLC, or by a functional assay for the released hydroxylamine.

The following diagram illustrates a typical experimental workflow:

Experimental Workflow cluster_1 Photocleavage Experimental Workflow Prep Prepare Stock Solution (Protect from Light) Sample Prepare Experimental Sample Prep->Sample Irradiate Irradiate with UV Light (e.g., 365 nm) Sample->Irradiate Analyze Analyze Results Irradiate->Analyze FunctionalAssay Functional Assay for Released Hydroxylamine Analyze->FunctionalAssay

Caption: A generalized workflow for a photocleavage experiment.

Managing Byproducts: A Key to Clean Experiments

A critical consideration in the use of 2-nitrobenzyl-based PPGs is the generation of the 2-nitrosobenzaldehyde byproduct. This aldehyde can be reactive and may interfere with the biological or chemical system under investigation. In sensitive applications, the inclusion of a "scavenger" molecule to react with and neutralize the aldehyde byproduct is recommended. Common scavengers include compounds with hydrazide or aminooxy functionalities.

Conclusion: A Versatile Tool for On-Demand Chemistry

This compound stands as a powerful tool in the arsenal of chemists and biologists. Its ability to release hydroxylamine with high spatiotemporal control upon UV irradiation opens up a vast array of applications, from the controlled reduction of disulfide bonds in proteins to the site-specific modification of biomolecules. A thorough understanding of its photochemical mechanism, coupled with careful experimental design, will undoubtedly continue to fuel innovation in drug delivery, materials science, and fundamental biological research.

References

  • Karpen, J. W., et al. (1995). Synthesis and Characterization of Photolabile O-Nitrobenzyl Derivatives of Urea. Biochemistry, 34(2), 546-553. [Link]

  • Kim, S., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(16), 4257-4261. [Link]

Sources

A Technical Guide to the Solubility Profiling of O-(2-nitrobenzyl)hydroxylamine Hydrochloride for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

O-(2-nitrobenzyl)hydroxylamine hydrochloride is a key reagent in synthetic chemistry, finding applications in the development of novel therapeutics and analytical probes. A thorough understanding of its solubility is paramount for researchers, scientists, and drug development professionals to ensure reproducible reaction kinetics, successful formulation design, and meaningful biological evaluation. This guide provides a comprehensive framework for determining and understanding the solubility of this compound. In the absence of extensive published quantitative data, this document serves as both a repository of known qualitative information and a detailed procedural manual for generating robust, reliable solubility profiles in a laboratory setting. We will explore the theoretical underpinnings of its solubility, present a validated experimental protocol for its determination, and discuss the critical factors that influence this fundamental physicochemical property.

Introduction: The Critical Role of Solubility

In the fields of drug discovery and chemical synthesis, solubility is not merely a physical constant; it is a critical determinant of a compound's utility. For a reagent like this compound, which serves as an intermediate in pharmaceutical synthesis, poor solubility can lead to challenges in reaction setup, purification, and scale-up.[1] In the context of drug development, the aqueous solubility of a final active pharmaceutical ingredient (API) directly influences its formulation possibilities and, ultimately, its bioavailability.

Physicochemical Profile and Predicted Solubility

This compound is a hydrochloride salt, a structural feature that immediately suggests a degree of solubility in polar solvents.

  • Molecular Formula: C₇H₉ClN₂O₃[2]

  • Appearance: Typically an off-white to light yellow crystalline powder, similar to its 4-nitro isomer.[5]

  • Structural Features Influencing Solubility:

    • Hydroxylamine Hydrochloride Moiety: This ionic salt group is highly polar and is expected to interact favorably with polar solvents like water, methanol, and ethanol through ion-dipole interactions.

    • 2-Nitrobenzyl Group: This aromatic, non-polar moiety will contribute to solubility in organic solvents. The presence of the nitro group adds polarity, which may enhance solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO).

Based on these features, we can predict the following qualitative solubility behavior:

  • High Solubility: Expected in highly polar protic solvents (e.g., water, methanol) due to the hydrochloride salt form.

  • Moderate to High Solubility: Expected in polar aprotic solvents (e.g., DMSO, DMF) that can solvate both the ionic and organic parts of the molecule.

  • Low Solubility: Expected in non-polar solvents (e.g., hexane, toluene) where the energetic cost of breaking the crystal lattice is not compensated by favorable solvent-solute interactions.

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to empirical data, a rigorous and systematic approach is required. The following protocol is based on the well-established shake-flask method, which is considered the gold standard for determining thermodynamic equilibrium solubility.[6][7] This protocol incorporates best practices to ensure data accuracy and reproducibility.[8]

Materials and Equipment
  • This compound (ensure high purity, >98%)

  • Selected solvents (e.g., Water, pH 7.4 Buffer, 0.1 M HCl, Methanol, Ethanol, DMSO) of analytical grade

  • Analytical balance (4-decimal place)

  • Glass vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Vortex mixer and/or sonicator

  • Syringe filters (0.22 µm, ensure solvent compatibility)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

  • Calibrated pH meter

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Accurately prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or Methanol).

    • From the stock solution, create a series of calibration standards of known concentrations.

    • Rationale: These standards are essential for creating a calibration curve to accurately quantify the concentration of the compound in the saturated solutions.

  • Sample Preparation (The Shake-Flask Method):

    • Add an excess amount of this compound to a pre-determined volume (e.g., 2 mL) of the test solvent in a glass vial. An excess is critical to ensure that a saturated solution is formed, which can be visually confirmed by the presence of undissolved solid.[7]

    • Rationale: Establishing equilibrium between the dissolved and undissolved states is the core principle of determining thermodynamic solubility.[6]

  • Equilibration:

    • Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is standard, but 48-72 hours may be necessary. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued and equilibrium has been reached.

    • Rationale: Solubility is a thermodynamic equilibrium property. Insufficient equilibration time is a common source of error, leading to an underestimation of the true solubility.[6] Mechanical agitation (shaking, vortexing) increases the surface area of the solid, accelerating the rate at which equilibrium is achieved.[9]

  • Phase Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the controlled temperature for at least one hour to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.

    • Rationale: This step is critical to separate the saturated liquid phase from the undissolved solid.[8] Failure to do so will result in an overestimation of solubility. Centrifugation followed by supernatant collection is an alternative to filtration.

  • Quantification:

    • Dilute the filtered saturated solution with a suitable solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample and the calibration standards using a validated analytical method (e.g., HPLC-UV).

    • Determine the concentration of the saturated solution by interpolating its response from the calibration curve, remembering to account for the dilution factor.

Self-Validation and Trustworthiness
  • Time to Equilibrium: Confirm equilibrium by ensuring that concentrations measured at successive time points (e.g., 24 vs. 48 hours) are statistically identical.

  • Purity Analysis: Use a stability-indicating method like HPLC to confirm that the compound has not degraded during the equilibration period.

  • Mass Balance: After the experiment, the remaining solid can be recovered, dried, and weighed to perform a mass balance calculation, further validating the result.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Quantification prep_standards Prepare Calibration Standards analyze Analyze via HPLC/UV-Vis prep_standards->analyze Calibrate prep_slurry Add Excess Solid to Solvent agitate Agitate at Constant Temp (e.g., 24-72h) prep_slurry->agitate Begin Equilibration check_eq Confirm Equilibrium (Test Multiple Time Points) agitate->check_eq check_eq->agitate Not Reached settle Settle Undissolved Solid check_eq->settle Reached filtrate Filter Supernatant (0.22 µm) settle->filtrate dilute Dilute Sample filtrate->dilute dilute->analyze calculate Calculate Solubility (Use Calibration Curve) analyze->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation

All experimentally determined solubility data should be recorded systematically. The following table provides a template for organizing your results, facilitating easy comparison across different conditions.

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (Molar, M)Method of AnalysisNotes
Deionized Water25Experimental ValueCalculated ValueHPLC-UVpH of saturated solution: X.X
0.1 M HCl25Experimental ValueCalculated ValueHPLC-UV
PBS (pH 7.4)25Experimental ValueCalculated ValueHPLC-UV
Methanol25Experimental ValueCalculated ValueHPLC-UV
Ethanol25Experimental ValueCalculated ValueHPLC-UV
DMSO25Experimental ValueCalculated ValueHPLC-UVHygroscopic solvent used
Deionized Water37Experimental ValueCalculated ValueHPLC-UVpH of saturated solution: Y.Y
PBS (pH 7.4)37Experimental ValueCalculated ValueHPLC-UV

Key Factors Influencing Solubility

Understanding the factors that control solubility allows for its rational modulation.

The Impact of pH

As a hydrochloride salt of a hydroxylamine derivative, O-(2-nitrobenzyl)hydroxylamine is expected to exhibit significant pH-dependent solubility in aqueous media.

  • Low pH (Acidic): In acidic solutions (e.g., 0.1 M HCl), the compound will be fully protonated and exist in its salt form. This is the common ion effect, which should lead to maximum aqueous solubility.

  • High pH (Basic): As the pH increases, the hydroxylamine moiety will be deprotonated, leading to the precipitation of the less soluble free base. This transition typically occurs around the pKa of the conjugate acid.

Solvent Selection Logic

The choice of solvent is critical for both reaction chemistry and formulation. A logical approach to solvent screening is essential.

G cluster_aqueous Aqueous Solvents cluster_polar_protic Polar Protic Solvents cluster_polar_aprotic Polar Aprotic Solvents start Compound: O-(2-nitrobenzyl)hydroxylamine HCl water Water start->water acid Acidic Buffer (e.g., 0.1M HCl) start->acid Ionic Nature neutral Neutral Buffer (e.g., PBS pH 7.4) start->neutral methanol Methanol start->methanol Organic + Polar Nature dmso DMSO start->dmso ethanol Ethanol methanol->ethanol dmf DMF dmso->dmf

Caption: Logical Flow for Solvent Solubility Screening.

Conclusion

While published quantitative solubility data for this compound is sparse, its physicochemical properties suggest a favorable profile in polar solvents. This guide provides the scientific rationale and a detailed, validated experimental protocol for researchers to determine this crucial parameter with confidence. By systematically applying the shake-flask method and considering the influence of factors like pH and temperature, drug development professionals and synthetic chemists can generate the high-quality data needed to accelerate their research, optimize reaction conditions, and enable rational formulation design.

References

  • Determination of Solubility Class. (n.d.). Source not specified.
  • CAS 2086-26-2: Hydroxylamine, O-[(4-nitrophenyl)methyl]-, hydrochloride (1:1). (n.d.). CymitQuimica.
  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences.
  • Determining the water solubility of difficult-to-test substances: A tutorial review. (n.d.). Source not specified.
  • This compound. (n.d.). PubChem.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019).
  • Safety Data Sheet for this compound. (2025). Sigma-Aldrich.
  • O-(4-Nitrobenzyl)hydroxylamine hydrochloride. (n.d.). Chem-Impex.
  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. (n.d.). MDPI.

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O-(2-nitrobenzyl)hydroxylamine hydrochloride CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to O-(2-nitrobenzyl)hydroxylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional chemical tool of significant interest in modern drug development, chemical biology, and materials science. Its unique architecture combines a photolabile 2-nitrobenzyl group with a versatile hydroxylamine moiety, enabling the light-mediated release of conjugated molecules. This guide provides a comprehensive overview of its chemical properties, the underlying mechanisms of its dual functionality, and its practical applications. We will delve into the principles of photocleavage and oxime bioconjugation, present detailed experimental protocols, and discuss the strategic advantages of this reagent in creating "caged" compounds, developing advanced drug delivery systems, and modifying surfaces with spatiotemporal control.

Core Compound Identification and Properties

This compound is the ortho-substituted isomer of the more commonly documented para-substituted variant. The positioning of the nitro group at the ortho position is critical for its efficient photocleavage properties.

CAS Number: 51572-92-0[1]

Table 1: Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₇H₉ClN₂O₃[1]
Molecular Weight 204.61 g/mol [2]
Appearance Off-white to light yellow crystalline powder[2]
Melting Point 212-218 °C (decomposes) (Value for para-isomer)[2]
Synonyms 1-[(aminooxy)methyl]-2-nitrobenzene hydrochloride[1]
Storage Conditions Store at 2-8 °C, protected from light and moisture[2][3]

The Pillar of Functionality: The 2-Nitrobenzyl Group

The 2-nitrobenzyl group is one of the most widely used photolabile protecting groups in organic synthesis and chemical biology.[4][5] Its ability to be cleaved with high efficiency by near-UV light provides a powerful method for controlling molecular activity in a "traceless" manner, as no chemical reagents are required for deprotection.[5]

Mechanism of Photocleavage

The cleavage of the 2-nitrobenzyl ether linkage proceeds through a Norrish Type II-like intramolecular rearrangement upon UV irradiation (typically 340-365 nm).[4][5][6]

The process can be summarized in the following steps:

  • Photoexcitation: The nitro group absorbs a photon, promoting it to an excited diradical state.[5]

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.[7]

  • Rearrangement and Cleavage: This transient intermediate rapidly rearranges, leading to the cleavage of the benzylic C-O bond.

  • Product Formation: The cleavage releases the protected molecule (in this case, hydroxylamine) and generates a 2-nitrosobenzaldehyde byproduct.[5]

This mechanism ensures a clean and efficient release of the payload, with reported quantum yields for similar 2-nitrobenzyl systems being quite high.[4]

G reactant_node reactant_node intermediate_node intermediate_node product_node product_node photon_node photon_node A O-(2-nitrobenzyl)hydroxylamine B Excited State (Diradical) A->B 1. Photoexcitation C aci-Nitro Intermediate B->C 2. H-Abstraction D Hydroxylamine (Released) C->D 3. Rearrangement & Cleavage E 2-Nitrosobenzaldehyde C->E 3. Rearrangement & Cleavage Photon hν (UV Light) Photon->A

Caption: Photocleavage mechanism of the 2-nitrobenzyl group.

The Handle for Conjugation: The Hydroxylamine Moiety

The hydroxylamine functional group (-ONH₂) is a powerful tool for bioconjugation due to its chemoselective reactivity towards aldehydes and ketones.[2] This reaction, known as oxime ligation, forms a stable oxime bond (-O-N=C) under mild, physiological conditions (pH ~7), making it ideal for modifying sensitive biomolecules like proteins and antibodies.[8]

Mechanism of Oxime Ligation

The reaction is a condensation between the nucleophilic hydroxylamine and an electrophilic carbonyl group. It proceeds via a carbinolamine intermediate, followed by dehydration to yield the stable oxime. The reaction is reversible but is typically driven to completion and is highly stable once formed. This chemoselectivity is a major advantage, as native proteins rarely possess accessible aldehyde or ketone groups, minimizing off-target reactions.[9]

G reactant_node reactant_node product_node product_node biomolecule_node biomolecule_node A O-(2-nitrobenzyl)hydroxylamine Plus + B Biomolecule with Aldehyde/Ketone C Photocleavable Bioconjugate (Oxime Linkage) Plus->C Oxime Ligation (pH ~7)

Caption: Workflow for oxime ligation to a biomolecule.

Applications in Drug Development and Research

The dual nature of this compound makes it a versatile reagent for advanced applications.[2]

Photocaged Payloads and Drug Delivery

A therapeutic agent or fluorescent probe can be attached to the hydroxylamine, creating an inactive, "caged" conjugate. This conjugate can be administered systemically, but the active payload is only released at a specific site upon targeted irradiation with UV light. This strategy offers precise spatiotemporal control over drug activation, potentially reducing side effects and increasing therapeutic efficacy.[5][10]

Site-Specific Bioconjugation

The hydroxylamine group is used to attach the photocleavable linker to a biomolecule, such as an antibody.[8] This is often achieved by first modifying the antibody to introduce a unique aldehyde or ketone handle. The resulting antibody-linker conjugate can then have a drug payload attached to another part of the linker. This allows for the creation of Antibody-Drug Conjugates (ADCs) where the drug can be released from the antibody by light.

Dynamic Surface Chemistry

The compound can be used to immobilize biomolecules onto surfaces via oxime ligation.[4] These immobilized molecules can then be released into solution on demand by exposing the surface to UV light, enabling applications in diagnostics, cell culture, and biosensor development.[4][6]

Experimental Protocols

The following protocols are generalized methodologies. Researchers must optimize conditions for their specific molecules and systems.

General Synthesis of this compound

The synthesis of hydroxylamine derivatives often involves the alkylation of a protected hydroxylamine followed by deprotection.[11] While a specific protocol for the ortho-isomer is not detailed in the provided results, a general procedure can be adapted.

  • Alkylation: React 2-nitrobenzyl bromide with N-hydroxyphthalimide in the presence of a non-nucleophilic base (e.g., DBU or triethylamine) in an aprotic solvent like DMF. Monitor the reaction by TLC until the starting material is consumed.

  • Deprotection: The resulting O-(2-nitrobenzyl) N-hydroxyphthalimide is then treated with hydrazine monohydrate in ethanol or cleaved with strong acid (e.g., refluxing with concentrated HCl) to remove the phthalimide group.[11]

  • Isolation: After deprotection, the reaction mixture is worked up. If using acid, evaporation of the solvent and recrystallization from an appropriate solvent system (e.g., ethanol/ether or HCl solution) will yield the desired hydrochloride salt.[11]

Protocol: Oxime Ligation to a Carbonyl-Containing Protein

This protocol assumes the protein has been pre-modified to contain an accessible aldehyde or ketone.

  • Reagent Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in an appropriate aqueous buffer (e.g., phosphate buffer, pH 7.0). Prepare the carbonyl-containing protein in the same buffer at a concentration of 1-10 mg/mL.

  • Conjugation Reaction: Add a 50- to 100-fold molar excess of the this compound solution to the protein solution.

  • Incubation: Gently mix the reaction and incubate at room temperature or 4°C for 2-24 hours. The optimal time should be determined empirically.

  • Purification: Remove the excess unreacted hydroxylamine reagent using a desalting column or size-exclusion chromatography, exchanging the protein into the desired final buffer.[8]

  • Characterization: Confirm successful conjugation using mass spectrometry (e.g., MALDI-TOF) to observe the mass shift corresponding to the addition of the linker.[12]

Protocol: Photocleavage of a Bioconjugate
  • Sample Preparation: Prepare the purified bioconjugate in a UV-transparent cuvette or microplate at a known concentration (e.g., 2 µM) in a suitable buffer.[6]

  • Irradiation: Expose the sample to a UV light source with a peak wavelength around 340-365 nm. A UV lamp or a dedicated photoreactor can be used. The duration of exposure (e.g., 1 to 30 minutes) will depend on the light intensity and the quantum yield of the specific conjugate.[6]

  • Analysis: Analyze the reaction mixture to quantify the extent of cleavage. This is commonly done using reverse-phase HPLC, which can separate the intact conjugate from the cleaved biomolecule and the photoproducts.[4][6] Mass spectrometry can be used to confirm the identity of the cleaved products.[4]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

  • Toxicity and Irritation: Hydroxylamine hydrochloride and its derivatives are harmful if swallowed or in contact with skin, and can cause serious skin and eye irritation.[13] Some derivatives are suspected of causing cancer and may cause damage to organs through prolonged exposure.[14]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15][16] Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from light, strong oxidizing agents, and strong bases.[3]

Conclusion

This compound is a sophisticated chemical tool that provides researchers with a powerful means of controlling molecular interactions. By bridging the fields of photochemistry and bioconjugation, it enables the design of innovative therapeutic systems, diagnostic assays, and dynamic biomaterials. A thorough understanding of its underlying chemical principles is paramount for leveraging its full potential to address complex challenges in science and medicine.

References

  • Ju, J., et al. (2007). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Rain-Tree, M., et al. (2023). Peptide-Directed Attachment of Hydroxylamines to Specific Lysines of IgG Antibodies for Bioconjugations with Acylbo. ChemRxiv. Available at: [Link]

  • Kloxin, A. M., et al. (2010). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. NIH Public Access. Available at: [Link]

  • Bai, X., et al. (2004). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. ResearchGate. Available at: [Link]

  • Jayachandran, M., et al. (2018). Glycoconjugations of Biomolecules by Chemical Methods. PMC. Available at: [Link]

  • Wikipedia. Photolabile protecting group. Available at: [Link]

  • Klán, P., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. Available at: [Link]

  • Organic Syntheses. Procedure - HYDROXYLAMINE HYDROCHLORIDE AND ACETOXIME. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • DC Fine Chemicals. Hydroxylamine hydrochloride: Discover its potential. Available at: [Link]

  • Lab Alley. SAFETY DATA SHEET - Hydroxylamine Hydrochloride. Available at: [Link]

  • Purdue e-Pubs. Bioconjugation Techniques to Construct Spontaneously Assembling DNA-enzyme Macromolecules. Available at: [Link]

  • Li, W., et al. (2021). Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. PMC. Available at: [Link]

  • Zhang, R. K., et al. (2022). Enzymatic Nitrogen Incorporation Using Hydroxylamine. PMC. Available at: [Link]

  • Wang, Z., et al. (2024). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. Available at: [Link]

  • Wikipedia. Hydroxylamine. Available at: [Link]

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An In-depth Technical Guide to the Safe Handling of O-(2-nitrobenzyl)hydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or drug development setting. The information provided is synthesized from available safety data for O-(2-nitrobenzyl)hydroxylamine hydrochloride and related compounds. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this compound, some recommendations are extrapolated from data on hydroxylamine hydrochloride and O-(4-nitrobenzyl)hydroxylamine hydrochloride. All handling of this chemical should be preceded by a thorough, site-specific risk assessment.

Introduction: Understanding the Compound

This compound is a hydroxylamine derivative of significant interest in organic synthesis and pharmaceutical research. Its utility often lies in its role as a precursor or intermediate in the synthesis of more complex molecules. The presence of the nitrobenzyl group can impart specific reactivity and characteristics, making it a valuable tool for medicinal chemists and process development scientists. However, the inherent properties of hydroxylamines and nitro-aromatic compounds necessitate a robust understanding of their potential hazards and the implementation of stringent safety protocols. This guide provides a detailed overview of the critical safety and handling considerations for this compound to ensure its safe and effective use in a research and development environment.

Chemical & Physical Properties

A clear understanding of the physical properties of a compound is the foundation of its safe handling. While comprehensive, verified data for this compound is not widely published, the following table summarizes available information. Data for the closely related 4-nitro isomer is included for comparison.

PropertyThis compoundO-(4-nitrobenzyl)hydroxylamine hydrochloride
CAS Number 51572-92-0[1]2086-26-2
Molecular Formula C₇H₉ClN₂O₃C₇H₉ClN₂O₃
Molecular Weight 204.61 g/mol [2]204.61 g/mol
Appearance SolidOff-white to light yellow crystalline powder[3][4]
Melting Point 164 - 170 °C212-218 °C (decomposes)[4]
Solubility No data availableSoluble in water

It is noteworthy that hydroxylamine derivatives can be sensitive to moisture and light.[3] Therefore, proper storage is crucial to maintain the integrity of the compound.

Hazard Identification and Toxicological Profile

Based on available data, this compound is classified as a hazardous substance. The primary hazards are associated with its potential for acute toxicity upon ingestion, skin contact, or inhalation.

GHS Hazard Classification for this compound:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.

  • Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.

The parent compound, hydroxylamine hydrochloride, is also known to cause skin irritation, serious eye irritation, may cause an allergic skin reaction, is suspected of causing cancer, and may cause damage to organs through prolonged or repeated exposure.[5] Given these risks, it is prudent to handle this compound with the assumption that it may carry similar health hazards.

Toxicological Insights: The toxicity of hydroxylamine and its derivatives often stems from their ability to act as reducing agents and to interfere with metabolic processes. Effects on the blood, such as methemoglobinemia, have been noted with related compounds.[6] The nitroaromatic moiety also introduces toxicological considerations, as compounds in this class can have a range of systemic effects.[7]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

A robust safety strategy for handling this compound relies on a combination of effective engineering controls and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed.

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any area where this compound is handled.

Personal Protective Equipment (PPE): The Last Barrier

The following PPE is required when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations where there is a higher risk of splashing.[5][8]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected before each use and replaced immediately if contaminated or damaged.[5][8]

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemically resistant apron or coveralls should be used.[5]

  • Respiratory Protection: If there is a risk of generating dust and engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter is necessary.

The following diagram illustrates the hierarchical approach to controlling exposure:

Hierarchy of Controls for Safe Handling

Protocols for Safe Handling and Storage

Adherence to standardized protocols is essential for minimizing the risks associated with this compound.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[3] Some related compounds are noted to be light and moisture sensitive, so storage in a dark, dry location is recommended.[3]

Weighing and Solution Preparation
  • Preparation: Don the appropriate PPE before entering the designated handling area.

  • Fume Hood: Perform all weighing and solution preparation inside a chemical fume hood.

  • Dispensing: Use a spatula to carefully transfer the solid compound to a tared weigh boat or directly into the reaction vessel. Avoid creating dust.

  • Cleaning: Clean any spills within the fume hood immediately using appropriate procedures.

  • Disposal: Dispose of any contaminated materials, such as weigh boats and wipes, as hazardous waste.

Incompatible Materials

To prevent hazardous reactions, this compound should not be stored with or exposed to:

  • Strong oxidizing agents[3]

  • Strong bases[3]

  • Heat or sources of ignition

The following workflow outlines the key steps for the safe handling of this compound:

SafeHandlingWorkflow A 1. Don PPE B 2. Work in Fume Hood A->B C 3. Weigh and Dispense B->C D 4. Prepare Solution C->D E 5. Clean Up and Waste Disposal D->E

Safe Handling Workflow

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response is crucial.

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Spill Evacuate the area. Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.[3] Dispose of the waste in a designated, labeled, and sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain.[3]

Conclusion

This compound is a valuable reagent in chemical synthesis, but it requires careful and informed handling. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe handling protocols, researchers can minimize the risks and utilize this compound effectively and safely. The causality behind these recommendations is a proactive approach to risk mitigation, ensuring that multiple layers of safety are in place to protect the health and well-being of laboratory personnel.

References

  • Lab Alley. (2025). SAFETY DATA SHEET - Hydroxylamine Hydrochloride. [Link]

  • Capot Chemical Co., Ltd. (n.d.). Specifications of this compound. [Link]

  • Thermo Fisher Scientific. (2010). Hydroxylamine hydrochloride - SAFETY DATA SHEET. [Link]

  • U.S. Department of Energy. (n.d.). Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons Learned. [Link]

  • Szabo-Scandic. (n.d.). Hydroxylamine hydrochloride - Safety Data Sheet. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. [Link]

  • PubChem. (n.d.). This compound. [Link]

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The Precision of Light: An In-depth Technical Guide to Photolabile Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for spatiotemporal control over molecular function is a constant pursuit. The ability to initiate a biological process or a chemical reaction at a precise location and time opens up unparalleled opportunities for discovery and innovation. Photolabile protecting groups (PPGs), often referred to as "caged" compounds, represent a cornerstone of this endeavor. By masking the activity of a molecule until its release is triggered by a pulse of light, PPGs offer a level of control that is both elegant and powerful.[1][2] This in-depth technical guide provides a comprehensive overview of the core principles, practical applications, and experimental considerations for effectively utilizing PPGs in your research.

The Guiding Principle: Caging and Uncaging with Light

At its core, the concept of a photolabile protecting group is elegantly simple. A bioactive molecule is rendered inert by the covalent attachment of a photosensitive moiety, the "cage."[3][4] This caged compound can be introduced into a system, be it a chemical reaction or a living cell, without eliciting a response. Upon irradiation with light of a specific wavelength, the PPG undergoes a photochemical reaction that results in its cleavage, liberating the active molecule with high spatial and temporal precision.[4][5]

The ideal PPG should possess a set of key characteristics to ensure its efficacy and utility:

  • Stability: The caged compound must be stable under physiological or experimental conditions in the absence of light to prevent premature release of the active molecule.[5][6]

  • Efficient Photolysis: The cleavage of the PPG should occur with a high quantum yield (Φ), which is a measure of the efficiency of a photochemical process. A high quantum yield ensures that a low dose of light is sufficient for deprotection, minimizing potential photodamage to the surrounding environment, especially in biological systems.[1][6]

  • Wavelength Specificity: The PPG should absorb light in a region of the electromagnetic spectrum that is minimally absorbed by other components of the system, thereby reducing off-target effects and potential phototoxicity. For biological applications, this often means utilizing wavelengths in the near-UV to visible range (>350 nm).[7][8]

  • Inert Byproducts: The photolysis byproducts, including the cleaved cage, should be non-toxic and should not interfere with the biological or chemical process under investigation.[5][9]

  • Orthogonality: The removal of the PPG should be orthogonal to other protecting groups present in the molecule, meaning it can be selectively cleaved without affecting other protected functionalities.[10]

A Tour of the Armory: Major Classes of Photolabile Protecting Groups

The field of photolabile protecting groups has evolved significantly, leading to the development of several distinct classes of PPGs, each with its own unique photochemical properties and applications.

The Workhorse: o-Nitrobenzyl Derivatives

The o-nitrobenzyl (ONB) group is arguably the most widely used and well-characterized class of PPGs.[1][2] Its popularity stems from its synthetic accessibility and its ability to protect a wide array of functional groups, including carboxylates, phosphates, amines, and hydroxyls.[1][10]

Mechanism of Action: The photocleavage of o-nitrobenzyl derivatives proceeds through a Norrish Type II-like intramolecular hydrogen abstraction.[1] Upon absorption of a photon, the nitro group is excited to a diradical state. This excited state then abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate subsequently rearranges to release the protected molecule and an o-nitrosobenzaldehyde or o-nitroso-ketone byproduct.[1][10][11]

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Mechanism of o-Nitrobenzyl Photocleavage.

Modifications to the basic o-nitrobenzyl scaffold, such as the introduction of methoxy groups to create the 6-nitroveratryloxycarbonyl (NVOC) group, have been developed to red-shift the absorption maximum to longer, less damaging wavelengths.[12]

The Visible Light Contenders: Coumarin-Based Protecting Groups

Coumarin-based PPGs have emerged as a powerful alternative to o-nitrobenzyl derivatives, primarily due to their absorption at longer wavelengths in the visible spectrum, which is particularly advantageous for biological applications.[5][13]

Mechanism of Action: The photocleavage of coumarin-based PPGs typically proceeds through a heterolytic cleavage mechanism. Upon photoexcitation, the coumarin chromophore facilitates the cleavage of the bond to the protected molecule, often forming a carbocation intermediate that is subsequently trapped by a nucleophile, such as water.[14]

A popular example is the [7-(diethylamino)coumarin-4-yl]methyl (DEACM) group, which exhibits a strong absorption around 390 nm.[15] The photophysical properties of coumarins can be finely tuned by modifying their chemical structure, allowing for the development of PPGs with tailored absorption maxima and quantum yields.[13]

Emerging Platforms: Quinoline and Other Heterocyclic Systems

More recently, quinoline-based PPGs have been developed, offering further opportunities for tuning photochemical properties. These systems can also be designed for two-photon excitation, a technique that provides even greater spatial resolution and deeper tissue penetration. Other heterocyclic systems are also being explored as novel PPG scaffolds.

In the Lab: Practical Considerations and Experimental Protocols

The successful application of photolabile protecting groups requires careful attention to experimental detail, from the synthesis of the caged compound to the execution of the photolysis experiment.

Synthesis of Caged Compounds

The synthesis of a caged compound typically involves the reaction of the molecule of interest with a derivative of the photolabile protecting group. The specific synthetic route will depend on the functional group to be protected and the chosen PPG.

Example Protocol: Protection of a Carboxylic Acid with an o-Nitrobenzyl Group

This protocol describes a general method for the esterification of a carboxylic acid with an o-nitrobenzyl alcohol derivative using a carbodiimide coupling agent.

Materials:

  • Carboxylic acid

  • o-Nitrobenzyl alcohol

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), o-nitrobenzyl alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The Photolysis Experiment: Shedding Light on the Reaction

The photolysis setup is a critical component of any experiment involving PPGs. The choice of light source, wavelength, and irradiation time will all impact the efficiency and outcome of the deprotection reaction.

Choosing a Light Source:

The selection of a light source depends on the absorption spectrum of the PPG and the scale of the reaction.[16]

  • Mercury Arc Lamps: These are common light sources in photochemistry, providing high-intensity output over a broad range of wavelengths. Filters are typically required to select the desired wavelength range.[17][18]

  • Light-Emitting Diodes (LEDs): LEDs offer the advantage of emitting light in a narrow wavelength range, eliminating the need for filters. They are also more energy-efficient and have a longer lifespan than mercury lamps.[19]

  • Lasers: For applications requiring high spatial resolution, such as in microscopy, lasers are the light source of choice.

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General Experimental Workflow for Photolytic Deprotection.

Example Protocol: Photolytic Deprotection of an o-Nitrobenzyl Protected Amine

This protocol provides a general procedure for the photolytic cleavage of an NVOC-protected amine.

Materials:

  • NVOC-protected amine

  • Solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)

  • Photochemical reactor equipped with a mercury lamp and a Pyrex filter (to block wavelengths below 300 nm)

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Dissolve the NVOC-protected amine in the chosen solvent in a quartz or Pyrex reaction vessel. The concentration should be optimized to ensure efficient light penetration.

  • Degas the solution by bubbling with an inert gas for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the PPG.

  • Place the reaction vessel in the photochemical reactor and begin irradiation with the mercury lamp.

  • Monitor the progress of the deprotection reaction by TLC or HPLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by standard methods, such as column chromatography or recrystallization, to remove the o-nitrosobenzaldehyde byproduct.[12]

Navigating the Challenges: A Troubleshooting Guide

While powerful, the use of photolabile protecting groups is not without its challenges. Here are some common issues and their potential solutions:

Problem Potential Cause(s) Suggested Solution(s)
Incomplete Deprotection Insufficient irradiation time or light intensity.Increase the irradiation time or use a more powerful light source. Optimize the concentration of the caged compound for better light penetration.
Inner filter effect, where the photoproducts absorb at the same wavelength as the starting material.[6][9]Use a more dilute solution. If possible, choose a PPG whose byproducts do not absorb at the irradiation wavelength.
Quenching of the excited state by oxygen or other impurities.Degas the solvent thoroughly before and during the reaction. Use high-purity solvents.
Side Reactions The photoproducts may be reactive under the photolysis conditions. For example, the o-nitrosobenzaldehyde byproduct of ONB cleavage can react with the liberated amine.[12]Add a scavenger, such as semicarbazide, to trap the reactive byproduct.[12]
The substrate or product may be photosensitive at the irradiation wavelength.Choose a PPG that can be cleaved at a longer, less energetic wavelength. Use a filter to remove unwanted wavelengths from the light source.
Phototoxicity (in biological experiments) High-energy UV light can be damaging to cells.[7][20]Use the lowest effective light dose. Choose a PPG that absorbs at longer, less phototoxic wavelengths (e.g., coumarin-based PPGs).[8]
The formation of reactive oxygen species (ROS) can also contribute to phototoxicity.[8]Minimize irradiation time and intensity. Consider the use of antioxidants in the cell culture medium.

Quantitative Comparison of Common Photolabile Protecting Groups

The choice of a photolabile protecting group is a critical decision in the design of a photocleavage experiment. The following table provides a comparison of the key photochemical properties of some commonly used PPGs.

Protecting GroupAbbreviationTypical λmax (nm)Quantum Yield (Φ)Notes
o-NitrobenzylNB~280-3500.1 - 0.5The classic PPG, but requires UV irradiation.[1][2]
6-NitroveratryloxycarbonylNVOC~3500.01 - 0.05Red-shifted absorption compared to NB.[12]
[7-(Diethylamino)coumarin-4-yl]methylDEACM~3900.003 - 0.1Absorbs in the near-UV/visible range, good for biological applications.[5][15]
p-HydroxyphenacylpHP~2800.1 - 0.4Undergoes a photo-Favorskii rearrangement with high quantum yields for good leaving groups.[1]
3',5'-DimethoxybenzoinDMB~350up to 0.64A carbonyl-based PPG with a relatively high quantum yield.[1]

Note: Quantum yields are highly dependent on the protected molecule, solvent, and pH.

The Future is Bright: Orthogonal Strategies and Advanced Applications

The versatility of photolabile protecting groups allows for their integration into complex synthetic strategies. One of the most powerful applications is in orthogonal deprotection schemes, where multiple protecting groups can be selectively removed in the presence of one another.[10] For instance, a photolabile group can be used in conjunction with acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups, allowing for precise control over the synthesis of complex molecules like peptides and oligonucleotides.[21][22][23]

Furthermore, the development of PPGs that can be cleaved with different wavelengths of light opens up the possibility of "chromatic orthogonality," where multiple caged compounds can be selectively deprotected in the same system by simply changing the color of the light.[24]

The continued development of new photolabile protecting groups with improved properties, such as two-photon absorption and red-shifted absorption maxima, will undoubtedly expand the toolkit available to researchers and push the boundaries of what is possible in chemistry, biology, and medicine.

References

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  • Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC - NIH . Available at: [Link]

  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation . Chemistry – A European Journal. Available at: [Link]

  • The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides - Bio-Synthesis . Available at: [Link]

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  • Mechanism of Photocleavage of (Coumarin-4-yl)methyl Esters - ResearchGate . Available at: [Link]

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  • 8: Sketch of the chemical method of deprotecting the NVOC functionalized amines and sub . Available at: [Link]

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  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC - PubMed Central . Available at: [Link]

  • Orthogonal Deprotection of Photolabile Protecting Groups and Its Application in Oligosaccharide Synthesis | Request PDF - ResearchGate . Available at: [Link]

  • Synthesis and application of caged peptides and proteins - PubMed . Available at: [Link]

  • Acid‐orthogonal deprotection strategy. The system consists of two... - ResearchGate . Available at: [Link]

  • Recent progress in studies of photocages - PMC - NIH . Available at: [Link]

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  • Caged compounds: photorelease technology for control of cellular chemistry and physiology . Available at: [Link]

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An In-depth Technical Guide on the Stability of O-(2-nitrobenzyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

O-(2-nitrobenzyl)hydroxylamine hydrochloride is a versatile reagent in organic synthesis, particularly valued for its role as a precursor to photosensitive protecting groups and in the formation of oximes. Its utility in pharmaceutical and materials science is predicated on its chemical structure, which also dictates its stability profile. This guide provides a comprehensive examination of the stability of this compound, delving into its principal degradation pathways, and offering field-proven methodologies for its systematic evaluation. We will explore the mechanistic underpinnings of its photolytic, oxidative, hydrolytic, and thermal degradation, supported by detailed experimental protocols and data interpretation frameworks. This document is intended to serve as a vital resource for researchers to ensure the integrity of their experiments and the quality of their results when utilizing this compound.

Introduction: The Dual Nature of a Valuable Reagent

This compound combines two key functional moieties: the photolabile ortho-nitrobenzyl group and the nucleophilic hydroxylamine group. This combination makes it a powerful tool, but also introduces inherent stability challenges. The ortho-nitrobenzyl group is renowned for its use in photolabile protecting groups, which can be cleaved with high spatial and temporal control using UV light.[1][2] The hydroxylamine moiety readily reacts with aldehydes and ketones to form oximes, a fundamental transformation in organic chemistry.

However, both functional groups are susceptible to degradation under common laboratory and storage conditions. Understanding these degradation pathways is not merely an academic exercise; it is critical for ensuring the reproducibility of synthetic procedures, the purity of final products, and the accurate interpretation of experimental data. This guide will systematically dissect the factors that influence the stability of this compound and provide a robust framework for its stability assessment.

Key Degradation Pathways

The stability of this compound is primarily influenced by four factors: light, oxidizing agents, pH, and temperature. Each of these can trigger distinct degradation pathways, which will be explored in detail below.

Photodegradation: The Inevitable Consequence of a Photosensitive Moiety

The most significant and well-documented degradation pathway for this compound is photolysis. The ortho-nitrobenzyl group is inherently photolabile and is designed to undergo cleavage upon exposure to UV radiation, typically in the 300-365 nm range.[3][4]

The mechanism of this photodegradation is intramolecular in nature and proceeds through a well-established pathway involving the formation of an aci-nitro intermediate, which then rearranges to form o-nitrosobenzaldehyde and releases the hydroxylamine. The o-nitrosobenzaldehyde is itself unstable and can undergo further reactions, including oligomerization to form species with azo and amide linkages.[1][2]

Diagram of the Photodegradation Pathway:

G cluster_main Photodegradation of O-(2-nitrobenzyl)hydroxylamine A O-(2-nitrobenzyl)hydroxylamine B Excited State A->B UV Light (hν) C aci-Nitro Intermediate B->C Intramolecular H-abstraction D o-Nitrosobenzaldehyde C->D Rearrangement E Hydroxylamine C->E Release F Oligomers (azo and amide linkages) D->F Thermal/Photochemical Decomposition

Caption: Photodegradation of O-(2-nitrobenzyl)hydroxylamine.

Oxidative Degradation: The Vulnerability of the Hydroxylamine Group

The hydroxylamine functionality is susceptible to oxidation by various agents, including atmospheric oxygen and common laboratory reagents like hydrogen peroxide. The oxidation of hydroxylamines can lead to a variety of products, such as nitroso compounds, nitroxides, and even nitrogen gas or nitrous oxide under certain conditions.

In the context of O-(2-nitrobenzyl)hydroxylamine, oxidative degradation could potentially lead to the formation of the corresponding nitrosobenzyl compound and other downstream products. This degradation pathway is particularly relevant when reactions are performed in the presence of air or oxidizing reagents.

Hydrolytic Degradation: The Influence of pH

Hydrolysis is a potential degradation pathway for this compound, particularly under strongly acidic or basic conditions. While the ether linkage is generally stable, extreme pH and elevated temperatures can promote its cleavage.

  • Acidic Hydrolysis: Under strong acidic conditions and heat, the ether bond may be susceptible to cleavage, although this is generally less facile than other degradation pathways.

  • Basic Hydrolysis: In the presence of a strong base, the hydroxylamine moiety can be deprotonated, potentially leading to other reactions. The stability of the nitrobenzyl group can also be affected by pH.

Thermal Degradation: The Instability of Nitroaromatics

Nitroaromatic compounds, as a class, can be thermally sensitive. Studies on related nitrobenzyl compounds have shown that they can undergo exothermic and sometimes violent decomposition at elevated temperatures.[3] The ortho-isomers of nitrobenzyl compounds are often less thermally stable than their meta and para counterparts.[3] For this compound, thermal stress can lead to complex decomposition pathways, likely involving the nitro group and the hydroxylamine moiety, with the potential for gas evolution.

Experimental Protocols for Stability Studies

A comprehensive understanding of the stability of this compound requires systematic experimental investigation through forced degradation studies. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.

General Considerations
  • Purity of the Starting Material: Ensure the use of a well-characterized, high-purity batch of this compound.

  • Control Samples: For each stress condition, a control sample (stored under normal conditions) should be analyzed concurrently.

  • Mass Balance: Aim for a mass balance of close to 100% (sum of the assay of the parent compound and the area of all degradation products) to ensure that all significant degradants are detected.

Experimental Workflow Diagram

G cluster_workflow Forced Degradation Workflow Start O-(2-nitrobenzyl)hydroxylamine HCl Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Degradation (e.g., 60°C in solution) Start->Thermal Photo Photolytic Degradation (ICH Q1B conditions) Start->Photo Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Sources

Methodological & Application

Application Notes & Protocols: O-(2-Nitrobenzyl)hydroxylamine Hydrochloride for Photocontrolled Release of Carbonyls

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for utilizing O-(2-nitrobenzyl)hydroxylamine hydrochloride (NBHA-HCl) as a photolabile protecting group, or "caging" agent, for aldehydes and ketones. The 2-nitrobenzyl (NB) group offers spatiotemporal control over the release of carbonyl compounds, a critical capability in chemical biology, drug delivery, and materials science.[1][2] Upon irradiation with near-UV light, the protecting group is cleaved, regenerating the parent carbonyl compound and releasing benign byproducts.[3] This document details the underlying photochemical mechanism, step-by-step protocols for both the protection (oxime formation) and deprotection (photocleavage) reactions, and expert insights for troubleshooting and optimization.

Introduction to 2-Nitrobenzyl Photocaging

Photolabile protecting groups (PPGs), or caging groups, are moieties that mask the function of a molecule until they are removed by light.[1] This strategy provides unparalleled control over the timing and location of molecular activation, as light can be delivered with high precision.[2] The ortho-nitrobenzyl (oNB) group is one of the most well-established and widely used PPGs due to its predictable cleavage mechanism and high photocleavage efficiency upon near-UV irradiation.[4][5]

This compound is a "caged" form of hydroxylamine.[6] It reacts with aldehydes and ketones to form stable O-(2-nitrobenzyl)oxime ethers. This effectively masks the carbonyl group, rendering it inert to many chemical conditions. Subsequent exposure to UV light triggers the cleavage of the N-O bond, releasing the original carbonyl compound with high fidelity.[7]

Mechanism of Photochemical Cleavage

The photodeprotection of 2-nitrobenzyl-based PPGs proceeds through a well-understood intramolecular mechanism, often referred to as a Norrish Type II reaction.[1][8]

  • Photoexcitation: Upon absorption of a photon (typically in the 300-365 nm range), the nitro group is promoted to an excited triplet state.[1][5]

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming a biradical intermediate.[7]

  • Rearrangement & Cleavage: This biradical rapidly rearranges to form an aci-nitro intermediate.[9] This intermediate is unstable and undergoes further rearrangement and cleavage, ultimately releasing the protected molecule (in this case, regenerating the carbonyl from the oxime) and forming a 2-nitrosobenzaldehyde byproduct.[3][9]

The overall process is efficient and typically occurs under neutral, reagent-free conditions, which is a major advantage in sensitive biological systems.[8]

G cluster_main Photocleavage Mechanism Start O-(2-Nitrobenzyl)oxime Excited Excited Triplet State (n -> π*) Start->Excited Irradiation (hν) ~365 nm Biradical Biradical Intermediate Excited->Biradical Intramolecular H-Abstraction AciNitro Aci-nitro Intermediate Biradical->AciNitro Rearrangement Products Released Carbonyl (R₂C=O) + 2-Nitrosobenzaldehyde AciNitro->Products Cleavage & Tautomerization

Caption: Mechanism of 2-nitrobenzyl group photocleavage.

Properties of O-(2-nitrobenzyl)hydroxylamine HCl

For successful experimental planning, a clear understanding of the reagent's properties is essential.

PropertyValueSource
Chemical Formula C₇H₉ClN₂O₃[10]
Molecular Weight 204.61 g/mol [10]
Appearance Off-white to light yellow crystalline powder[11]
Melting Point 212-218 °C (decomposes)[11]
Solubility Soluble in water, methanol, ethanol.[12]
Storage Store at 2-8 °C, protected from light.[11]

Experimental Protocols

Protocol 1: Protection of Carbonyls (Oxime Formation)

This protocol describes the general procedure for converting an aldehyde or ketone into its corresponding O-(2-nitrobenzyl)oxime ether. The reaction is a standard condensation.[13][14]

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • This compound (NBHA-HCl, 1.1 mmol, 1.1 eq)

  • Sodium Acetate (NaOAc) or Pyridine (1.5 mmol, 1.5 eq)

  • Ethanol (EtOH) or Methanol (MeOH), ~0.2-0.5 M concentration

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) in ethanol (e.g., 5 mL).

  • Reagent Addition: Add this compound (1.1 mmol) and sodium acetate (1.5 mmol) to the solution.

    • Expert Insight: Sodium acetate acts as a mild base to neutralize the HCl salt and facilitate the condensation. Pyridine can also be used and may improve solubility for certain substrates.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux (40-60 °C) for 2-12 hours.

    • Causality: Heating accelerates the condensation reaction, which can be sluggish at room temperature for sterically hindered or less reactive ketones.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carbonyl is consumed.

  • Workup: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure (rotary evaporation). c. Partition the residue between ethyl acetate and water. d. Wash the organic layer with saturated sodium bicarbonate solution, then with brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure O-(2-nitrobenzyl)oxime.

Protocol 2: Photochemical Deprotection (Carbonyl Release)

This protocol outlines the light-induced cleavage of the O-(2-nitrobenzyl)oxime to regenerate the parent carbonyl compound.

Materials & Equipment:

  • Protected compound (O-(2-nitrobenzyl)oxime)

  • Spectroscopic grade solvent (e.g., Methanol, Acetonitrile, buffered aqueous solution)

  • Quartz reaction vessel (or borosilicate glass if λ > 320 nm)

  • UV lamp (e.g., medium-pressure mercury arc lamp, LED array) with appropriate filters. A 365 nm wavelength is standard for oNB groups.[5][15]

  • Cooling system (e.g., water bath or cooling fan) to maintain constant temperature.

G cluster_workflow Photodeprotection Workflow Start Dissolve Caged Compound in appropriate solvent Vessel Transfer to Quartz Reaction Vessel Start->Vessel Irradiate Irradiate with UV Light (e.g., 365 nm LED) with cooling Vessel->Irradiate Monitor Monitor Progress (TLC / LC-MS) Irradiate->Monitor Monitor->Irradiate Incomplete Workup Solvent Evaporation & Workup Monitor->Workup Complete Purify Purify Product (Column Chromatography) Workup->Purify End Isolated Carbonyl Compound Purify->End

Caption: General workflow for photolytic deprotection.

Procedure:

  • Preparation: Prepare a dilute solution (e.g., 0.1-10 mM) of the O-(2-nitrobenzyl)oxime in a suitable solvent.

    • Expert Insight: The choice of solvent is critical. While the reaction proceeds in most common organic solvents, protic solvents like methanol can facilitate the process. For biological applications, buffered aqueous solutions are used. The solution must be optically clear.

  • Irradiation: Place the solution in the photoreactor and irradiate with a 350-365 nm light source.

    • Causality: This wavelength range corresponds to the absorption maximum of the 2-nitrobenzyl chromophore, maximizing cleavage efficiency while minimizing potential photodamage to other functional groups that absorb at shorter wavelengths.[5][16]

    • Trustworthiness: Maintain a constant temperature (e.g., 20-25 °C) using a cooling system, as excessive heat can lead to side reactions.

  • Monitoring: Periodically take aliquots from the reaction mixture and analyze by TLC or LC-MS to track the disappearance of the starting material and the appearance of the deprotected carbonyl compound.

  • Completion & Workup: Once the reaction is complete, remove the solvent under reduced pressure. The crude product contains the desired carbonyl and the 2-nitrosobenzaldehyde byproduct.

  • Purification: Purify the target carbonyl compound via flash column chromatography or crystallization to separate it from the byproduct.

Troubleshooting and Field Insights

IssuePossible CauseRecommended Solution
Low yield in protection step Incomplete reaction; steric hindrance.Increase reaction time and/or temperature. Consider using a stronger, non-nucleophilic base if appropriate for the substrate.
Incomplete photodeprotection Insufficient irradiation time or power; light filtering by byproduct.Increase irradiation time. If the reaction stalls, dilute the solution to minimize the "inner filter effect" where the byproduct absorbs the incident light.[16] Ensure the lamp is emitting at the correct wavelength and intensity.
Substrate degradation Substrate is sensitive to UV light.Use a higher wavelength light source if possible (e.g., 405 nm for modified nitrobenzyl groups).[7] Minimize irradiation time by using a higher intensity lamp and efficient cooling.
Side product formation The 2-nitrosobenzaldehyde byproduct can sometimes react with nucleophiles in the system.In amine-containing systems, consider adding an aldehyde scavenger to the photolysis mixture to trap the byproduct as it forms.[16]

References

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews - ACS Publications. Available at: [Link]

  • Photolabile protecting group - Wikipedia. Wikipedia. Available at: [Link]

  • Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. ResearchGate. Available at: [Link]

  • Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. National Institutes of Health (NIH). Available at: [Link]

  • Photocleavable Protecting Groups. Unknown Source.
  • Photolabile Protecting Groups: Structure and Reactivity. ResearchGate. Available at: [Link]

  • Photocleavage of Peptides and Oligodeoxynucleotides Carrying 2‐Nitrobenzyl Groups. ResearchGate. Available at: [Link]

  • Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. National Institutes of Health (NIH). Available at: [Link]

  • New Click on the Block: Photocaged Hydroxylamine, an Addition to the Light‐Activatable Bioorthogonal Toolbox. Wiley Online Library. Available at: [Link]

  • Cyclic Hydroxylamines for Native Residue-Forming Peptide Ligations: Synthesis of Ubiquitin and Tirzepatide. National Institutes of Health (NIH). Available at: [Link]

  • (PDF) New Click on the Block: Photocaged Hydroxylamine, an Addition to the Light‐Activatable Bioorthogonal Toolbox. ResearchGate. Available at: [Link]

  • Unraveling the Cleavage Reaction of Hydroxylamines with Cyclopropenones Considering Biocompatibility. Journal of the American Chemical Society.
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  • o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions. ChemRxiv. Available at: [Link]

  • Caged compounds: photorelease technology for control of cellular chemistry and physiology. Unknown Source.
  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central. Available at: [Link]

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  • Submitted by Francis Loiseau and André M. Beauchemin. Organic Syntheses Procedure. Available at: [Link]

  • Hydroxylamine. Sciencemadness Wiki. Available at: [Link]

  • Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted. Google Patents.

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The Strategic Application of O-(2-Nitrobenzyl)hydroxylamine in Modern Peptide Synthesis: A Guide to Photocleavable Ligation and Modification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Conventional Amide Bond

In the intricate world of peptide science, the pursuit of precision and control is paramount. The synthesis of complex peptides, particularly those destined for therapeutic or advanced research applications, often necessitates methodologies that transcend standard solid-phase peptide synthesis (SPPS). A significant challenge lies in the mild and orthogonal deprotection and cleavage of synthetic peptides, especially those bearing sensitive modifications. Traditional reliance on strong acids like trifluoroacetic acid (TFA) can lead to the degradation of delicate functionalities.[1] This has spurred the development of alternative strategies, among which photolabile protecting groups and linkers have emerged as a powerful tool.[2]

The ortho-nitrobenzyl (oNB) scaffold has become a cornerstone of photocleavable chemistry due to its reliable cleavage upon UV irradiation under neutral conditions.[3][4] This application note provides a comprehensive guide to the use of a specific and versatile oNB reagent, O-(2-nitrobenzyl)hydroxylamine hydrochloride , in advanced peptide synthesis. We will delve into its photochemical mechanism, its application as a C-terminal modifying agent, and its strategic deployment as a photocleavable auxiliary in native chemical ligation (NCL). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage photocleavable chemistry for the synthesis of complex and sensitive peptide architectures.

Mechanism of Action: The Norrish Type II Photorearrangement

The efficacy of O-(2-nitrobenzyl)hydroxylamine as a photocleavable moiety is rooted in a well-characterized intramolecular photorearrangement, often described as a Norrish Type II reaction.[3][5] Upon absorption of UV light, typically in the range of 300-365 nm, the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group.[1] This initiates a cascade of electronic and atomic rearrangements, leading to the formation of an aci-nitro intermediate.[6] This intermediate subsequently rearranges to cleave the C-O bond, releasing the protected hydroxylamine and generating a 2-nitrosobenzaldehyde byproduct. The overall process is efficient and proceeds under neutral pH and at room temperature, thereby preserving the integrity of sensitive peptide sequences.[1]

G cluster_0 Photocleavage Mechanism of O-(2-nitrobenzyl)hydroxylamine A O-(2-nitrobenzyl)hydroxylamine derivative B UV Light (300-365 nm) A->B Irradiation C Excited State B->C D Intramolecular H-abstraction C->D E aci-Nitro Intermediate D->E F Rearrangement & Cleavage E->F G Released Hydroxylamine F->G H 2-Nitrosobenzaldehyde byproduct F->H

Figure 1: Simplified workflow of the photocleavage of an O-(2-nitrobenzyl)hydroxylamine derivative.

The quantum yield of this photocleavage can be influenced by the substitution pattern on the aromatic ring. For instance, the inclusion of methoxy groups, as in the 4,5-dimethoxy-2-nitrobenzyl (DMNB) scaffold, can red-shift the absorption maximum and modulate the cleavage efficiency.[4]

Application I: C-Terminal Modification of Peptides

This compound can be utilized to introduce a photocleavable hydroxylamine moiety at the C-terminus of a peptide. This modification can be a precursor for the synthesis of peptide hydroxamic acids or other C-terminally modified peptides. The coupling of the hydroxylamine to the C-terminal carboxylic acid of a resin-bound peptide can be achieved using standard peptide coupling reagents.

Protocol 1: C-Terminal Coupling of O-(2-nitrobenzyl)hydroxylamine to a Resin-Bound Peptide

Materials:

  • Peptide-resin with a free C-terminal carboxylic acid

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Reagent Preparation:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIPEA (3.5 equivalents) to neutralize the hydrochloride salt and activate the hydroxylamine.

    • In another vial, dissolve DIC (3 equivalents) in DMF.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the O-(2-nitrobenzyl)hydroxylamine/HOBt/DIPEA solution to the resin.

    • Add the DIC solution to the resin.

    • Agitate the reaction mixture at room temperature for 4-6 hours.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin extensively with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

Protocol 2: Photocleavage of the C-Terminally Modified Peptide

Materials:

  • Dried peptide-resin with the C-terminal O-(2-nitrobenzyl)hydroxylamine moiety

  • Quartz reaction vessel

  • Photocleavage apparatus with a high-pressure mercury lamp (emitting at 350-365 nm)

  • Solvent for cleavage (e.g., Methanol, Acetonitrile/Water mixture)

  • Trifluoroacetic acid (TFA) for final product analysis

Procedure:

  • Resin Suspension: Suspend the dried peptide-resin in the chosen cleavage solvent within a quartz reaction vessel. Ensure the resin is loosely suspended to maximize exposure to UV light.

  • UV Irradiation:

    • Place the reaction vessel in the photocleavage apparatus.

    • Irradiate the resin suspension with UV light (350-365 nm) for 2-4 hours with gentle agitation. The optimal irradiation time should be determined empirically for each peptide.

  • Product Collection:

    • Filter the resin and collect the filtrate containing the cleaved peptide with a C-terminal hydroxylamine.

    • Wash the resin with additional cleavage solvent and combine the filtrates.

  • Solvent Removal: Remove the solvent from the combined filtrate under reduced pressure.

  • Analysis: Analyze the crude product by RP-HPLC and mass spectrometry. The expected product is the peptide with a C-terminal hydroxylamine.

Application II: A Photocleavable Auxiliary for Native Chemical Ligation

Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide fragments.[7] A key requirement for NCL is a C-terminal thioester on one peptide and an N-terminal cysteine on the other.[8] O-(2-nitrobenzyl)hydroxylamine can be employed as a precursor to a photocleavable auxiliary that facilitates ligation at non-cysteine residues.[9] The strategy involves the initial formation of a peptide with a C-terminal O-(2-nitrobenzyl)oxy-amide, which can then be converted to a more reactive species for ligation.

The following workflow outlines a conceptual approach for using an O-(2-nitrobenzyl) scaffold in a ligation strategy.

G cluster_1 NCL Workflow with a Photocleavable Auxiliary A Peptide-COOH on Resin B Couple with O-(2-nitrobenzyl) -hydroxylamine derivative A->B C Peptide-CO-NHO-2NB on Resin B->C D Cleavage from Resin (TFA) C->D E Purified Peptide-CO-NHO-2NB D->E G Ligation Reaction E->G F Peptide with N-terminal Cys F->G H Ligated Peptide with Auxiliary G->H I Photocleavage (UV) H->I J Final Ligated Peptide I->J K 2-Nitrosobenzaldehyde byproduct I->K

Figure 2: Conceptual workflow for Native Chemical Ligation using a photocleavable auxiliary derived from an O-(2-nitrobenzyl) scaffold.

In this strategy, the O-(2-nitrobenzyl) auxiliary acts as a "traceless" linker, enabling the formation of a native amide bond at the ligation junction upon photolysis.[9] This approach expands the scope of NCL to ligation sites other than cysteine.

Data Presentation: Key Parameters of Photocleavable Groups

The choice of a photolabile protecting group is often guided by its photochemical properties. The following table summarizes key parameters for the o-nitrobenzyl scaffold and a common derivative.

Photolabile GroupTypical Absorption Max (λmax, nm)Typical Photolysis Wavelength (nm)Quantum Yield (Φ)Key Features & Drawbacks
o-Nitrobenzyl (oNB) 260-350300-3650.01-0.3Features: Well-established chemistry, predictable cleavage.[4] Drawbacks: Requires UV light which can be phototoxic to biological samples; photobyproducts can be reactive.[4]
4,5-Dimethoxy-2-nitrobenzyl (DMNB) ~350350-3650.006-0.16Features: Red-shifted absorption, potentially less damaging to cells.[4] Drawbacks: Generally lower quantum yield compared to oNB.

Conclusion and Future Perspectives

This compound is a valuable reagent for introducing photocleavable functionalities into peptides. Its application in C-terminal modification and as a precursor for photocleavable auxiliaries in native chemical ligation offers researchers enhanced control and flexibility in the synthesis of complex peptides. The mild cleavage conditions afforded by the o-nitrobenzyl scaffold are particularly advantageous for preserving the integrity of sensitive post-translational modifications and complex peptide architectures. As the demand for sophisticated peptide-based therapeutics and research tools continues to grow, the strategic implementation of photocleavable chemistry will undoubtedly play an increasingly crucial role in advancing the frontiers of peptide science.

References

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  • Ju, J., et al. (2007). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences, 104(33), 13146–13151. [Link]

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  • Rich, D. H., & Gurwara, S. K. (1975). Preparation of a new o-nitrobenzyl resin for solid-phase synthesis of tert-butyloxycarbonyl-protected peptide acids. Journal of the American Chemical Society, 97(6), 1575–1579. [Link]

  • van der Veken, P., et al. (2011). Photochemical cleavage of leader peptides. Chemical Communications, 47(33), 9345–9347. [Link]

  • Kim, M., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007–4010. [Link]

  • Lipton, M. A. (2022). Part I: Solid - phase synthesis of peptides using photolabile linkersPart II: Discovery of lead compounds by fragment screening to target pathogenic Gram-positive bacteria. Purdue University Graduate School. [Link]

  • Samanta, S., & Jockusch, S. (2022). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Bioconjugate Chemistry, 33(5), 755–770. [Link]

  • Thompson, R. E., & Muir, T. W. (2020). Native Chemical Ligation of Peptides and Proteins. Current Protocols in Protein Science, 102(1), e110. [Link]

  • Zhao, J., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Semantic Scholar. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. [Link]

  • Rele, S. M., et al. (2005). Synthesis and characterization of a photocleavable collagen-like peptide. Organic & Biomolecular Chemistry, 3(22), 4133–4139. [Link]

  • Forbes, J. F., & Ghadiri, M. R. (2014). 2-nitroveratryl as a photocleavable thiol-protecting group for directed disulfide bond formation in the chemical synthesis of insulin. Chemistry, 20(31), 9549–9552. [Link]

  • University College London. Native Chemical Ligation. [Link]

  • Felix, A. M. (2005). 4 Synthesis of Peptides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (pp. 592-624). Georg Thieme Verlag. [Link]

  • Offer, J., et al. (2002). Nα-2-Mercaptobenzylamine-Assisted Chemical Ligation. Organic Letters, 4(16), 2735–2738. [Link]

  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Blanco-Canosa, J. B., & Dawson, P. E. (2022). A versatile o-aminoanilide linker for native chemical ligation. Organic & Biomolecular Chemistry, 20(35), 7017–7024. [Link]

  • ResearchGate. Synthesis of hydrazides / Hydroxylamines from peptide? [Link]

Sources

Application Note & Protocol: Spatiotemporal Control of Hydroxylamine Release via UV Photocleavage of O-(2-nitrobenzyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the principles and practice of releasing free hydroxylamine with high spatiotemporal precision using UV-induced photocleavage. We detail the photochemical mechanism, experimental protocols, and key optimization parameters for the uncaging of hydroxylamine from its photolabile precursor, O-(2-nitrobenzyl)hydroxylamine hydrochloride. This technique is a significant enabling tool for applications requiring the controlled, on-demand generation of a potent nucleophile, such as in situ synthesis, targeted prodrug activation, and advanced materials science.

Introduction: The Power of Photoremovable Protecting Groups

Photoremovable protecting groups (PPGs), or "photocages," are indispensable tools that provide spatial and temporal control over the release of bioactive molecules.[1] By masking a molecule's functional group with a light-sensitive moiety, its activity is suppressed until a pulse of light precisely liberates the active species. The ortho-nitrobenzyl (oNB) group is one of the most widely used and well-characterized PPGs, valued for its efficient cleavage upon near-UV irradiation and its predictable photochemical pathway.[2][3][4]

This guide focuses on a specific oNB-caged compound: O-(2-nitrobenzyl)hydroxylamine . Hydroxylamine (NH₂OH) is a versatile and reactive nucleophile used in various bioorthogonal chemistries and peptide ligations.[5][6][7] However, its inherent reactivity and potential toxicity necessitate methods for its controlled release. Caging hydroxylamine with an oNB group renders it inert, allowing it to be introduced into a system benignly. Subsequent irradiation with UV light triggers the release of free hydroxylamine at a specific time and location, alongside the byproduct 2-nitrosobenzaldehyde.[8][9]

The hydrochloride salt form of O-(2-nitrobenzyl)hydroxylamine is typically used to improve the compound's stability and solubility in aqueous media, which is critical for many biological and pharmaceutical applications.

Mechanism of 2-Nitrobenzyl Photocleavage

The photorelease mechanism of the 2-nitrobenzyl group is a well-established intramolecular redox reaction.[3] The process is initiated by the absorption of a UV photon, which excites the nitro group. This leads to an intramolecular hydrogen abstraction from the benzylic carbon, followed by a rearrangement to form an aci-nitro intermediate. This transient species then cyclizes and rapidly decomposes to release the caged molecule (hydroxylamine) and the corresponding 2-nitrosobenzaldehyde byproduct.

The key steps are:

  • Photoexcitation : The 2-nitrobenzyl group absorbs a photon (typically ~300-365 nm), promoting it to an excited state.[10]

  • Hydrogen Abstraction : The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon.

  • Intermediate Formation : This leads to the formation of a transient aci-nitro intermediate.[1][8][11]

  • Cyclization & Rearrangement : The intermediate undergoes rearrangement and cyclization.

  • Release : The cyclic intermediate collapses, releasing free hydroxylamine and 2-nitrosobenzaldehyde.

Photorelease_Mechanism cluster_0 Initial State cluster_1 Photochemical Cascade cluster_2 Final Products Caged O-(2-nitrobenzyl)hydroxylamine Excited Excited State Caged->Excited UV Photon (hν) ~365 nm AciNitro aci-Nitro Intermediate Excited->AciNitro H-Abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic Rearrangement Hydroxylamine Hydroxylamine (Released) Cyclic->Hydroxylamine Decomposition Byproduct 2-Nitrosobenzaldehyde Cyclic->Byproduct Decomposition

Caption: Mechanism of 2-nitrobenzyl photocleavage.

Experimental Section

Materials and Equipment
  • Photocaged Compound : this compound (Purity ≥98%)

  • Solvents : Anhydrous Dimethyl Sulfoxide (DMSO) for stock solution; Phosphate-Buffered Saline (PBS), HEPES buffer, or other aqueous media as required by the experiment.

  • UV Light Source :

    • LED-based collimated beam source (e.g., 365 nm) for precise dose control.

    • Broadband mercury arc lamp with appropriate bandpass filters (e.g., 360 ± 10 nm).

    • Laser source (e.g., 355 nm) for high-resolution applications.

  • Irradiation Vessel : UV-transparent cuvettes (quartz), microplates, or custom reaction chambers.

  • Analytical Equipment :

    • UV-Vis Spectrophotometer to monitor the disappearance of the caged compound.

    • High-Performance Liquid Chromatography (HPLC) system for quantitative analysis of reactants and products.

    • Mass Spectrometer (MS) for product verification.

  • Safety Equipment : UV-blocking safety glasses, lab coat, and chemical-resistant gloves.

Protocol for Photocleavage

This protocol provides a general framework. The optimal irradiation time, light intensity, and concentration must be determined empirically for each specific application.

  • Preparation of Stock Solution :

    • Rationale: A concentrated stock in an anhydrous organic solvent like DMSO prevents premature hydrolysis and allows for easy dilution into aqueous experimental buffers.

    • Step : Prepare a 100 mM stock solution of this compound in anhydrous DMSO. Store in the dark at -20°C. The solution should be protected from light and moisture.

  • Preparation of Working Solution :

    • Rationale: Diluting the stock solution into the final aqueous buffer immediately before use ensures stability and proper pH for the experiment.

    • Step : Dilute the DMSO stock solution into the desired aqueous buffer (e.g., PBS, pH 7.4) to the final working concentration (typically 10 µM to 1 mM). Ensure the final DMSO concentration is low (e.g., <1%) to avoid solvent effects on biological systems.

  • Sample Irradiation :

    • Rationale: The choice of wavelength is critical. 365 nm is often optimal as it efficiently cleaves the oNB group while minimizing potential photodamage to biological samples that can occur at shorter UV wavelengths.[10]

    • Step : Place the working solution in a suitable UV-transparent vessel. Expose the sample to UV light (e.g., 365 nm) of a known intensity (measured with a power meter, e.g., in mW/cm²).

    • Control : Prepare an identical sample and keep it in the dark to serve as a negative control.

  • Monitoring the Reaction :

    • Rationale: Tracking the reaction progress is essential for validating the protocol and determining the required light dose.

    • Step : At various time points, withdraw aliquots from the irradiated and control samples. Analyze by HPLC or UV-Vis spectrophotometry.

    • HPLC Method: Use a C18 reverse-phase column. Monitor the decrease in the peak corresponding to the caged compound and the appearance of peaks for hydroxylamine (may require derivatization) and 2-nitrosobenzaldehyde.

    • Spectrophotometry: Monitor the change in the absorption spectrum. The 2-nitrobenzyl group has a characteristic absorbance that will decrease upon cleavage.

  • Post-Cleavage Quenching (Optional) :

    • Rationale: The 2-nitrosobenzaldehyde byproduct can be reactive, particularly with thiols. In sensitive biological experiments, it may be necessary to scavenge this byproduct.

    • Step : If required, add a mild reducing agent or a thiol-containing scavenger like glutathione after irradiation is complete to react with the nitroso byproduct.

Key Parameters & Optimization

The efficiency of photocleavage depends on several factors that can be tuned to optimize the release of hydroxylamine.

ParameterTypical RangeRationale & Considerations
Wavelength (λ) 300 - 365 nm365 nm is a common choice to balance cleavage efficiency with biocompatibility.[10] Shorter wavelengths can increase efficiency but may also cause cellular damage.
Light Dose 1 - 100 J/cm²The total energy delivered determines the extent of uncaging. This is a product of intensity (mW/cm²) and time (s). Must be empirically determined.
Quantum Yield (Φ) 0.01 - 0.6This intrinsic property reflects the efficiency of converting an absorbed photon into a cleavage event. The yield for oNB compounds can vary based on substitution and solvent.[2][4]
Solvent Aqueous buffers, MeCNThe reaction proceeds in a variety of solvents. In aqueous solutions, pH can influence the stability of intermediates and the final product.[11]
Concentration 10 µM - 1 mMHigher concentrations can lead to "inner filter" effects, where molecules at the surface absorb all the light, shielding molecules deeper in the solution.

Application Workflow: Targeted Prodrug Activation

A powerful application of this technology is the site-specific activation of a prodrug. Here, a therapeutic agent is co-administered with caged hydroxylamine. The prodrug is designed to be activated only upon reaction with hydroxylamine. By focusing UV light on a target tissue (e.g., a tumor), hydroxylamine is released only in that location, activating the prodrug locally and minimizing systemic toxicity.

Workflow_Prodrug cluster_System Systemic Circulation cluster_Target Target Tissue (e.g., Tumor) cluster_NonTarget Non-Target Tissue Prodrug Inert Prodrug Irradiation UV Light (365 nm) Focused Beam Prodrug->Irradiation NoLight No UV Light Prodrug->NoLight CagedOH Caged Hydroxylamine CagedOH->Irradiation CagedOH->NoLight Release Hydroxylamine Release Irradiation->Release Activation Prodrug Activation Release->Activation Effect Localized Therapeutic Effect Activation->Effect NoEffect No Activation (Minimal Side Effects) NoLight->NoEffect

Sources

Application Notes & Protocols: Leveraging O-(2-nitrobenzyl)hydroxylamine Hydrochloride for Photocleavable Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Gateway to Photocontrol in Biological Systems

In the dynamic fields of chemical biology and drug development, the ability to control molecular interactions with spatiotemporal precision is paramount. Photocleavable linkers, which break upon exposure to light, offer an exquisite level of control, enabling researchers to release therapeutic agents at a specific site, activate proteins on demand, or pattern biomolecules on surfaces. Among these tools, the ortho-nitrobenzyl (ONB) photochemistry stands out for its efficiency and biocompatibility.[1]

This guide provides a detailed exploration of O-(2-nitrobenzyl)hydroxylamine hydrochloride , a versatile reagent that combines the advantages of the ONB photocleavable group with the robust and bioorthogonal chemistry of oxime ligation. The hydroxylamine moiety allows for specific covalent conjugation to aldehyde or ketone groups introduced into biomolecules, forming a stable oxime bond. The incorporated 2-nitrobenzyl group then serves as a light-sensitive trigger, allowing for the subsequent cleavage of this linkage with near-UV light, regenerating the original biomolecule and releasing the payload.[2][3]

These application notes are designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific principles to empower rational experimental design and troubleshooting.

Part 1: The Core Chemistry - Mechanism and Rationale

The utility of this compound is rooted in two distinct chemical transformations: oxime ligation for conjugation and photolysis for cleavage.

The Conjugation Step: Oxime Ligation

Oxime ligation is a chemoselective reaction between an aminooxy group (from O-(2-nitrobenzyl)hydroxylamine) and a carbonyl group (an aldehyde or ketone on the target biomolecule).[4][5] This reaction is highly efficient in aqueous environments and forms a stable oxime linkage, with water as the sole byproduct.[6][7]

The reaction rate is pH-dependent. An acidic pH of approximately 4.5 is often optimal for uncatalyzed reactions, as it facilitates the dehydration of the hemiaminal intermediate.[4] However, for many biological applications requiring neutral pH, the reaction can be slow. To overcome this, nucleophilic catalysts, most notably aniline and its derivatives, are employed to significantly accelerate the ligation rate at physiological pH (pH 7.0-7.4).[6][7][8]

G cluster_reactants Reactants cluster_catalysis Catalysis (pH 7) cluster_intermediate Intermediate cluster_product Product P_CHO Biomolecule-CHO (Aldehyde) Hemiaminal Hemiaminal Intermediate P_CHO->Hemiaminal + NB_ONH2 O-(2-nitrobenzyl)hydroxylamine NB_ONH2->Hemiaminal Aniline Aniline Catalyst Aniline->Hemiaminal accelerates Oxime Photocleavable Bioconjugate (Oxime Linkage) Hemiaminal->Oxime - H₂O H2O H₂O

Figure 1: Aniline-catalyzed oxime ligation pathway.

The Cleavage Step: 2-Nitrobenzyl Photolysis

The foundational principle of the 2-nitrobenzyl linker is its photochemical rearrangement upon irradiation with UV light, typically in the 340-365 nm range.[1] The generally accepted mechanism involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate.[9] This intermediate subsequently rearranges to release the conjugated molecule, converting the linker into a 2-nitrosobenzaldehyde byproduct. This cleavage is irreversible and traceless on the released biomolecule.

G cluster_products Cleavage Products Bioconjugate Photocleavable Bioconjugate (Oxime Linkage) Excited_State Excited State Bioconjugate->Excited_State UV_Light UV Light (340-365 nm) UV_Light->Excited_State Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Released_Mol Released Biomolecule Aci_Nitro->Released_Mol Rearrangement Byproduct 2-Nitrosobenzaldehyde Byproduct Aci_Nitro->Byproduct

Figure 2: General mechanism of 2-nitrobenzyl photocleavage.

Recent studies on o-nitrobenzyl oxime ethers, the specific linkage formed by this reagent, suggest a novel photoinduced N–O bond homolysis pathway that can also occur, expanding the photochemical utility of this system.[3] For most bioconjugation applications focused on release, the classical pathway resulting in the regeneration of the carbonyl on the biomolecule is the primary consideration.

Part 2: Experimental Design & Protocols

A successful photocleavable bioconjugation experiment is a multi-stage process. The following protocols provide a validated workflow, from introducing the necessary chemical handle into a protein to the final light-induced cleavage and analysis.

Workflow Overview

The experimental pipeline is self-validating at each critical juncture, ensuring that the final results are trustworthy. Analysis by mass spectrometry and HPLC/SDS-PAGE is essential to confirm the success of each step.

G cluster_validation V1 Validate: MS, SDS-PAGE V2 Validate: MS, HPLC V3 Validate: MS, HPLC, Activity Assay Start Start: Purified Protein Step1 Step 1: Introduce Aldehyde/Ketone (e.g., Periodate Oxidation) Start->Step1 Step1->V1 Step2 Step 2: Oxime Ligation (Conjugation) Step1->Step2 Step2->V2 Step3 Step 3: Photocleavage (UV Irradiation) Step2->Step3 Step3->V3 End End: Released Protein & Payload Step3->End

Figure 3: Self-validating experimental workflow.

Protocol 1: Site-Specific Aldehyde Installation on an N-terminal Serine Protein

This protocol generates a reactive aldehyde group, the target for oxime ligation. It is suitable for proteins or peptides with an accessible N-terminal serine residue.

Rationale: Sodium periodate (NaIO₄) is a mild oxidizing agent that selectively cleaves the bond between vicinal diols. In a protein, this is highly specific to the N-terminal 1,2-amino alcohol motif of serine (or threonine), converting it to a glyoxyl aldehyde.[4] This provides a single, predictable site for conjugation.

Materials:

  • Protein with N-terminal Serine (1-5 mg/mL)

  • Reaction Buffer: 100 mM Phosphate Buffer, pH 6.5

  • Sodium Periodate (NaIO₄) solution: 100 mM in Reaction Buffer (prepare fresh)

  • Quenching Solution: 20 mM Glycerol in Reaction Buffer

  • Desalting Column (e.g., SpinOUT™ GT-600)

Procedure:

  • Buffer Exchange: Ensure the protein is in the Reaction Buffer at a concentration of 1-5 mg/mL.

  • Oxidation: Cool the protein solution to 4°C. Add the 100 mM NaIO₄ solution to a final concentration of 2-5 mM.

  • Incubation: Incubate the reaction in the dark (NaIO₄ is light-sensitive) at 4°C for 20 minutes.

  • Quenching: Add the Quenching Solution to a final glycerol concentration of 10 mM to consume excess periodate. Incubate for 5 minutes at 4°C.

  • Purification: Immediately purify the aldehyde-modified protein using a desalting column equilibrated with the appropriate buffer for the subsequent ligation step (e.g., 100 mM Phosphate Buffer, pH 7.2).

  • Validation (Trustworthiness Pillar):

    • Mass Spectrometry (MALDI-TOF or ESI-MS): Analyze the purified protein. Expect a mass decrease corresponding to the loss of the serine side chain and N-terminal amino group atoms, replaced by an oxygen atom. (Expected ΔM ≈ -31 Da).

    • SDS-PAGE: Run treated vs. untreated protein. No significant mobility shift is expected, but this confirms protein integrity.

Protocol 2: Oxime Ligation with O-(2-nitrobenzyl)hydroxylamine HCl

This protocol conjugates the photocleavable linker to the aldehyde-modified protein.

Rationale: Performing the ligation at neutral pH is crucial for maintaining the stability of most proteins. Aniline is used as a nucleophilic catalyst to accelerate the reaction, which would otherwise be very slow at pH 7.2.[7][8] An excess of the hydroxylamine reagent drives the reaction equilibrium towards the product.

Materials:

  • Aldehyde-modified Protein (from Protocol 1)

  • Ligation Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.2

  • This compound (NBHA·HCl): 100 mM stock in Ligation Buffer (prepare fresh)

  • Aniline: 1 M stock in DMSO (use high-purity aniline)

  • Desalting Column

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the aldehyde-modified protein (final concentration 10-50 µM) in Ligation Buffer.

  • Add Reagents: Add NBHA·HCl stock to a final concentration of 5-10 mM. Add aniline stock to a final concentration of 20-50 mM.

  • Incubation: Incubate at room temperature (20-25°C) for 2-4 hours with gentle mixing. For sensitive proteins, the reaction can be performed at 4°C for 12-24 hours.

  • Purification: Remove excess reagents and catalyst by buffer exchange using a desalting column equilibrated with a storage buffer (e.g., PBS, pH 7.4).

  • Validation (Trustworthiness Pillar):

    • Mass Spectrometry: Analyze the purified conjugate. Expect a mass increase corresponding to the addition of the O-(2-nitrobenzyl)oxyamino group (C₇H₇N₁O₃). (Expected ΔM ≈ +153 Da).

    • HPLC: Reverse-phase HPLC can be used to separate the conjugated protein from any remaining unconjugated protein, confirming reaction efficiency.

Protocol 3: Photocleavage and Analysis

This protocol releases the conjugated payload from the biomolecule using UV light.

Rationale: The 2-nitrobenzyl group has a maximal absorbance around 260 nm, but cleavage is efficiently performed between 340-365 nm to minimize potential photodamage to the biomolecule itself (e.g., tryptophan, tyrosine).[1] The duration and intensity of UV exposure are critical parameters that must be optimized.

Materials:

  • Photocleavable Bioconjugate (from Protocol 2) in a suitable buffer (e.g., PBS)

  • UV-transparent reaction vessel (e.g., quartz cuvette or microplate)

  • UV Lamp with a narrow bandpass filter centered at 365 nm (e.g., from a TLC plate viewer or a dedicated photoreactor).

Procedure:

  • Sample Preparation: Place the bioconjugate solution (10-100 µM) in the UV-transparent vessel.

  • Irradiation: Expose the sample to 365 nm UV light. The distance from the lamp and duration will require optimization. Start with an irradiation time of 10-30 minutes.[1][10] The reaction can be monitored over time by taking aliquots for analysis.

  • Validation (Trustworthiness Pillar):

    • Mass Spectrometry: Analyze the irradiated sample. The primary protein peak should now correspond to the mass of the original aldehyde-modified protein (a mass loss of 153 Da from the conjugate).

    • HPLC: Inject the sample onto an HPLC. The peak corresponding to the bioconjugate should decrease, while a new peak corresponding to the cleaved protein should appear at an earlier retention time (due to increased polarity).

    • Functional Assay: If the conjugated molecule was an inhibitor or a fluorescent probe, perform an appropriate assay to confirm the restoration of protein function or the release of the probe.

Part 3: Quantitative Data & Troubleshooting

ParameterRecommended ConditionRationale & Notes
Oxime Ligation pH 4.5 (uncatalyzed) or 7.0-7.4 (catalyzed)pH 4.5 provides the fastest uncatalyzed rate but may denature proteins. Aniline catalysis is highly effective at neutral pH.[4]
Aniline Catalyst Conc. 20-100 mMHigher concentrations increase the reaction rate. However, aniline solubility is limited (~100 mM), and it can impact protein stability.[11]
Hydroxylamine Conc. 5-10 mM (50-100x excess)A large excess of the hydroxylamine reagent drives the reaction to completion.
Photocleavage Wavelength 340-365 nmThis range provides efficient cleavage while minimizing damage to aromatic amino acids in the protein.[1]
Photocleavage Time 5-60 minutesHighly dependent on light intensity, sample concentration, and quantum yield. Must be determined empirically.[10]

Troubleshooting:

  • Low Ligation Efficiency: Ensure the aldehyde was successfully installed (check MS from Protocol 1). Confirm the freshness of the NBHA·HCl and aniline solutions. Increase catalyst concentration or reaction time.

  • Incomplete Photocleavage: Increase irradiation time or light intensity. Ensure the sample is in a UV-transparent vessel and that the solution is not too concentrated, which can cause an "inner filter" effect.

  • Protein Precipitation: During ligation, high concentrations of aniline may cause precipitation; reduce concentration and extend reaction time at 4°C. During photocleavage, localized heating can be an issue; ensure the sample is cooled if necessary.

References

  • Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. [Link]

  • Barth, A., Corrie, J. E., Gradwell, M. J., et al. (2003). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]

  • Zhang, Y., Zhou, C., & Wang, B. (2006). A Traceless Cross-linker for Photo-Cleavable Bioconjugation. PMC - NIH. [Link]

  • Rashidian, M., Mahmoodi, M., Shah, R., & Distefano, M. D. (2013). Kinetic analysis of oxime ligation with an aldehyde-functionalized protein. ResearchGate. [Link]

  • Shen, W., Zheng, J., Zhou, Z., & Liu, J. (2020). Approaches for the Synthesis of o-Nitrobenzyl and Coumarin Linkers for use in Photocleavable Biomaterials and Bioconjugates and Their Biomedical Applications. ResearchGate. [Link]

  • Li, Z., et al. (2004). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. PMC - NIH. [Link]

  • Antos, J. M., & Francis, M. B. (2016). Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis. Journal of Peptide Science. [Link]

  • McKay, C. S., & Finn, M. G. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. RSC Publishing. [Link]

  • Van Court, B., et al. (2022). Photocleavable Mass-Tagged Oligonucleotide Probes for Multiplexed and Multiomic Tissue Imaging of Targeted Transcripts. ACS Publications. [Link]

  • Brodbelt, J. S. (2014). Photodissociation mass spectrometry: new tools for characterization of biological molecules. Chemical Society Reviews. [Link]

  • CN101429136B - Process for producing N-benzyl hydroxylamine and hydrochlorate.
  • ResearchGate. (n.d.). (a) The photocleavage reaction of o-nitrobenzyl and (b) the reaction of o-nitrosobenzaldehyde and primary amine. ResearchGate. [Link]

  • Offer, J., et al. (2002). Nα-2-Mercaptobenzylamine-Assisted Chemical Ligation. Organic Letters. [Link]

  • Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. [Link]

  • Yang, L., et al. (2010). A photocleavable and mass spectrometry identifiable cross-linker for protein interaction studies. Analytical Chemistry. [Link]

  • Holmes, C. P., & Jones, D. G. (1996). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry. [Link]

  • G-Biosciences. (n.d.). Hydroxylamine·HCl. G-Biosciences. [Link]

  • Kim, J., et al. (2022). o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions. ChemRxiv. [Link]

  • Gilmore, J. M., et al. (2006). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. [Link]

  • Gonzalez, L. J., & Takao, T. (2024). Unveiling Molecular Transformations in Bioconjugates: Insights from Mass Spectrometry. Spectroscopy Online. [Link]

Sources

Application Note & Protocol: Derivatization of Ketones with O-(2-nitrobenzyl)hydroxylamine Hydrochloride for Enhanced Detection and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2-Nitrobenzyl Oximation

In the landscape of modern analytical chemistry and drug development, the precise characterization of carbonyl compounds, particularly ketones, is of paramount importance. Ketones are not only crucial synthetic intermediates but also represent key functional groups in active pharmaceutical ingredients (APIs), metabolites, and biological signaling molecules. Their inherent lack of chromophores or ionizable groups often presents a significant challenge for sensitive detection by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

To overcome these limitations, derivatization is a widely employed strategy. This application note provides a detailed protocol and scientific rationale for the derivatization of ketones using O-(2-nitrobenzyl)hydroxylamine hydrochloride. This reagent strategically introduces a 2-nitrobenzyl group onto the ketone, forming an oxime ether. The significance of this specific modification lies in a key feature of the 2-nitrobenzyl moiety: its photocleavable nature. This property opens up advanced applications in areas such as proteomics for mass spectrometry-based analysis and in drug delivery systems where controlled release is desired. The nitro group also enhances detectability in certain analytical methods.

This guide is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the underlying chemical principles to empower users to adapt and troubleshoot the methodology for their specific applications.

Reaction Principle: The Chemistry of Oxime Formation

The derivatization process is based on the well-established reaction between a ketone and a hydroxylamine derivative to form an oxime.[1][2][3] The reaction proceeds via a nucleophilic addition of the nitrogen atom of the hydroxylamine to the electrophilic carbonyl carbon of the ketone. This is followed by the elimination of a water molecule to form the stable C=N double bond of the oxime.[1][2]

The use of this compound provides the free hydroxylamine base in situ upon the addition of a mild base, which neutralizes the hydrochloride salt. The reaction is typically carried out in a protic solvent like ethanol or methanol to facilitate the proton transfer steps involved in the mechanism.

Figure 1: General reaction scheme for the formation of a 2-nitrobenzyl oxime ether from a ketone.

Materials and Reagents

  • Derivatizing Reagent: this compound (Purity ≥ 98%)

  • Ketone-containing Analyte: Your sample of interest

  • Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH)

  • Base: Pyridine or Sodium Acetate

  • Reaction Vials: 2 mL amber glass vials with PTFE-lined caps

  • Heating and Stirring: Heating block or water bath with magnetic stirring capability

  • Analytical Instrumentation: HPLC-UV, LC-MS, or GC-MS system for analysis

Experimental Protocol: Step-by-Step Derivatization

This protocol is a general guideline and may require optimization depending on the specific ketone being analyzed.

1. Preparation of Reagent Solutions:

  • Derivatizing Reagent Solution: Prepare a 10 mg/mL solution of this compound in anhydrous ethanol. This solution should be prepared fresh daily to minimize degradation.

  • Base Solution: Prepare a 1 M solution of sodium acetate in water or use neat pyridine.

  • Sample Solution: Dissolve the ketone-containing sample in anhydrous ethanol to a concentration of approximately 1 mg/mL. The concentration may be adjusted based on the expected concentration of the ketone in the sample.

2. Derivatization Reaction:

  • To a 2 mL amber reaction vial, add 100 µL of the sample solution.

  • Add 200 µL of the derivatizing reagent solution.

  • Add 50 µL of the base solution (e.g., pyridine or 1 M sodium acetate) to neutralize the hydrochloride and catalyze the reaction.

  • Cap the vial tightly and vortex briefly to ensure thorough mixing.

  • Place the vial in a heating block or water bath set to 60-70°C for 1-2 hours. The optimal time and temperature may vary depending on the reactivity of the ketone. For sterically hindered ketones, longer reaction times or higher temperatures may be necessary.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The sample is now ready for direct analysis by HPLC or LC-MS. For GC-MS analysis, a solvent exchange to a more volatile solvent may be required.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagent Prepare Derivatizing Reagent mix Mix Sample, Reagent, and Base prep_reagent->mix prep_sample Prepare Sample Solution prep_sample->mix heat Heat and Stir (60-70°C, 1-2h) mix->heat cool Cool to Room Temperature heat->cool analyze Analyze by HPLC-UV, LC-MS, or GC-MS cool->analyze

Figure 2: Experimental workflow for the derivatization of ketones.

Quantitative Data and Expected Outcomes

ParameterRecommended ConditionRationale
Reagent Molar Excess 5-10 foldTo drive the reaction to completion.
Reaction Temperature 60-70 °CTo increase reaction rate without degrading the analyte or reagent.
Reaction Time 1-2 hoursSufficient for most ketones; may need optimization.
pH Mildly acidic to neutralOptimal for oxime formation.[1]
Expected Yield >90% (conversion)The reaction is generally high-yielding.

Discussion and Field-Proven Insights

Causality Behind Experimental Choices:

  • Choice of Base: Pyridine is a commonly used base and solvent in oximation reactions. Sodium acetate provides a buffered, mildly basic environment that is also effective. The choice of base can influence reaction kinetics and should be optimized for the specific analyte.

  • Solvent Selection: Anhydrous ethanol or methanol are excellent choices as they readily dissolve the reagents and participate in the proton transfer steps of the reaction mechanism. The use of anhydrous solvents is recommended to prevent the reverse hydrolysis of the oxime.

  • Temperature and Time: The reaction is heated to accelerate the rate of reaction. However, excessive heat should be avoided to prevent potential side reactions or degradation of the analyte, especially for thermally labile compounds.

Self-Validating System and Troubleshooting:

  • Monitoring Reaction Completion: To ensure the reaction has gone to completion, it is advisable to analyze the reaction mixture at different time points (e.g., 30, 60, 90, and 120 minutes) during initial method development. The disappearance of the ketone peak and the appearance of the oxime derivative peak can be monitored by an appropriate analytical technique.

  • Side Products: The primary side product is water. In the presence of excess base, aldol condensation of the ketone could occur, but this is generally minimal under these conditions.

  • Stereoisomers: The resulting oxime can exist as syn and anti isomers (E/Z isomers). This may result in two closely eluting peaks in the chromatogram, which is a characteristic feature of oxime derivatives and can aid in their identification.

Applications in Drug Development and Proteomics

The introduction of the 2-nitrobenzyl group offers several advanced applications:

  • Photocleavage: The 2-nitrobenzyl group is a well-known photolabile protecting group. Upon irradiation with UV light (typically around 350 nm), the oxime can be cleaved, regenerating the original ketone. This "on-demand" release is highly valuable in drug delivery systems and for the selective release of analytes from a solid support.

  • Enhanced MS Signal: The nitroaromatic group can improve ionization efficiency in certain mass spectrometry techniques, leading to lower detection limits.

  • Proteomics: In proteomics, derivatization of carbonyls (which can arise from oxidative stress) on proteins allows for their enrichment and identification. The photocleavable nature of the tag allows for the selective release of the modified peptides in the mass spectrometer, simplifying data analysis.

Conclusion

The derivatization of ketones with this compound is a robust and versatile technique for enhancing the analytical detection of these important compounds. The straightforward protocol, coupled with the unique photocleavable properties of the resulting derivative, makes this an invaluable tool for researchers in analytical chemistry, drug development, and proteomics. By understanding the underlying chemical principles and following the detailed protocol provided, scientists can confidently apply this methodology to their specific research needs.

References

  • Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. Sigma-Aldrich.
  • Application Notes and Protocols for the Derivatization of 2-Hydroxy-6-nitrobenzaldehyde for Analytical Purposes. BenchChem.
  • On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine.
  • Beckmann Rearrangement. Master Organic Chemistry.
  • Formation of an Oxime
  • Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol.
  • Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog.
  • HYDROXYLAMINE.

Sources

Application Notes and Protocols for O-(2-nitrobenzyl)hydroxylamine hydrochloride in Mass Spectrometry Sample Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unmasking the Carbonylome with Enhanced Mass Spectrometry Detection

In the landscape of metabolomics, drug development, and clinical diagnostics, the comprehensive analysis of carbonyl-containing molecules—aldehydes and ketones—remains a significant analytical challenge. These compounds are often of low abundance, exhibit poor ionization efficiency in mass spectrometry (MS), and can be unstable. Chemical derivatization is a powerful strategy to overcome these limitations by introducing a tag that enhances ionization and improves chromatographic separation. O-(2-nitrobenzyl)hydroxylamine hydrochloride (NBHA-HCl) emerges as a versatile reagent for this purpose, offering not only improved detection but also the unique feature of photocleavability, opening avenues for advanced MS-based applications.

This guide provides an in-depth exploration of the use of NBHA-HCl for the derivatization of carbonyl compounds for liquid chromatography-mass spectrometry (LC-MS) analysis. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for sample preparation and analysis, and discuss the innovative applications enabled by the photocleavable nature of the 2-nitrobenzyl group.

The Chemistry of Carbonyl Derivatization with NBHA-HCl

The core of the derivatization strategy lies in the reaction between the hydroxylamine moiety of NBHA and the carbonyl group of an aldehyde or ketone. This reaction, a nucleophilic addition, results in the formation of a stable oxime.

Reaction Mechanism

The reaction proceeds via a two-step mechanism. First, the nucleophilic nitrogen of the hydroxylamine attacks the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the C=N double bond of the oxime. The reaction is typically catalyzed by a mild acid.

G A Sample Preparation (e.g., Protein Precipitation) B Add NBHA-HCl Solution A->B C Incubate at 60°C for 60 min B->C D Cool to Room Temperature C->D E Dilute with Water D->E F Proceed to Sample Cleanup (Protocol 2) E->F

Caption: Workflow for carbonyl derivatization.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol is designed to remove excess derivatization reagent, salts, and other interferences from the derivatized sample, ensuring a clean injection for LC-MS analysis. A reversed-phase SPE cartridge is recommended.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18, 100 mg)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • SPE manifold

Procedure:

  • Cartridge Conditioning:

    • Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the diluted, derivatized sample from Protocol 1 onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

    • Wash the cartridge with 1 mL of a low-percentage organic solvent (e.g., 10% methanol in water) to remove residual derivatization reagent. The optimal percentage may need to be determined based on the polarity of the analytes of interest.

  • Elution:

    • Elute the derivatized analytes with 1 mL of acetonitrile or methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

G A Condition SPE Cartridge (Methanol, then Water) B Load Derivatized Sample A->B C Wash with Water B->C D Wash with 10% Methanol C->D E Elute with Acetonitrile/Methanol D->E F Evaporate to Dryness E->F G Reconstitute in Mobile Phase F->G H Ready for LC-MS Analysis G->H

Caption: Solid-Phase Extraction (SPE) cleanup workflow.

Advanced Applications: Photocleavable Mass Tags

A significant advantage of using NBHA-HCl is the photocleavable nature of the 2-nitrobenzyl group. Upon irradiation with UV light (typically around 340-365 nm), the bond between the oxygen and the benzylic carbon is cleaved, releasing the original carbonyl compound. This property enables the use of NBHA as a photocleavable mass tag.

Principle:

  • Derivatization: Carbonyl-containing molecules in a complex mixture are tagged with NBHA.

  • Separation and Analysis: The tagged molecules are separated by LC and detected by MS.

  • Photocleavage and MS/MS: In the mass spectrometer, the derivatized ions can be isolated and subjected to UV irradiation, causing the tag to be released. The mass difference between the precursor ion and the fragment ion corresponds to the mass of the tag, confirming the presence of the original carbonyl compound.

This technique is particularly useful for:

  • Multiplexed quantification: By synthesizing NBHA tags with different isotopic labels, multiple samples can be pooled and analyzed simultaneously.

  • Confirmation of carbonyl-containing molecules: The specific neutral loss of the NBHA tag upon photocleavage provides a high degree of confidence in the identification of carbonyl compounds.

Conclusion

This compound is a powerful derivatization agent for the analysis of carbonyl compounds by mass spectrometry. It significantly enhances the ionization efficiency of aldehydes and ketones, leading to improved sensitivity and more reliable quantification. The detailed protocols provided in this guide offer a solid foundation for researchers to implement this technique in their workflows. Furthermore, the unique photocleavable property of the 2-nitrobenzyl group opens up exciting possibilities for advanced mass spectrometry applications, such as multiplexed analysis and confident identification of the carbonylome. By leveraging the principles and protocols outlined here, researchers, scientists, and drug development professionals can gain deeper insights into the roles of carbonyl-containing molecules in biology and disease.

References

  • Keski-Rahkonen, P., et al. (2019). Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS. Journal of Analysis and Testing, 3(2), 146-155. [Link]

  • AmberGen. (n.d.). Photocleavable Mass Tag (PCMT™) Technology. Retrieved from [Link]

  • Lemaire, R., et al. (2007). Tag-Mass: Specific Molecular Imaging of Transcriptome and Proteome by Mass Spectrometry Based on Photocleavable Tag. Journal of Proteome Research, 6(6), 2057-2067. [Link]

  • Scientific Instrument Services. (n.d.). Exact Mass Calculator. Retrieved from [Link]

  • University of Missouri. (n.d.). Calculating Exact Masses. Mass Spectrometry Facility. Retrieved from [Link]

protocol for forming oximes with O-(2-nitrobenzyl)hydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Application of Photocleavable Oximes using O-(2-nitrobenzyl)hydroxylamine Hydrochloride

Introduction: The Strategic Utility of Photocleavable Oximes

In the landscape of modern organic synthesis and drug development, the ability to precisely control molecular interactions is paramount. Oximes, organic compounds with the general formula RR'C=NOH, are versatile functional groups synthesized from the condensation of aldehydes or ketones with hydroxylamines.[1][2] Their inherent stability and diverse reactivity make them valuable intermediates in the synthesis of nitrogen-containing compounds like amides and amines.[3][4][5]

This guide focuses on a specialized class: O-substituted oximes, specifically those derived from This compound . The strategic incorporation of the 2-nitrobenzyl group imparts a crucial functionality: photocleavability. This "photocage" allows for the masking of a carbonyl group, which can later be released with spatiotemporal precision upon irradiation with light.[6][7] This technique is invaluable for researchers in drug development and chemical biology, enabling the creation of prodrugs activated by light, the controlled release of signaling molecules, and the development of advanced photoresponsive materials.[8][9][10]

This document serves as a comprehensive protocol and scientific guide for researchers, providing the foundational chemistry, detailed experimental procedures, and application-focused insights for forming and utilizing oximes with this compound.

Pillar 1: The Underlying Chemistry

A robust protocol is built on a solid understanding of the reaction's mechanism. The formation of an O-(2-nitrobenzyl) oxime is a two-part story: the initial condensation reaction followed by the potential for light-induced cleavage.

Mechanism of Oxime Formation

The synthesis of an oxime is a classic condensation reaction that proceeds via nucleophilic addition-elimination.[1][11] The reaction is typically most efficient under mildly acidic conditions (pH 4-6), which serves to activate the carbonyl group for nucleophilic attack without fully protonating the hydroxylamine, thereby preserving its nucleophilicity.[12]

The key steps are:

  • Nucleophilic Attack: The nitrogen atom of O-(2-nitrobenzyl)hydroxylamine, being a stronger nucleophile than the oxygen, attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[11][13]

  • Proton Transfer: A series of proton transfers occurs, typically involving the solvent or a buffer, leading to the formation of a neutral carbinolamine intermediate.

  • Dehydration: The carbinolamine is protonated on the oxygen, turning the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen results in the formation of the stable C=N double bond of the oxime ether.

Caption: Mechanism of O-Substituted Oxime Formation

Mechanism of 2-Nitrobenzyl Photocleavage

The 2-nitrobenzyl group is a well-established photolabile protecting group that operates via a Norrish Type II-like mechanism.[7] Upon irradiation with UV light (typically 350-405 nm), the molecule undergoes an intramolecular reaction cascade:

  • Photoexcitation: The nitro group absorbs a photon, promoting it to an excited state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.[7]

  • Rearrangement and Cleavage: This transient intermediate rapidly rearranges, leading to the cleavage of the C-O bond. This step releases the original oxime (which quickly hydrolyzes to the parent carbonyl) and generates a 2-nitrosobenzaldehyde or related byproduct.[14]

This process is highly efficient and does not require any chemical reagents for cleavage, making it a "traceless" deprotection strategy ideal for sensitive biological systems.[7]

Photocleavage Mechanism Figure 2: Photocleavage of a 2-Nitrobenzyl Group Start 2-Nitrobenzyl Oxime Ether C=N-O-CH₂-Ar(NO₂) Excited Excited State [C=N-O-CH₂-Ar(NO₂)]* Start->Excited hν (UV Light) AciNitro aci-Nitro Intermediate Rearranged Structure Excited->AciNitro Intramolecular H-Abstraction Cleaved Cleaved Products R'R''C=NOH + OHC-Ar(NO) AciNitro->Cleaved Rearrangement & Cleavage Final Final Products R'R''C=O + H₂NOH + Byproduct Cleaved->Final Hydrolysis

Sources

Application Notes & Protocols: The 2-Nitrobenzyl Group in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 2-nitrobenzyl (o-NB) group is one of the most extensively utilized photolabile protecting groups (PPGs), or "photocages," in modern organic synthesis.[1][2][3] Its utility is rooted in its robust stability towards a wide range of non-photochemical reagents, allowing for its seamless integration into complex, multi-step synthetic routes. Upon irradiation with near-UV light, the o-NB group undergoes a clean, intramolecular rearrangement to release the protected functional group with high spatial and temporal control. This "on-demand" deprotection strategy, which requires no chemical reagents, is invaluable for applications ranging from the total synthesis of natural products to the controlled release of bioactive molecules in biological systems.[4][5] This guide provides an in-depth overview of the o-NB group's cleavage mechanism, key applications, and detailed, field-proven protocols for its installation and removal.

The Photochemical Cleavage Mechanism: A Norrish Type II Rearrangement

The cleavage of the 2-nitrobenzyl group is a classic example of a Norrish Type II photoreaction.[2][6] The process is initiated by the absorption of a photon (typically in the 320-365 nm range), which promotes the nitro group to an excited state.[2] This is followed by a rapid intramolecular hydrogen abstraction from the benzylic carbon, generating a transient aci-nitro intermediate.[2][7] This intermediate undergoes cyclization and subsequent rearrangement, ultimately leading to the cleavage of the benzylic C-O, C-N, or C-S bond. This process liberates the protected substrate and forms 2-nitrosobenzaldehyde (or a corresponding ketone) as a byproduct.[8]

A critical consideration in applying this technology is the nature of this byproduct. The 2-nitrosobenzaldehyde formed can absorb light at the same wavelength used for cleavage, creating a "light-filtering" effect that can slow the reaction over time.[9] Furthermore, it is a reactive aldehyde that can potentially form Schiff bases (imines) with released amines, thereby lowering the yield of the desired product.[9][10]

2-Nitrobenzyl Cleavage Mechanism cluster_0 Photoexcitation & H-Abstraction cluster_1 Rearrangement & Cleavage Start 2-Nitrobenzyl Protected Substrate (R-X-CH2-Ar-NO2) Excited Excited State [R-X-CH2-Ar-NO2]* Start->Excited hν (UV Light) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-Abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic Rearrangement Products Released Substrate (R-XH) + 2-Nitrosobenzaldehyde Cyclic->Products Bond Cleavage

Caption: Photochemical cleavage of the 2-nitrobenzyl group.

Synthetic Applications and Core Protocols

The versatility of the 2-nitrobenzyl group allows for the protection of a wide array of functional groups. Below are detailed protocols for the protection and deprotection of the most common substrates: alcohols, amines, and carboxylic acids.

Protection of Alcohols (O-Alkylation)

2-Nitrobenzyl ethers are stable to both acidic and basic conditions, making them excellent choices for protecting hydroxyl groups in multi-step syntheses.

Protocol 3.1.1: Protection of a Primary Alcohol

  • Reagents & Setup:

    • Substrate (1.0 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

    • 2-Nitrobenzyl bromide (1.1 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Round-bottom flask with a magnetic stir bar, under an inert atmosphere (N₂ or Ar).

  • Procedure:

    • Dissolve the alcohol substrate in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add the NaH portion-wise. Caution: Hydrogen gas is evolved.

    • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

    • Add a solution of 2-nitrobenzyl bromide in a minimal amount of anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Protection of Amines (N-Alkylation & Carbamates)

Amines can be protected directly as N-benzyl derivatives or, more commonly, as 2-nitrobenzyloxycarbonyl (N-Z(2-NO₂)) carbamates. Carbamates are often preferred as they are readily cleaved to the free amine without the risk of over-alkylation.[9]

Protocol 3.2.1: Formation of a 2-Nitrobenzyl Carbamate

  • Reagents & Setup:

    • Amine substrate (1.0 eq)

    • 2-Nitrobenzyl chloroformate (1.1 eq)

    • A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA, 1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Round-bottom flask with a magnetic stir bar.

  • Procedure:

    • Dissolve the amine substrate and DIPEA in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Slowly add 2-nitrobenzyl chloroformate dropwise.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-6 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography or recrystallization.

Protection of Carboxylic Acids (Esterification)

2-Nitrobenzyl esters provide robust protection for carboxylic acids and are stable to a variety of conditions, including mildly acidic environments where other groups like tert-butyl esters might be cleaved.[9]

Protocol 3.3.1: Formation of a 2-Nitrobenzyl Ester

  • Reagents & Setup:

    • Carboxylic acid substrate (1.0 eq)

    • 2-Nitrobenzyl bromide (1.1 eq)

    • Cesium carbonate (Cs₂CO₃, 1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Round-bottom flask with a magnetic stir bar.

  • Procedure:

    • Suspend the carboxylic acid and Cs₂CO₃ in anhydrous DMF.

    • Stir the mixture at room temperature for 15-20 minutes to form the cesium carboxylate salt.

    • Add the 2-nitrobenzyl bromide and stir the reaction at room temperature for 6-18 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

The Deprotection Protocol: Releasing the Target Molecule

The core value of the o-NB group lies in its photochemical removal. The following is a general protocol that can be adapted for most 2-nitrobenzyl protected substrates.

Protocol 4.1: General Photochemical Deprotection

  • Equipment & Reagents:

    • 2-Nitrobenzyl protected substrate.

    • Solvent: Typically acetonitrile, methanol, or aqueous mixtures thereof. The solvent should be transparent at the irradiation wavelength.[11]

    • Photoreactor: A reactor equipped with a medium-pressure mercury arc lamp and a Pyrex or borosilicate filter (to block wavelengths < 300 nm) is standard. LED sources at 365 nm are also highly effective.

    • (Optional) Aldehyde Scavenger: For amine deprotection, a scavenger such as semicarbazide or a resin-bound scavenger can be added to improve yields by trapping the 2-nitrosobenzaldehyde byproduct.[9]

  • Procedure:

    • Dissolve the protected substrate in the chosen solvent in a quartz or Pyrex reaction vessel. The concentration should be low enough to ensure good light penetration (typically 1-10 mM).

    • If protecting an amine, add the aldehyde scavenger (1.5-3.0 eq).

    • Degas the solution by bubbling N₂ or Ar through it for 15-20 minutes to remove oxygen, which can sometimes interfere with the reaction.

    • Place the vessel in the photoreactor and irradiate while maintaining a constant temperature (usually room temperature) with cooling if necessary.

    • Monitor the reaction progress by TLC or LC-MS at regular intervals. Reaction times can vary from 30 minutes to several hours depending on the substrate and light source intensity.[12]

    • Once the reaction is complete, remove the solvent in vacuo.

    • Purify the deprotected product using standard techniques (chromatography, extraction, or crystallization) to separate it from the byproduct and any remaining starting material.

Experimental Workflow Start Substrate (R-XH) + 2-Nitrobenzyl Bromide Protect Protection Reaction (e.g., NaH, DMF) Protected Purified Protected Substrate (R-X-oNB) Protect->Protected Workup & Purification Deprotect Photolysis (hν, 365 nm, MeCN) Protected->Deprotect Crude Crude Product Mixture (R-XH + Byproduct) Deprotect->Crude Purify Purification (Chromatography) Crude->Purify Final Final Product (R-XH) Purify->Final

Caption: General workflow for a protect-deprotect sequence.

Quantitative Data & Structural Variants

The efficiency of photocleavage is influenced by the substitution pattern on the aromatic ring. Adding electron-donating groups, such as methoxy groups, can red-shift the absorption maximum and often increase the quantum yield of cleavage.

Protecting GroupCommon AbbreviationProtected FunctionalityTypical Wavelength (nm)Quantum Yield (Φ)Notes
2-Nitrobenzyl o-NBAlcohols, Amines, Carboxylates, Phosphates320 - 3650.03 - 0.15The foundational PPG; widely applicable but can have modest quantum yields.[2][13]
4,5-Dimethoxy-2-nitrobenzyl DMNB or NVAlcohols, Amines, Carboxylates, Phosphates350 - 4000.05 - 0.20Also known as the "nitroveratryl" group; absorbs at longer wavelengths and is often more efficient.[14][15]
1-(2-Nitrophenyl)ethyl NPEPhosphates, Alcohols, Carboxylates340 - 3650.49 - 0.63Substitution at the benzylic carbon significantly increases the quantum yield.[16][17]

Conclusion: A Self-Validating System

The 2-nitrobenzyl protecting group and its derivatives represent a powerful and validated technology for synthetic chemists. The protocols described herein are built upon decades of research and provide a reliable framework for implementation. The success of a photodeprotection step is self-validating: the disappearance of the UV-active protected starting material and the appearance of the desired product can be easily monitored by standard analytical techniques like TLC and LC-MS. By understanding the underlying photochemical mechanism and potential side reactions, researchers can rationally design experiments, troubleshoot issues, and successfully apply this "traceless" deprotection strategy to conquer complex synthetic challenges in chemistry, biology, and materials science.

References

  • 2.4 Photocleavable Protecting Groups. (n.d.).
  • 2-Nitrobenzyl bromide synthesis. (n.d.). ChemicalBook.
  • Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. (n.d.). ResearchGate.
  • Preparation method of 2-nitrobenzyl bromide. (n.d.). Eureka | Patsnap.
  • How can 2-nitrobenzyl bromide be synthesized?. (2023, December 29). FAQ - Guidechem.
  • Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. (n.d.). NIH.
  • Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. (n.d.). Journal of the American Chemical Society - ACS Publications.
  • Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. (n.d.). PMC - NIH.
  • Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. (n.d.). PNAS.
  • Photolabile protecting group. (n.d.). Wikipedia.
  • Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. (n.d.). ResearchGate.
  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. (n.d.). Chemical Reviews - ACS Publications.
  • Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. (n.d.). PMC - NIH.
  • Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. (n.d.). PMC - NIH.
  • Photoremovable Protecting Groups. (2022, July 1). MDPI.
  • Reevaluation of the 2-Nitrobenzyl Protecting Group for Nitrogen Containing Compounds: An Application of Flow Photochemistry. (n.d.). ResearchGate.
  • Photolabile Protecting Groups: Structure and Reactivity. (n.d.). ResearchGate.
  • Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids. (n.d.).
  • Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. (n.d.).
  • Photolysis conditions for oNv group deprotection (wavelength and time). (n.d.). Benchchem.
  • An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry. (n.d.). Benchchem.

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Application Notes and Protocols: O-(2-nitrobenzyl)hydroxylamine Hydrochloride for Solid-Phase Synthesis of Hydroxamic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Photolabile Protection in Hydroxamic Acid Synthesis

Hydroxamic acids are a pivotal class of molecules in medicinal chemistry and drug development, renowned for their potent metal-chelating properties, which enable them to act as inhibitors for a wide range of metalloenzymes, including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[1][2] Solid-phase organic synthesis (SPOS) offers a streamlined and efficient platform for the generation of diverse libraries of such compounds. However, a critical challenge in SPOS is the final cleavage step, which often requires harsh acidic conditions (e.g., trifluoroacetic acid) that can lead to the degradation of sensitive functional groups and complicate purification.

Photolabile protecting groups and linkers present an elegant solution, offering a "traceless" and exceptionally mild cleavage strategy.[3][4][5] By exposing the solid support to UV light, the target molecule is released without the need for any chemical reagents, ensuring high purity of the crude product and orthogonality with most other protecting groups.[3][4] O-(2-nitrobenzyl)hydroxylamine hydrochloride is a key reagent in this context. It serves as a precursor for installing a photolabile O-protected hydroxylamine, which, after coupling to a resin-bound carboxylic acid, can be cleaved by UV irradiation to yield the desired terminal hydroxamic acid. This method provides precise spatial and temporal control over the release of the final product, a significant advantage in high-throughput screening and the synthesis of complex molecules.[6][7][8]

The Mechanism of Photocleavage: A Norrish Type II Rearrangement

The cleavage of the 2-nitrobenzyl group is a well-characterized photochemical process, proceeding through an intramolecular hydrogen abstraction akin to a Norrish Type II reaction. The key steps are as follows:

  • Photoexcitation: Upon irradiation with UV light (typically in the 350-365 nm range), the nitro group absorbs a photon, promoting an electron from a non-bonding orbital on an oxygen to an antibonding π* orbital.

  • Intramolecular Hydrogen Abstraction: The excited-state nitro group is sufficiently reactive to abstract a hydrogen atom from the adjacent benzylic carbon. This forms a diradical species.

  • Cyclization and Rearrangement: The diradical rapidly rearranges to form a cyclic aci-nitro intermediate.

  • Release of the Product: This intermediate is unstable and collapses, leading to the cleavage of the C-O bond and the release of the hydroxamic acid. The 2-nitrobenzyl moiety is converted into a 2-nitrosobenzaldehyde byproduct.[9]

This mechanism is efficient and proceeds under neutral conditions, preserving the integrity of the target molecule.

G cluster_mechanism Photocleavage Mechanism Start Resin-Bound O-(2-Nitrobenzyl)hydroxamate Step1 UV Irradiation (hv) ~365 nm Start->Step1 Step2 Excited State (n -> π*) Step1->Step2 Step3 Intramolecular H-Abstraction Step2->Step3 Step4 aci-Nitro Intermediate Formation Step3->Step4 Step5 Intermediate Collapse & C-O Bond Cleavage Step4->Step5 End Released Hydroxamic Acid + 2-Nitrosobenzaldehyde byproduct Step5->End

Caption: Photocleavage workflow of the 2-nitrobenzyl group.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the solid-phase synthesis of hydroxamic acids using this compound.

Protocol 1: Coupling of O-(2-nitrobenzyl)hydroxylamine to a Resin-Bound Carboxylic Acid

This protocol describes the formation of the O-protected hydroxamate on the solid support. It assumes the starting material is a carboxylic acid pre-loaded onto a suitable resin (e.g., Wang or Marshall resin).

Rationale for Reagent Selection:

  • Coupling Agents (DIC/HOBt): Diisopropylcarbodiimide (DIC) is a liquid-phase carbodiimide that activates the carboxylic acid. The byproduct, diisopropylurea, is soluble in common washing solvents, making it ideal for SPOS. 1-Hydroxybenzotriazole (HOBt) is added as a crucial racemization suppressant, which is critical when working with chiral molecules like amino acids.[10][11]

  • Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the hydrochloride salt of the hydroxylamine reagent, liberating the free amine for coupling. Its steric hindrance prevents it from participating in unwanted side reactions.

  • Solvent (DMF/DCM): A mixture of Dimethylformamide (DMF) and Dichloromethane (DCM) provides excellent swelling for polystyrene-based resins and effectively solubilizes the reagents.

Materials:

  • Carboxylic acid-loaded resin (1.0 eq)

  • This compound (4.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • 1-Hydroxybenzotriazole (HOBt) (4.0 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Place the carboxylic acid-loaded resin into a solid-phase synthesis vessel. Swell the resin in a 1:1 mixture of DMF/DCM for 30 minutes. Drain the solvent.

  • Reagent Preparation: In a separate vial, dissolve this compound and HOBt in a minimal amount of anhydrous DMF. Add DIPEA to this solution and vortex briefly. This neutralizes the hydrochloride salt.

  • Carboxylic Acid Activation: In another vial, prepare a solution of the activated carboxylic acid by adding DIC to the resin suspension in DMF/DCM. Allow the activation to proceed for 10-15 minutes at room temperature.

  • Coupling Reaction: Add the neutralized O-(2-nitrobenzyl)hydroxylamine solution (from step 2) to the activated resin slurry (from step 3).

  • Reaction Incubation: Gently agitate the reaction mixture at room temperature for 12-16 hours.

  • Monitoring (Optional): To check for reaction completion, a small sample of the resin can be removed and subjected to a test cleavage and LC-MS analysis. A negative Kaiser test can confirm the consumption of the primary amine.

  • Washing: Once the reaction is complete, drain the reaction mixture. Wash the resin thoroughly in the following sequence:

    • DMF (3x)

    • DCM (3x)

    • MeOH (3x)

    • DCM (3x)

  • Drying: Dry the resin under high vacuum for at least 4 hours to remove all residual solvent. The resin is now ready for photocleavage.

Protocol 2: Photocleavage and Product Isolation

This protocol details the release of the final hydroxamic acid product from the solid support using UV irradiation.

Rationale for Parameter Selection:

  • Wavelength: A wavelength of 365 nm is standard for 2-nitrobenzyl group cleavage.[7][8] It provides sufficient energy for the photochemical reaction while minimizing potential photodamage to other parts of the molecule compared to shorter wavelengths.

  • Solvent: A solvent that is transparent at the irradiation wavelength and can solubilize the cleaved product is essential. Methanol, acetonitrile, or THF are common choices. The choice may be optimized based on the solubility of the target hydroxamic acid.

  • Reaction Vessel: A borosilicate glass or quartz vessel is required as standard plastics will absorb UV light. Continuous agitation ensures that all beads are uniformly exposed to the light source.

Materials:

  • O-(2-nitrobenzyl)hydroxamate-functionalized resin (from Protocol 1)

  • Photolysis-grade solvent (e.g., Methanol, Acetonitrile, or THF)

  • Borosilicate or quartz reaction vessel with a stirrer

  • UV lamp (e.g., medium-pressure mercury lamp with a 365 nm filter)

  • Rotary evaporator

Procedure:

  • Resin Suspension: Place the dried resin in the photoreaction vessel. Add enough solvent to create a mobile slurry that can be stirred effectively.

  • Purging (Optional but Recommended): For sensitive substrates, purge the suspension with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove dissolved oxygen, which can sometimes participate in side reactions.

  • Irradiation: Position the reaction vessel at a fixed distance from the UV lamp. Begin stirring and turn on the lamp. Irradiate the suspension for 4-8 hours. The optimal time may vary depending on the substrate, resin loading, and lamp power.

  • Monitoring Cleavage: The progress of the cleavage can be monitored by taking small aliquots of the supernatant, removing the solvent, and analyzing the residue by HPLC or LC-MS.

  • Product Collection: Once cleavage is complete, filter the resin beads and collect the filtrate, which contains the dissolved hydroxamic acid product.

  • Resin Wash: Wash the filtered resin beads with fresh solvent (2-3x) to recover any remaining product. Combine these washes with the initial filtrate.

  • Solvent Removal: Concentrate the combined filtrate and washes under reduced pressure using a rotary evaporator.

  • Analysis and Purification: The resulting crude product can be analyzed for purity by HPLC and its identity confirmed by mass spectrometry. If necessary, further purification can be performed using techniques such as preparative HPLC or crystallization.

G cluster_workflow Overall Synthesis Workflow Start Carboxylic Acid on Solid Support Step1 Swell Resin (DCM/DMF) Start->Step1 Step2 Activate Carboxyl Group (DIC/HOBt) Step1->Step2 Step3 Couple with O-(2-nitrobenzyl)hydroxylamine + DIPEA Step2->Step3 Step4 Wash & Dry Resin Step3->Step4 Step5 Irradiate Resin with UV Light (~365 nm in MeOH) Step4->Step5 Step6 Collect Filtrate Step5->Step6 End Final Hydroxamic Acid Product Step6->End

Caption: Workflow for solid-phase synthesis of hydroxamic acids.

Data Summary and Troubleshooting

ParameterRecommended ConditionRationale / Notes
Coupling Reagents DIC (4 eq), HOBt (4 eq)Efficient activation and suppression of racemization.[10]
Base DIPEA (4 eq)Non-nucleophilic base to neutralize the hydrochloride salt.
Coupling Time 12-16 hoursEnsures high coupling efficiency. Monitor with Kaiser test.
Cleavage Wavelength 350-365 nmOptimal for excitation of the 2-nitrobenzyl chromophore.
Cleavage Solvent Methanol, Acetonitrile, THFMust be UV-transparent and solubilize the product.
Cleavage Time 4-8 hoursHighly dependent on lamp intensity and substrate. Monitor by HPLC.

Troubleshooting Guide:

  • Low Coupling Efficiency:

    • Cause: Incomplete activation or decomposition of reagents.

    • Solution: Ensure all reagents and solvents are anhydrous. Increase coupling time or reagent equivalents. Pre-activate the carboxylic acid for 15-20 minutes before adding the hydroxylamine solution.

  • Incomplete Photocleavage:

    • Cause: Insufficient irradiation time or lamp power; light scattering by resin beads.

    • Solution: Increase irradiation time. Ensure efficient stirring to expose all beads. Check the age and output of the UV lamp. Use a quartz vessel for better light transmission.

  • Product Degradation:

    • Cause: Photodegradation of the product itself or reaction with byproducts.

    • Solution: Monitor the reaction and stop it as soon as cleavage is complete. Purge the reaction with inert gas to remove oxygen. Consider including a scavenger for the nitrosobenzaldehyde byproduct if it proves problematic.

References

  • Papadopoulos, A., et al. (2021). Electron Donor‐Acceptor Complex‐Assisted Photochemical Conversion of O‐2‐Nitrobenzyl Protected Hydroxamates to Amides. Chemistry – A European Journal. Available at: [Link]

  • Mikkelsen, R. J. T., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science. Available at: [Link]

  • Papadopoulos, A., et al. (2021). Electron Donor‐Acceptor Complex‐Assisted Photochemical Conversion of O‐2‐Nitrobenzyl Protected Hydroxamates to Amides. CiteDrive. Available at: [Link]

  • Nielsen, T. E. (2013). Photolabile linker for the synthesis of hydroxamic acids. Google Patents.
  • Allam, B. K., et al. (2022). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry. Available at: [Link]

  • Brzezinska, J., et al. (2013). Solid phase synthesis of peptide hydroxamic acids on poly(ethylene glycol)-based support. Journal of Peptide Science. Available at: [Link]

  • Walter, M. W., et al. (1998). Solid-phase synthesis of di- and tripeptidic hydroxamic acids as inhibitors of procollagen C-proteinase. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2019). A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. Molecules. Available at: [Link]

  • Nanda, A. K., et al. (2012). Methods for Hydroxamic Acid Synthesis. Current Organic Synthesis. Available at: [Link]

  • Sun, Y. S. (2003). Synthesis of peptides with hydroxamic acid side chain appendages. ThinkIR: The University of Louisville's Institutional Repository. Available at: [Link]

  • Nanda, A. K., et al. (2012). Methods for Hydroxamic Acid Synthesis. ResearchGate. Available at: [Link]

  • Rotili, D., & Mai, A. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules. Available at: [Link]

  • Gialeli, M., et al. (2021). Proposed mechanism for the photochemical N−O bond cleavage of O‐2‐nitrobenzyl protected hydroxamates. ResearchGate. Available at: [Link]

  • Pop, I., et al. (2001). General methodology for solid-phase synthesis of N-alkyl hydroxamic acids. Journal of Organic Chemistry. Available at: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Ashton, M., & Hardy, J. G. (2020). Photochemical cleavage of an o-nitrobenzyl ester yielding an o-nitrosobenzaldehyde derivative and an API displaying a carboxylic acid. ResearchGate. Available at: [Link]

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. Available at: [Link]

  • König, W., & Geiger, R. (1970). A new method for synthesis of peptides: activation of the carboxyl group with dicyclohexylcarbodiimide using 1-hydroxybenzotriazoles as additives. Chemische Berichte. Available at: [Link]

  • Papadopoulos, A., et al. (2020). Substrate scope for the coupling of carboxylic acids with O‐THP or O‐Bn hydroxylamine using DMAP−CCl4. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Photocleavage of 2-Nitrobenzyl Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of photocleavage of 2-nitrobenzyl (o-NB) protecting groups. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful photolabile caging strategy. Here, you will find in-depth troubleshooting advice and frequently asked questions to enhance the efficiency, yield, and reproducibility of your uncaging experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you may encounter during the photocleavage of 2-nitrobenzyl protected compounds. Each issue is followed by a detailed explanation of potential causes and actionable solutions.

Issue 1: Incomplete or Slow Photocleavage

You've irradiated your sample, but analysis (e.g., by HPLC, LC-MS, or functional assay) shows a significant amount of the caged starting material remaining.

Potential Causes & Solutions:

  • Insufficient Photon Dose: The most common reason for incomplete cleavage is an inadequate number of photons reaching the 2-nitrobenzyl chromophore.

    • Expert Insight: The efficiency of photocleavage is directly proportional to the total light energy absorbed. Simply irradiating for a longer duration is a straightforward solution. However, prolonged exposure can lead to degradation of sensitive substrates or products. A more elegant approach is to optimize the light source and irradiation conditions.

    • Protocol:

      • Verify Light Source Intensity: Use a power meter to measure the output of your lamp or laser at the sample position. The intensity should be consistent with values reported in the literature for similar compounds.

      • Actinometry: For quantitative and reproducible experiments, perform chemical actinometry to determine the photon flux of your system. 2-Nitrobenzaldehyde itself can be used as a chemical actinometer, with a reported quantum yield of approximately 0.41.[1]

      • Increase Light Intensity: If possible, increase the power output of your light source. Be mindful of potential thermal effects, especially with high-power lamps, and consider using a cooling system.[1]

      • Optimize Wavelength: Ensure the emission wavelength of your light source overlaps with the absorption maximum (λmax) of your specific 2-nitrobenzyl derivative. While the parent o-NB group absorbs around 260-350 nm, common derivatives with electron-donating groups, like the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, have red-shifted absorbances, allowing for cleavage at longer, less damaging wavelengths (e.g., 350-365 nm).[2][3]

  • Inner Filter Effect: At high concentrations, the caged compound itself or the photoproducts can absorb the incident light, preventing it from penetrating the entire sample.[4]

    • Expert Insight: The 2-nitrosobenzaldehyde or 2-nitrosoketone byproduct generated during photocleavage can absorb light at similar wavelengths to the starting material, effectively "shielding" the remaining caged molecules. This is a particularly prevalent issue in optically dense samples.

    • Solutions:

      • Dilute the Sample: Reducing the concentration of the caged compound can mitigate the inner filter effect.

      • Stir the Solution: For cuvette-based experiments, continuous stirring ensures that all molecules are exposed to the incident light.[1]

      • Use a Thin-Film Reactor or Microfluidic Device: For larger-scale reactions, these setups maximize the surface area-to-volume ratio, ensuring uniform light penetration.

  • Suboptimal Solvent: The choice of solvent can significantly impact photocleavage efficiency.

    • Expert Insight: The photocleavage mechanism involves an intramolecular hydrogen abstraction.[5] Solvents that can participate in hydrogen bonding or have high polarity can influence the stability of the excited state and intermediates, thereby affecting the reaction rate. While solvent effects on the electronic structure are often minimal, they can play a role in the overall kinetics.[6]

    • Recommendations:

      • Protic solvents like water and alcohols are commonly used and generally support the reaction.

      • Aprotic solvents can also be effective, but reaction rates may differ.[7]

      • When working with biological systems, ensure the caged compound is soluble in aqueous buffers.[5]

  • Leaving Group Effects: The nature of the protected molecule (the "leaving group") influences the quantum yield of the reaction.

    • Expert Insight: The efficiency of the hydrogen atom transfer step in the photocleavage mechanism is affected by the stability of the resulting benzylic radical. Leaving groups that provide greater stabilization to this radical can lead to higher quantum yields.[8]

    • Consideration: While you may not be able to change the molecule you are uncaging, this factor is important to consider when designing new caged compounds or troubleshooting unexpectedly low yields.

Issue 2: Formation of Undesired Byproducts and Sample Degradation

Your analysis reveals the presence of unexpected peaks, or your released molecule of interest appears to be degraded.

Potential Causes & Solutions:

  • Reactive Photoproducts: The primary byproduct of 2-nitrobenzyl photocleavage is a 2-nitrosobenzaldehyde or a related nitrosoketone. These species can be reactive.

    • Expert Insight: The 2-nitroso byproduct can react with the released substrate, particularly if it contains a primary amine, to form an imine.[4] This not only consumes your desired product but also introduces a new chromophore that can contribute to the inner filter effect.

    • Solutions:

      • Addition of Carbonyl Scavengers: Including a scavenger such as semicarbazide hydrochloride in the reaction mixture can trap the nitroso byproduct and prevent it from reacting with your released molecule.[4]

      • pH Optimization: The stability of both the released molecule and the byproducts can be pH-dependent. Adjusting the pH of the buffer may minimize side reactions.

  • Photodegradation from High-Energy UV Light: Using short-wavelength UV light (<300 nm) can be damaging to sensitive biological molecules like DNA and proteins.[9]

    • Expert Insight: High-energy photons can induce unwanted photochemical reactions in your molecule of interest or the solvent. This is a critical consideration in biological experiments where cell viability or protein integrity is paramount.

    • Solutions:

      • Use Red-Shifted 2-Nitrobenzyl Derivatives: Employ derivatives such as 4,5-dimethoxy-2-nitrobenzyl (DMNB) or 6-nitropiperonylmethyl (NP) which can be cleaved with longer wavelength light (e.g., 365 nm).[2][3][5]

      • Two-Photon Excitation: This technique uses two lower-energy photons (e.g., ~730 nm) to achieve the same electronic excitation as a single high-energy photon.[3] This dramatically reduces photodamage outside the focal point and allows for deeper tissue penetration, making it ideal for in vivo and cellular applications.[3][10]

  • Oxygen Quenching: The presence of dissolved oxygen can quench the excited triplet state of the 2-nitrobenzyl group, leading to the formation of reactive oxygen species (ROS) and reducing the cleavage efficiency.

    • Protocol: For sensitive applications, degas the solvent by bubbling with an inert gas like nitrogen or argon before and during irradiation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of 2-nitrobenzyl photocleavage?

A1: The photocleavage of 2-nitrobenzyl compounds proceeds through a Norrish Type II-like mechanism.[5] Upon absorption of a photon, the nitro group is excited. This excited state then abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.[5][7][11] This intermediate undergoes a series of rearrangements, ultimately leading to the release of the protected molecule and the formation of a 2-nitrosobenzaldehyde or 2-nitrosoketone byproduct.[1][5]

Photocleavage Mechanism of 2-Nitrobenzyl Ethers

Photocleavage Mechanism Start 2-Nitrobenzyl Ether Excited Excited State (n,π*) Start->Excited hν (UV Light) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic Rearrangement Products Released Alcohol + 2-Nitrosobenzaldehyde Cyclic->Products Cleavage Optimization Workflow Start Define Objective: Complete & Clean Cleavage Prep Prepare Sample (Solvent, Concentration) Start->Prep Irradiation Irradiate with UV Light (Wavelength, Intensity, Time) Prep->Irradiation Analysis Analyze Reaction (HPLC, LC-MS, etc.) Irradiation->Analysis Decision Cleavage Complete? Analysis->Decision Troubleshoot Troubleshoot: - Photon Dose - Inner Filter - Byproducts Decision->Troubleshoot No End Optimized Protocol Decision->End Yes Optimize Optimize Parameters Troubleshoot->Optimize Optimize->Prep

A workflow diagram for optimizing a photocleavage experiment.

Data Summary Table

ParameterRecommendation / ObservationRationale & Reference(s)
Wavelength (λ) Match λmax of the o-NB derivative (typically 300-365 nm).Maximizes light absorption efficiency. Longer wavelengths (>300 nm) reduce photodamage. [2][3][5]
Solvent Buffered aqueous solutions, acetonitrile/water, alcohols.The reaction proceeds in both protic and aprotic solvents, but rates can vary. Buffering is important to control pH-dependent steps. [5][7][11]
pH Typically neutral (pH 7.0-7.5) for biological samples.The decay of the aci-nitro intermediate is pH-dependent. Acidic conditions can make a hemiacetal intermediate rate-limiting. [11][12]
Concentration Keep absorbance < 0.3 at λirr.Minimizes the inner filter effect from starting material and photoproducts. [4]
Additives Carbonyl scavengers (e.g., semicarbazide).Traps reactive 2-nitroso byproducts to prevent side reactions with the released substrate. [4]
Atmosphere Degas with N2 or Ar for sensitive substrates.Removes dissolved oxygen which can quench the excited state and reduce efficiency.

References

  • Ju, J., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences, 100(2), 485-490. [Link]

  • Klán, P., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581-4595. [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

  • Hellrung, B., et al. (2005). Photorelease of alcohols from 2-nitrobenzyl ethers proceeds via hemiacetals and may be further retarded by buffers intercepting the primary aci-nitro intermediates. Journal of the American Chemical Society, 127(25), 8934-8935. [Link]

  • Hellrung, B., et al. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33-42. [Link]

  • Klán, P., & Wirz, J. (2009). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 109(5), 2255-2286. [Link]

  • Bai, X., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. PubMed Central. [Link]

  • Klán, P., & Wirz, J. (2009). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PubMed Central. [Link]

  • Ju, J., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. PubMed. [Link]

  • Fink, A. L., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]

  • ResearchGate. (n.d.). Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. Retrieved from [Link]

  • G. Mayer, & A. Heckel. (2006). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. PubMed Central. [Link]

  • Kim, D. S., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. [Link]

  • ResearchGate. (n.d.). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Retrieved from [Link]

  • Ju, J., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. PNAS. [Link]

  • ResearchGate. (n.d.). Two-Photon Photolysis of 2-Nitrobenzaldehyde Monitored by Fluorescent-Labeled Nanocapsules. Retrieved from [Link]

  • ResearchGate. (n.d.). Photocleavage of Peptides and Oligodeoxynucleotides Carrying 2‐Nitrobenzyl Groups. Retrieved from [Link]

  • Chen, H., et al. (2021). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres. [Link]

  • Bochet, C. G. (2001). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Organic Letters, 3(16), 2493-2495. [Link]

  • Furuta, T., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(26), 6865-6879. [Link]

Sources

troubleshooting low yield in O-(2-nitrobenzyl)hydroxylamine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for O-(2-nitrobenzyl)hydroxylamine hydrochloride. As a Senior Application Scientist, I've designed this guide to address the common challenges encountered when using this versatile photo-labile protecting group. This resource moves beyond simple protocols to explain the underlying chemistry, helping you diagnose issues, optimize your reactions, and achieve higher yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application?

This compound is a reagent used to introduce a 2-nitrobenzyl (oNB) protecting group onto carbonyl compounds (aldehydes and ketones) through the formation of an oxime ether. The oNB group is a well-established photolabile protecting group (PPG), meaning it can be cleaved with UV light to regenerate the original carbonyl compound under mild conditions.[1][2] This "caging" and "uncaging" strategy provides precise spatial and temporal control over the release of active molecules, which is invaluable in chemical biology, drug delivery, and materials science.[1][3]

Q2: Why is my reaction with this compound not working at all? I see only my starting material.

The most common reason for complete reaction failure is the omission of a base. The reagent is supplied as a hydrochloride salt to improve its stability.[4] In this form, the hydroxylamine nitrogen is protonated and is not nucleophilic. You must add a non-nucleophilic base (e.g., pyridine, triethylamine, or sodium acetate) to the reaction mixture to neutralize the hydrochloride and generate the free O-(2-nitrobenzyl)hydroxylamine, which is the active nucleophile required to attack the carbonyl carbon.[5][6][7]

Q3: Is the this compound reagent sensitive to any particular conditions?

Yes. While the hydrochloride salt is relatively stable, it is hygroscopic and light-sensitive.[4] It should be stored in a cool, dry, dark place. The free base form, generated in situ during the reaction, is less stable. Solutions of hydroxylamine, in general, can be unstable and prone to decomposition, which is accelerated by high pH and the presence of certain metal cations.[8][9] Therefore, using fresh reagents and de-gassed, anhydrous solvents is recommended for best results.

Troubleshooting Guide: Low Yields and Side Reactions

This section provides a deeper dive into specific experimental issues.

Issue 1: Low or No Product Formation

You've set up your reaction but observe either a very low yield of the desired oxime ether or no conversion of your starting carbonyl compound.

As mentioned in the FAQs, the presence of a base is non-negotiable. The pKa of hydroxylamine's conjugate acid is around 6, meaning that at neutral or acidic pH, it exists predominantly in its protonated, non-reactive form.

Solution:

  • Add a Suitable Base: Add at least 1.1 to 1.5 equivalents of a base like pyridine or triethylamine to your reaction mixture. Pyridine often serves as both the base and a solvent.[6]

  • Verify Base Purity: Ensure the base is pure and anhydrous. The presence of water can promote side reactions.[5]

  • pH Monitoring: For aqueous reactions, the pH should be maintained between 7 and 10 to favor the neutral, nucleophilic form of hydroxylamine.[10]

The reagent may have degraded due to improper storage or handling.

Solution:

  • Purity Check: If possible, check the purity of the this compound by ¹H NMR or melting point. The melting point is reported to be around 215°C with decomposition.[11]

  • Use a Fresh Bottle: When in doubt, use a new, unopened bottle of the reagent.

The reaction kinetics may be too slow under your current conditions.

Solution:

  • Solvent Choice: Anhydrous ethanol or methanol are common and effective solvents.[5] For sluggish reactions, using pyridine as the solvent can be beneficial.

  • Temperature: Gently heating the reaction to reflux in ethanol (around 78°C) can significantly increase the reaction rate.[5] However, for sensitive substrates, start at room temperature and heat incrementally.

  • Reaction Time: Oximation reactions can be slow. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to over 24 hours.[6][7]

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_reagents 1. Check Reagents start->check_reagents reagent_purity Is reagent pure? (NMR, MP, fresh bottle) check_reagents->reagent_purity check_conditions 2. Analyze Reaction Conditions base_added Was sufficient base added? (>1.1 eq.) check_conditions->base_added check_workup 3. Review Work-up & Purification precipitation_loss Product lost during work-up? check_workup->precipitation_loss reagent_purity->check_conditions Yes remedy_reagent Use fresh, pure reagent. reagent_purity->remedy_reagent No solvent_temp Are solvent & temp optimal? (Anhydrous EtOH, Reflux) base_added->solvent_temp Yes remedy_base Add >1.1 eq. of base (e.g., Pyridine). base_added->remedy_base No solvent_temp->check_workup Yes remedy_conditions Optimize temp/time. Monitor by TLC. solvent_temp->remedy_conditions No remedy_workup Modify extraction/precipitation. Check solvent polarity. precipitation_loss->remedy_workup Yes

Sources

Technical Support Center: O-(2-Nitrobenzyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-(2-nitrobenzyl)hydroxylamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, experience-driven answers to common challenges encountered when working with this versatile but sensitive reagent. Our goal is to help you prevent degradation, troubleshoot your experiments, and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) on Handling & Storage

This section addresses the most common initial queries regarding the stability and proper handling of this compound.

Q1: What are the ideal storage conditions for this compound to ensure long-term stability?

A1: Proper storage is the most critical factor in preventing degradation. This compound is sensitive to light, moisture, and heat.[1][2]

  • Expert Insight: The core instability of this molecule stems from the O-nitrobenzyl (ONB) group, which is a well-known photolabile protecting group.[3][4] Exposure to UV light, even ambient lab lighting over extended periods, can initiate cleavage. The hydroxylamine moiety itself is also susceptible to oxidation, and the hydrochloride salt is hygroscopic.

Recommended Storage Protocol:

  • Light Protection: Store the compound in an amber glass vial or a container completely wrapped in aluminum foil. Keep it inside a dark cabinet or drawer.

  • Inert Atmosphere: For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing.[2] This displaces oxygen and moisture, mitigating oxidative degradation and hydrolysis.

  • Temperature: Store in a cool, dry place.[1] Refrigeration (2-8°C) is recommended, but ensure the container is tightly sealed and allowed to warm to room temperature before opening to prevent condensation.

  • Desiccation: Store the vial within a desiccator containing a drying agent (e.g., silica gel) to protect against atmospheric moisture.

Q2: My solid this compound has developed a yellowish or brownish tint. What does this indicate?

A2: A color change from the expected white or off-white solid is a primary visual indicator of degradation.

  • Causality: The yellow or brown color is often due to the formation of 2-nitrosobenzaldehyde, a primary byproduct of the photocleavage of the o-nitrobenzyl group.[5][6] This byproduct can further react and oligomerize, leading to more intensely colored impurities.[5][6] The presence of these impurities can significantly impact your reaction stoichiometry and introduce unwanted side products.

Q3: How can I quickly assess the purity of my reagent before starting an experiment?

A3: A simple analytical check is a trustworthy method to validate your reagent's integrity.

  • Thin-Layer Chromatography (TLC): This is the most straightforward method. Dissolve a small amount of the compound in a suitable solvent (e.g., methanol, DMSO) and spot it on a TLC plate. Develop the plate in an appropriate solvent system (e.g., ethyl acetate/hexanes). A pure sample should show a single, well-defined spot. The presence of multiple spots, especially a colored spot at a different Rf, indicates degradation.

  • ¹H NMR Spectroscopy: For a more quantitative assessment, a quick ¹H NMR spectrum can be definitive. The benzylic protons (–CH₂–O) of the intact molecule have a characteristic chemical shift. The appearance of new signals, particularly in the aldehydic region (~10 ppm), is a clear sign of 2-nitrosobenzaldehyde formation.

Section 2: Troubleshooting Experimental Failures

Low yields and unexpected side products are common frustrations. This section provides a logical framework for diagnosing issues related to reagent degradation.

Q4: My reaction yield is significantly lower than reported in the literature. Could degraded this compound be the cause?

A4: Absolutely. This is one of the most common consequences of using a degraded reagent.[7][8]

  • Expert Insight: If a portion of your reagent has degraded, its effective concentration is lower than what you calculated based on its mass. This leads to an incorrect stoichiometry, making it the limiting reagent and directly causing a lower yield. Furthermore, the degradation byproducts themselves can sometimes interfere with or inhibit the desired reaction pathway.

Troubleshooting Workflow for Low Yields

Below is a systematic workflow to diagnose the root cause of low reaction yields when using this reagent.

LowYieldTroubleshooting start Low Yield Observed check_reagent Q: Was reagent purity confirmed before use (TLC/NMR)? start->check_reagent reagent_bad Action: Purify or acquire fresh reagent. check_reagent->reagent_bad No / Impure reagent_good Purity Confirmed check_reagent->reagent_good Yes check_handling Q: Was the reaction shielded from light? reagent_good->check_handling handling_bad Action: Repeat experiment with foil-wrapped flask. check_handling->handling_bad No handling_good Light Protected check_handling->handling_good Yes check_conditions Q: Are reaction conditions (solvent, base, temp) optimized and anhydrous? handling_good->check_conditions conditions_bad Action: Dry solvent, check base quality, verify temperature. check_conditions->conditions_bad No / Unsure other_issues Conclusion: Issue likely lies with other reagents or protocol. check_conditions->other_issues Yes

Caption: A logical workflow for troubleshooting low reaction yields.

Q5: I am observing unexpected side products. How can I determine if they originate from the degradation of this compound?

A5: Degradation byproducts are reactive and can participate in side reactions.

  • Plausible Side Reactions: The primary degradation product, 2-nitrosobenzaldehyde, is an electrophile.[6] It can react with nucleophiles in your reaction mixture. For example, if your reaction involves another amine, you could potentially form imine or azoxy-related impurities. The released hydroxylamine is a good nucleophile and reducing agent, which could also lead to unintended pathways.[9]

  • Identification Strategy: Run a control reaction that includes your starting materials except for this compound, but with a small amount of 2-nitrosobenzaldehyde (if available). Compare the resulting side products via TLC or LC-MS with your original reaction to see if they match.

Section 3: Understanding the Science of Degradation

A deeper understanding of the degradation mechanism is key to prevention.

Q6: What is the chemical mechanism behind the light-induced degradation of this compound?

A6: The degradation is a classic Norrish Type II-like photochemical rearrangement specific to ortho-nitrobenzyl compounds.[4][10]

  • Mechanism Explained:

    • Photoexcitation: Upon absorbing a UV photon (typically < 365 nm), the nitro group (–NO₂) is excited.[11]

    • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon (the –CH₂– group). This is only possible because of the ortho positioning.[4]

    • Intermediate Formation: This hydrogen transfer results in the formation of an aci-nitro intermediate.[3][10]

    • Rearrangement & Cleavage: The unstable intermediate rapidly rearranges, leading to the cleavage of the C-O bond.

    • Product Formation: This cleavage releases the free hydroxylamine (as its hydrochloride salt) and generates 2-nitrosobenzaldehyde as the byproduct.[12]

Visualizing the Degradation Pathway

DegradationPathway cluster_0 Photochemical Degradation cluster_1 Degradation Products Reactant O-(2-Nitrobenzyl)hydroxylamine (Stable) Prod1 Hydroxylamine (Released Reagent) Reactant->Prod1 UV Light (hν) < 365 nm Prod2 2-Nitrosobenzaldehyde (Reactive Byproduct) Reactant->Prod2 UV Light (hν) < 365 nm

Caption: The light-induced cleavage of the o-nitrobenzyl protecting group.

Section 4: Protocols for Prevention and Purification

Protocol 1: Recommended Handling for Experiments

This protocol minimizes light exposure during experimental setup and execution.

  • Preparation: Work in a dimly lit area or under yellow/red safety lights if possible.

  • Weighing: Weigh the required amount of this compound quickly. Do not leave the stock bottle open on the bench.

  • Dissolution: Dissolve the solid in your reaction solvent within a flask that has been pre-wrapped with aluminum foil.

  • Reaction: Run the entire reaction in the foil-wrapped flask. If you need to monitor by TLC, unwrap a small section briefly to take an aliquot and immediately re-cover it.

  • Work-up & Purification: Continue to protect the reaction mixture from direct light during extraction and column chromatography steps.

Protocol 2: Emergency Purification of Partially Degraded Reagent

If you suspect minor degradation and cannot acquire a fresh batch, a purification may be possible. Note: This is a salvage procedure and using a fresh, pure reagent is always preferred.

  • Dissolution: Dissolve the discolored solid in a minimum amount of hot solvent in which the compound is soluble but the impurities are less so (e.g., ethanol, isopropanol).

  • Decolorization (Optional): If the solution is heavily colored, add a small amount of activated carbon and heat briefly. Caution: Hydroxylamine derivatives can be unstable with heat; proceed carefully.[13]

  • Filtration: Hot filter the solution through celite to remove the activated carbon and any insoluble impurities.

  • Recrystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the purified compound.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum in the dark.

  • Validation: Confirm the purity of the recrystallized material by TLC and/or NMR before use.

References

  • ChemBK. (2024). O-(4-nitrobenzyl)hydroxylammonium hydrochloride. Retrieved from ChemBK. [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: An Update. Chemical Reviews, 113(1), 119-191. [Link]

  • Jia-De, W., Tosaka, M., Kayahara, E., Mizuhata, Y., & Yamago, S. (2021). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]

  • Google Patents. (n.d.). Method for purifying hydroxylamine hydrochloride.
  • ResearchGate. (2021). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. Retrieved from Wikipedia. [Link]

  • MDPI. (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Chemistry, 5(2), 70-79. [Link]

  • Google Patents. (n.d.). Hydroxylamine purification via liquid/liquid extraction.
  • ACS Publications. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega, 3(12), 18582-18590. [Link]

  • Reddit. (2022). What are some common causes of low reaction yields?. Retrieved from Reddit. [Link]

  • Frontiers. (2023). Antibacterial activity and mechanism of sanguinarine against Vibrio parahaemolyticus. Frontiers in Microbiology, 14. [Link]

  • Penn Engineering. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Retrieved from Penn Engineering. [Link]

  • ResearchGate. (2019). Using o-nitrobenzyls as photocleavable linker to prepare.... Retrieved from ResearchGate. [Link]

  • Loba Chemie. (2019). HYDROXYLAMINE HYDROCHLORIDE SOLUTION MSDS. Retrieved from Loba Chemie. [Link]

  • G-Biosciences. (n.d.). Hydroxylamine·HCl. Retrieved from G-Biosciences. [Link]

  • U.S. Department of Energy. (1999). Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons Learned. Retrieved from DOE. [Link]

Sources

O-(2-nitrobenzyl)hydroxylamine hydrochloride reaction condition optimization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Applications Science Team

Welcome to the technical support guide for O-(2-nitrobenzyl)hydroxylamine hydrochloride. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals to optimize its use in the synthesis of photolabile oxime ethers. Here, we address common questions and troubleshooting scenarios encountered during experimental workflows.

Part 1: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, reaction conditions, and application of this compound.

1.1 Reagent Properties and Handling

Q: What is this compound and what are its primary applications?

A: this compound is a chemical reagent used to convert aldehydes and ketones into their corresponding oxime ethers.[1][2] The key feature of this reagent is the o-nitrobenzyl group, which functions as a photolabile protecting group (PPG).[3][4] This allows the resulting oxime ether bond to be cleaved upon exposure to near-UV light, releasing the original carbonyl compound or its corresponding oxime under controlled conditions. This "caging" and "uncaging" strategy is highly valuable in total synthesis, chemical biology, and drug delivery, where temporal and spatial control over a molecule's activity is required.[5][6][7]

Q: What are the recommended storage and handling procedures for this reagent?

A: Proper storage is critical for maintaining the reagent's integrity.

  • Appearance: It is typically an off-white to light yellow crystalline powder.[8]

  • Stability: The compound is known to be light-sensitive and potentially hygroscopic.[9]

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated at 2-8 °C.[8][9] Protect from light and moisture.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[9] Always handle in accordance with good industrial hygiene and safety practices.[9]

1.2 Oximation Reaction: Setup and Optimization

Q: The reagent is a hydrochloride salt. Do I need to perform a separate neutralization step before the reaction?

A: No, a separate neutralization step is generally not required. The active nucleophile, the free hydroxylamine, is typically generated in situ by adding a suitable base directly to the reaction mixture containing the hydrochloride salt and the carbonyl substrate.[10] This is a more convenient and common approach.

Q: What are the optimal solvent and base combinations for the oximation reaction?

A: The ideal conditions depend heavily on the solubility and sensitivity of your carbonyl substrate. The goal is to find a system that solubilizes the reactants and effectively neutralizes the hydrochloride without causing side reactions.

Substrate TypeRecommended BaseRecommended Solvent(s)Typical TemperatureNotes
Simple Aldehydes/KetonesPyridinePyridine (as solvent) or EthanolRefluxA classic, robust method. Pyridine acts as both base and catalyst.[11][12]
Acid/Base Sensitive SubstratesSodium Bicarbonate (NaHCO₃)Methanol / Water (e.g., 1:1 v/v)Room TemperatureA mild and eco-friendly option suitable for sensitive functional groups.[13]
General PurposeSodium Hydroxide (NaOH)Methanol / Water10-20 °CEffective but requires careful temperature control to avoid side reactions with sensitive substrates.[10]

Q: My oximation reaction is slow or gives a low yield. How can I improve it?

A: If you are experiencing poor performance, consider the following optimization strategies:

  • Stoichiometry: Use a slight excess of this compound (e.g., 1.2 to 1.5 molar equivalents) to push the reaction equilibrium towards the product.[13]

  • Temperature: While many oximations proceed well at room temperature, gently heating the reaction mixture can significantly increase the rate.[11][12] If using pyridine/ethanol, refluxing is a standard condition.

  • pH Control: Oxime formation is often fastest under slightly acidic conditions (pH 4-5). If your reaction medium is too basic or too acidic, the rate can decrease. When using a base like pyridine, it creates a suitable environment. If using NaOH, ensure you do not create an excessively basic solution.

  • Concentration: Ensure your reactants are sufficiently concentrated. Very dilute conditions can slow down the bimolecular reaction.

Part 2: Troubleshooting Guide

This section addresses specific experimental problems in a structured, easy-to-follow format.

Q: I am observing an unexpected major side product in my reaction. What could it be?

A: The formation of significant side products usually points to an issue with reaction conditions being too harsh for the substrate or product.

  • Probable Cause 1: Beckmann Rearrangement. If your reaction conditions are too acidic (or generate acidic byproducts), the product oxime can undergo a Beckmann rearrangement to form an amide.[1] This is more common with ketoximes.

    • Solution: Ensure your conditions are not overly acidic. If using a strong acid catalyst, switch to a buffered system or a milder base like sodium bicarbonate.

  • Probable Cause 2: Substrate Degradation. Your starting material may be sensitive to the base or temperature. For example, aldehydes with α-hydrogens can undergo aldol condensation under strongly basic conditions.

    • Solution: Switch to milder conditions. Replace NaOH or pyridine with NaHCO₃ and run the reaction at room temperature.[13] Monitor the reaction closely by TLC to stop it once the starting material is consumed.

  • Probable Cause 3: Reductive Side Reactions. Although less common, the nitro group can potentially be reduced if certain catalysts or reagents are present.

    • Solution: Scrutinize all reagents for potential reductants. Ensure the reaction is performed under an inert atmosphere if your substrate is air-sensitive.

Below is a workflow to help diagnose these issues.

G cluster_incomplete Incomplete Reaction cluster_side_products Side Product Formation start Low Yield or Side Products Observed check_sm Is Starting Material (SM) Fully Consumed? (Check by TLC/LCMS) start->check_sm incomplete Reaction Stalled or Incomplete check_sm->incomplete No side_products Major Side Product(s) Formed check_sm->side_products Yes opt_stoich Increase Equivalents of Hydroxylamine Reagent (1.2-1.5 eq) incomplete->opt_stoich Yes opt_temp Increase Reaction Temperature (e.g., to 40-60 °C or reflux) incomplete->opt_temp Yes check_amide Is Side Product an Amide? (Check Mass Spec for M+16) side_products->check_amide beckmann Probable Beckmann Rearrangement. Reduce Acidity / Use Milder Base. check_amide->beckmann Yes check_sm_degradation Is SM Degrading? (Multiple Spots on TLC) check_amide->check_sm_degradation No degradation Conditions Too Harsh. Use Milder Base (NaHCO3) and Lower Temperature (RT). check_sm_degradation->degradation Yes

Caption: Troubleshooting workflow for oximation reactions.

Part 3: Downstream Application: Photocleavage

Q: How do I cleave the o-nitrobenzyl group from my purified oxime ether?

A: Deprotection is achieved through photolysis. The o-nitrobenzyl group is cleaved by irradiating a solution of the compound with near-UV light.[3][4]

  • Mechanism: The reaction proceeds via an intramolecular hydrogen abstraction known as a Norrish Type II reaction.[3][7] Upon absorbing a photon, the excited nitro group abstracts a hydrogen atom from the benzylic carbon. This initiates a rearrangement that cleaves the C-O bond, releasing your deprotected compound and the byproduct 2-nitrosobenzaldehyde.[6][14]

  • Wavelength: The optimal wavelength for cleavage is typically in the range of 340-365 nm.[15]

  • Equipment: A photoreactor equipped with a mercury lamp and a filter (e.g., Pyrex or a specific band-pass filter) to block short-wavelength UV is ideal. LED sources at 365 nm are also highly effective and offer better temperature control.

  • Solvents: The reaction is efficient in a variety of common solvents, including methanol, ethanol, acetonitrile, and buffered aqueous solutions.

G cluster_0 Photocleavage Mechanism Start o-Nitrobenzyl Protected Oxime Photon Irradiation (hv, 365 nm) Excited Excited State (n -> π*) Photon->Excited 1. Absorption AciNitro aci-Nitro Intermediate Excited->AciNitro 2. H-Abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic 3. Rearrangement Cleavage Bond Cleavage Cyclic->Cleavage Products Released Oxime + 2-Nitrosobenzaldehyde Cleavage->Products

Caption: Simplified mechanism of o-nitrobenzyl photocleavage.

Q: My photocleavage reaction is stalling or inefficient. What can I do?

A: Incomplete photocleavage is a common issue that can often be resolved.

  • Check Your Light Source: Ensure your lamp is emitting at the correct wavelength (340-365 nm) and has sufficient power. Older mercury lamps lose intensity over time.

  • Use the Right Reaction Vessel: Standard borosilicate glass (Pyrex) is usually sufficient as it transmits light above ~300 nm. For maximum light transmission, use a quartz vessel.

  • Avoid the Inner Filter Effect: The 2-nitrosobenzaldehyde byproduct also absorbs light in the near-UV range, which can compete with your starting material.[6] If the reaction stalls, it may be because the byproduct is absorbing all the light.

    • Solution: Perform the reaction at a lower concentration (< 2 µM if possible) to ensure light penetrates the entire solution.[15] If stalling persists, you may need to purify the partially reacted mixture and re-irradiate it.

  • Oxygen Sensitivity: The excited state can sometimes be quenched by molecular oxygen. While not always necessary, degassing the solvent by bubbling with nitrogen or argon before irradiation can improve efficiency in some cases.

Part 4: Experimental Protocols
Protocol 1: General Procedure for Oximation of an Aldehyde

This protocol is a general starting point and should be optimized for your specific substrate.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 eq).

  • Reagent Addition: Add this compound (1.2 eq).

  • Solvent and Base: Add anhydrous ethanol (to a concentration of ~0.1 M) followed by pyridine (2.0 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-6 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with 1 M HCl to remove pyridine, followed by a saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the pure oxime ether.

Protocol 2: General Procedure for Photocleavage
  • Solution Preparation: Dissolve the purified o-nitrobenzyl oxime ether in a suitable solvent (e.g., methanol or acetonitrile) in a quartz or Pyrex reaction tube. The concentration should be kept low (e.g., 0.01 M or less) to minimize the inner filter effect.

  • Degassing (Optional): Bubble argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen.

  • Irradiation: Place the tube in a photoreactor and irradiate with a 365 nm light source. Maintain a consistent temperature, using a cooling fan or water bath if necessary, as lamps can generate significant heat.

  • Monitoring: Follow the disappearance of the starting material by TLC or HPLC.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. The crude material will contain the deprotected compound and 2-nitrosobenzaldehyde.

  • Purification: Purify the desired product from the byproduct via flash column chromatography or other suitable methods.

References
  • Wikipedia contributors. (2023). Photolabile protecting group. Wikipedia, The Free Encyclopedia. [Link]

  • Klán, P., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. [Link]

  • Woll, D., et al. (2004). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Helvetica Chimica Acta. [Link]

  • Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Photochemical & Photobiological Sciences. [Link]

  • Givens, R. S., & Klán, P. (2006). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]

  • Wikipedia contributors. (2024). Oxime. Wikipedia, The Free Encyclopedia. [Link]

  • Patil, S. D., & Deshmukh, S. P. (1991). Reaction in Oximes of 2-Hydroxyacetophenone, Chalcone, Flavanone and Flavone. Oriental Journal of Chemistry. [Link]

  • Clément, B., et al. (2015). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules. [Link]

  • Semon, W. L. (1925). Hydroxylamine Hydrochloride and Acetoxime. Organic Syntheses. [Link]

  • Corrie, J. E. T., et al. (2004). Photorelease of Alcohols from 2-Nitrobenzyl Ethers Proceeds via Hemiacetals and May Be Further Retarded by Buffers Intercepting the Primary aci-Nitro Intermediates. Journal of the American Chemical Society. [Link]

  • Çelik, G., & Akbaş, H. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

  • Jadhav, A. D., et al. (2013). An efficient one pot synthesis of oxime by classical method. ResearchGate. [Link]

  • Yu, X., et al. (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic Letters. [Link]

  • Okamura, H., et al. (2023). o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions. ChemRxiv. [Link]

  • Bhatt, A., et al. (2015). Optimization of the reaction conditions. NH2OH.HCl. ResearchGate. [Link]

Sources

Technical Support Center: Purification of O-(2-nitrobenzyl)hydroxylamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of O-(2-nitrobenzyl)hydroxylamine hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the synthesis and purification of these valuable chemical intermediates. The unique properties of the 2-nitrobenzyl protecting group, while advantageous for its primary application, introduce specific purification hurdles. This document provides in-depth, field-proven insights to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during purification.

Q1: My isolated this compound is yellow or off-white, not a pure white solid. What is the likely cause?

A: A yellow to brownish hue is the most frequently reported issue. This is typically caused by the formation of 2-nitrosobenzaldehyde or related azo compounds.[1] The O-(2-nitrobenzyl) group is a well-known photolabile protecting group, meaning it can decompose when exposed to UV light, and to some extent, ambient laboratory light.[2][3] This decomposition generates highly colored impurities that can contaminate your final product.

Q2: What is the best solvent for recrystallizing my product?

A: The ideal solvent depends on the specific derivative, but common and effective choices include ethyl acetate, or mixed solvent systems like methanol/water or ethanol/water.[4][5] For O-benzylhydroxylamine hydrochloride, a related compound, recrystallization is effectively performed by dissolving the crude material in a minimal amount of hot solvent (like an alcohol) and then allowing it to cool slowly.[5][6] A small-scale solvent screen is always recommended to determine the optimal conditions for your specific derivative.

Q3: My final yield after recrystallization is significantly lower than expected. What are the common reasons for this loss?

A: Low yield can stem from several factors:

  • Excessive Solvent: Using too much solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor.

  • Product Degradation: The 2-nitrobenzyl group can be sensitive to harsh conditions. For instance, it has been shown to cleave under strongly basic conditions (e.g., 20% NaOH in methanol at 75 °C), which should be avoided during workup.[7]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove solids like activated carbon), product can crystallize on the filter paper.

  • Hygroscopicity: The hydrochloride salt can be hygroscopic, absorbing water from the atmosphere, which can affect recovery and handling.[8]

Q4: How can I reliably assess the purity of my final product?

A: A combination of techniques is recommended for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful method for quantifying purity. Due to the polarity and potential lack of a strong UV chromophore in the hydroxylamine part itself, pre-column derivatization is a common strategy to enhance detection and achieve high sensitivity.[9][10][11]

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of organic impurities.[8]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

In-Depth Troubleshooting Guide

This section provides detailed solutions to more persistent purification challenges.

Problem 1: Persistent Discoloration Despite Initial Purification

If a simple recrystallization does not yield a white product, colored impurities are likely co-crystallizing.

Causality: The primary cause is the photolytic or thermal breakdown of the 2-nitrobenzyl group. The resulting 2-nitrosobenzaldehyde byproduct is a potent color source.[1][12] These impurities can be difficult to separate due to similarities in polarity with the target compound.

Solutions:

  • Minimize Light and Heat Exposure:

    • Mechanism: The cleavage of the 2-nitrobenzyl group is a photochemical process initiated by the absorption of UV light.[2][3] Reducing light exposure directly minimizes the formation of these impurities.

    • Protocol: Conduct all experimental steps, including reaction, workup, and purification, in glassware wrapped in aluminum foil or in amber-colored flasks. Avoid unnecessarily high temperatures during solvent evaporation.

  • Activated Carbon Treatment:

    • Mechanism: Activated carbon possesses a high surface area with a network of pores, making it exceptionally effective at adsorbing large, flat, conjugated molecules, such as the colored nitroso and azo byproducts.[4][13]

    • Protocol: During recrystallization, after dissolving the crude product in the minimum amount of hot solvent, add a small amount of activated carbon (typically 1-2% w/w). Stir the hot solution for 5-10 minutes, then perform a hot filtration through a pad of Celite® to remove the carbon before allowing the filtrate to cool.

Problem 2: Contamination with Synthesis Byproducts

Purity analysis reveals the presence of unreacted starting materials or over-alkylated products.

Causality: The synthesis of O-substituted hydroxylamines via alkylation can lead to multiple products. A common side reaction is the formation of dibenzyl-substituted impurities.[4] Incomplete reactions can also leave residual benzylating agent.

Solutions:

  • Aqueous Wash / Liquid-Liquid Extraction:

    • Mechanism: Exploits the difference in solubility and polarity between the desired hydrochloride salt and non-polar organic impurities. The hydrochloride salt is soluble in the aqueous phase, while unreacted benzyl halides and dibenzylated byproducts are more soluble in an organic solvent.

    • Protocol: Dissolve the crude product in water or a slightly acidic aqueous solution. Wash this solution one or more times with a non-polar organic solvent such as diethyl ether or ethyl acetate to extract the impurities.[13] The purified product remains in the aqueous layer, which can then be concentrated and recrystallized.

  • Optimized Recrystallization:

    • Mechanism: A carefully chosen solvent system will dissolve the target compound and impurities when hot, but upon cooling, the target compound's solubility will decrease significantly more than the impurities', allowing it to crystallize out selectively.

    • Protocol: Perform small-scale trials with different solvents to find a system where the product is sparingly soluble at room temperature but highly soluble when hot. The table below lists potential solvents.

Solvent SystemSuitability for O-benzylhydroxylaminesKey Considerations
Ethyl Acetate Often effective for recrystallization.[4]Good for removing more polar impurities.
Ethanol or Methanol Good for dissolving the salt; often used with an anti-solvent.May need to add water or an ether to induce crystallization.
Isopropanol A common alternative to ethanol.
Water The hydrochloride salt is soluble.[8]Excellent for removing organic, non-salt impurities. Recrystallization often requires slow evaporation or addition of a miscible organic solvent.
Visual Workflow: Standard Purification Strategy

The following diagram outlines a robust workflow for purifying crude this compound.

PurificationWorkflow cluster_0 Initial Workup cluster_1 Purification Crude Crude Reaction Mixture Extract Aqueous Wash / LLE (e.g., with Ether) Crude->Extract Removes non-polar byproducts AqueousLayer Aqueous Layer (Contains Product Salt) Extract->AqueousLayer Decolorize Decolorize with Activated Carbon Recrystallize Recrystallize from Optimal Solvent Decolorize->Recrystallize Isolate Isolate Crystals (Filtration & Wash) Recrystallize->Isolate PureProduct Pure, Dry Product Isolate->PureProduct Under vacuum AqueousLayer->Decolorize After solvent removal

Caption: A standard workflow for the purification of hydroxylamine hydrochloride salts.

Experimental Protocols
Protocol 1: Purification by Recrystallization with Activated Carbon

This protocol provides a detailed methodology for removing both colored and organic impurities.

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask (wrapped in aluminum foil). Add the minimum volume of a suitable solvent (e.g., ethanol) required to fully dissolve the solid at reflux temperature.

  • Decolorization: While the solution is hot, carefully add activated carbon (1-2% of the crude product's weight). Swirl the flask and maintain the heat for 5-10 minutes.[4][6]

  • Hot Filtration: Set up a hot filtration apparatus (e.g., a pre-heated funnel with fluted filter paper). Filter the hot solution quickly to remove the activated carbon. Pre-heating the funnel prevents the product from crystallizing prematurely.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator (0 to -5 °C is often effective) for at least one hour to maximize crystal formation.[4][6]

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Store the final product in a desiccator, protected from light.

Diagram: Impurity Removal Logic

This diagram illustrates which purification steps target specific impurities.

ImpurityRemoval cluster_steps Purification Steps imp Common Impurities Unreacted Benzyl Halide Dibenzylated Byproduct Colored Degradants (Nitroso) Inorganic Salts ext Liquid-Liquid Extraction Separates based on polarity imp:sp->ext Removed imp:db->ext Removed rec Recrystallization Separates based on solubility imp:in->rec Removed in Mother Liquor act Activated Carbon Adsorbs large, conjugated molecules imp:col->act Removed

Caption: Targeted removal of impurities during the purification process.

References
  • Barltrop, J. A., et al. (1966). Photosensitive Protecting Groups. Journal of the Chemical Society, Chemical Communications. (Source derived from general chemical knowledge of 2-nitrobenzyl photochemistry).[1]

  • BenchChem. (2025). A Comparative Guide to the Efficacy of Photolabile Protecting Groups Versus 2-Nitrobenzaldehyde. BenchChem Tech Support.
  • Vapourtec. (2015). Reevaluation of the 2-nitrobenzyl protecting group for nitrogen containing compounds: an application of flow photochemistry. Vapourtec Knowledge Base.
  • RSC Publishing. (n.d.). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. RSC Publishing.
  • Google Patents. (n.d.). CN115535975B - Method for purifying hydroxylamine hydrochloride.
  • Organic Syntheses. (n.d.). HYDROXYLAMINE HYDROCHLORIDE AND ACETOXIME. Organic Syntheses.
  • MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI.
  • Google Patents. (n.d.). CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride.
  • Wikipedia. (n.d.). Photolabile protecting group. Wikipedia.
  • ResearchGate. (2025). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids.
  • BenchChem. (2025). Application Notes and Protocols: Large-Scale Synthesis of O-Benzylhydroxylamine for Industrial Use. BenchChem Tech Support.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of O-(3,4-dichlorophenyl)hydroxylamine. BenchChem Tech Support.
  • ResearchGate. (2019). LIQUID CHROMATOGRAPHY METHOD TO ANALYZE GENOTOXIC IMPURITY HYDROXYLAMINE IN PHARMACEUTICAL PRODUCT.
  • PMC - NIH. (n.d.). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PMC - NIH.
  • ResearchGate. (n.d.). O-Benzylhydroxylamine Hydrochloride.
  • NIH. (n.d.). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. NIH.

Sources

Technical Support Center: O-(2-nitrobenzyl)hydroxylamine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-(2-nitrobenzyl)hydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent. Here, we move beyond standard protocols to delve into the causality behind experimental outcomes, providing you with the in-depth knowledge to overcome challenges and ensure the success of your work.

Introduction to this compound

This compound is a key reagent in bioconjugation and synthetic chemistry, primarily utilized for the formation of oxime ethers with aldehydes and ketones. The incorporated 2-nitrobenzyl group serves as a photocleavable protecting group, allowing for the release of the conjugated molecule under UV irradiation.[1] While the reaction is generally robust, its success is contingent on a nuanced understanding of the underlying chemistry. This guide will address common issues, such as incomplete reactions, and provide a framework for systematic troubleshooting.

Core Principles of the Reaction

The formation of an oxime ether from O-(2-nitrobenzyl)hydroxylamine and a carbonyl compound is a condensation reaction that proceeds via a hemiaminal intermediate. The reaction is reversible and its rate is significantly influenced by pH.[2] The subsequent cleavage of the 2-nitrobenzyl group is a photochemical process that breaks the N-O bond, releasing the desired molecule and a 2-nitrosobenzaldehyde byproduct.[3]

dot graph "Oxime_Formation_and_Cleavage" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: General workflow for oxime ether formation and photocleavage.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

FAQ 1: My reaction is incomplete, with significant starting material remaining. What are the likely causes?

An incomplete reaction is the most common challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

Potential Cause & Troubleshooting Steps:

  • Suboptimal pH: The rate of oxime formation is highly pH-dependent. The reaction is fastest at a pH of approximately 4.5.[2] At lower pH values, the hydroxylamine is protonated and non-nucleophilic, while at higher pH, the dehydration of the hemiaminal intermediate is slow.

    • Actionable Advice: Prepare your reaction buffer in the pH range of 4.5-5.5. Use a non-nucleophilic buffer such as acetate or MES. Verify the final pH of your reaction mixture.

  • Reagent Quality and Stability: this compound solutions are susceptible to degradation.

    • Actionable Advice: Always use freshly prepared solutions of the hydroxylamine reagent.[4] If you suspect degradation of the solid material, consider obtaining a new batch.

  • Stoichiometry: While a 1:1 stoichiometry is theoretically sufficient, an excess of the hydroxylamine can be used to drive the reaction to completion, especially for less reactive ketones.

    • Actionable Advice: For challenging substrates, consider using a 1.5 to 2-fold excess of this compound.

  • Steric Hindrance: Bulky substituents near the carbonyl group or on the hydroxylamine can significantly slow down the reaction rate.

    • Actionable Advice: For sterically hindered substrates, increase the reaction time and/or temperature. Consider using a catalyst to accelerate the reaction (see FAQ 2).

  • Solvent Effects: The choice of solvent can impact reactant solubility and reaction rate.

    • Actionable Advice: Aqueous buffers with a polar aprotic co-solvent (e.g., DMSO, DMF) are generally effective for dissolving both the hydroxylamine salt and many organic substrates.

dot graph "Troubleshooting_Incomplete_Reaction" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

} Caption: A systematic workflow for troubleshooting incomplete reactions.

FAQ 2: The reaction is very slow. How can I accelerate it?

Slow reaction kinetics can be addressed by the addition of a nucleophilic catalyst.

Catalysis:

Aniline and its derivatives are effective catalysts for oxime formation.[2][5] They function by forming a more reactive iminium ion intermediate with the carbonyl compound, which is then readily attacked by the hydroxylamine.

  • Recommended Catalysts:

    • Aniline

    • p-Phenylenediamine

    • m-Phenylenediamine[6]

  • Protocol for Catalysis:

    • Dissolve your carbonyl substrate and this compound in the reaction buffer (pH 4.5-5.5).

    • Add the aniline catalyst to a final concentration of 10-100 mM.

    • Monitor the reaction progress by TLC or HPLC.

ParameterRecommended RangeRationale
pH 4.5 - 5.5Optimal for balancing nucleophilicity and dehydration.[2]
Stoichiometry 1:1 to 1:2 (Carbonyl:Hydroxylamine)Excess hydroxylamine can drive the reaction to completion.
Catalyst Conc. 10 - 100 mMEffective concentration for aniline-based catalysts.[5]
Temperature Room Temperature to 50°CHigher temperatures can accelerate slow reactions.
FAQ 3: I am observing unexpected byproducts. What could they be?

The formation of byproducts can complicate purification and reduce the yield of the desired product.

Common Side Reactions:

  • Dimerization: In the presence of a catalyst with two amino groups, such as p-phenylenediamine, dimerization of the peptide or protein can occur.[5]

    • Preventative Measure: Use aniline, which has a single amino group, as the catalyst.[5]

  • Side Reactions of the 2-Nitrobenzyl Group: Under strongly acidic or basic conditions, the 2-nitrobenzyl group can undergo side reactions. However, under the mildly acidic conditions optimal for oxime formation, these are generally not a major concern.[7][8]

  • Beckmann Rearrangement: While more common for oximes derived from ketones under acidic conditions, a Beckmann rearrangement to an amide is a potential side reaction, though less likely under typical oxime ligation conditions.[9]

FAQ 4: How can I effectively monitor the progress of my reaction?

Careful monitoring is crucial for determining the optimal reaction time and identifying any issues early on.

Analytical Techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the consumption of the starting material.[10]

    • Mobile Phase: A mixture of ethyl acetate and hexanes is often a good starting point for developing a suitable mobile phase.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction progress and can be used to identify and quantify the starting materials, product, and any byproducts.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the aldehyde proton signal and the appearance of the oxime proton signals.[12][13]

  • Mass Spectrometry (MS): MS is invaluable for confirming the identity of the desired product and identifying any byproducts.[14]

FAQ 5: The photocleavage of the 2-nitrobenzyl group is inefficient. How can I improve the cleavage yield?

Incomplete photocleavage can be mistaken for an incomplete initial reaction. Optimizing the cleavage conditions is therefore critical.

Troubleshooting Photocleavage:

  • Wavelength and Light Source: The 2-nitrobenzyl group typically absorbs around 350 nm.[3] Ensure you are using a light source with an appropriate wavelength and sufficient power.

  • Irradiation Time: The required irradiation time can vary from minutes to hours depending on the substrate and reaction setup. Monitor the cleavage progress over time to determine the optimal duration.

  • Solvent: The choice of solvent can influence the quantum yield of the photocleavage reaction. Protic solvents are generally suitable.

  • Byproduct Interference: The 2-nitrosobenzaldehyde byproduct can act as an internal light filter, reducing the efficiency of the photocleavage over time.[3] If possible, perform the reaction in a flow setup or with agitation to minimize this effect.

Experimental Protocols

General Protocol for Oxime Ether Formation
  • Dissolve the carbonyl-containing compound in a suitable buffer (e.g., 100 mM sodium acetate, pH 4.7).

  • Add a 1.1 to 1.5 molar excess of this compound.

  • If required, add an aniline-based catalyst to a final concentration of 10-100 mM.

  • Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

  • Upon completion, the reaction mixture can be purified by standard chromatographic techniques.

General Protocol for Photocleavage
  • Dissolve the purified O-(2-nitrobenzyl) oxime ether in a suitable solvent (e.g., methanol, aqueous buffer).

  • Irradiate the solution with a UV lamp (e.g., 365 nm).

  • Monitor the cleavage progress by HPLC or MS.

  • Once the cleavage is complete, the product can be isolated by removing the solvent and purifying the residue.

Conclusion

Successfully employing this compound requires attention to the nuances of oxime ligation and photocleavage chemistry. By understanding the key parameters that govern these reactions and adopting a systematic approach to troubleshooting, researchers can overcome common obstacles and achieve high yields of their desired products. This guide provides a foundation of expert knowledge to support your experimental endeavors. For further assistance, please consult the references provided below.

References

  • New England Biolabs. (2018, October 11). Quick Tips - Troubleshooting problematic ligation reactions [Video]. YouTube. [Link]

  • Madder, A., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(35), 10436-10442. [Link]

  • Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of chemical research, 44(6), 440-450. [Link]

  • ChemRxiv. (2022). o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions. [Link]

  • Gibson, M. I., et al. (2016). Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes. Organic & biomolecular chemistry, 14(30), 7213-7220. [Link]

  • Khan Academy. (n.d.). Formation of oximes and hydrazones. [Link]

  • ResearchGate. (2016). Real-Time NMR Studies of Oxyamine Ligations of Reducing Carbohydrates under Equilibrium Conditions. [Link]

  • ResearchGate. (n.d.). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. [Link]

  • Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380. [Link]

  • Google Patents. (n.d.). Method for preparing O-benzylhydroxylamine hydrochloride.
  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

  • SciSpace. (1974). Reactions of Nitrobenzyl Alcohol under Acidic Conditions. Possibilities of Intramolecular Nucleophilic Participation. [Link]

  • ResearchGate. (n.d.). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds in Solution, I. 2-Nitrotoluene: Thermodynamic and Kinetic Parameters of theaci-Nitro Tautomer. [Link]

  • National Institutes of Health. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. [Link]

  • National Institutes of Health. (2021). Chemoenzymatic one-pot reaction from carboxylic acid to nitrile via oxime. [Link]

  • ResearchGate. (2018). A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes. [Link]

  • ACS Publications. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. [Link]

  • ResearchGate. (2022). Why my ligation doesn't work ?. [Link]

  • PubMed. (2016). Real-Time NMR Studies of Oxyamine Ligations of Reducing Carbohydrates under Equilibrium Conditions. [Link]

  • ResearchGate. (2020). Liquid-liquid synthesis of oximes from carbonyl compounds: Formation under neutral conditions and degradation at acidic hydrometallurgical process conditions. [Link]

  • University of Louisville. (n.d.). Fragmentation of oxime and silyl oxime ether oddelectron positive ions by the McLafferty rearrangement. [Link]

  • Royal Society of Chemistry. (2014). Oximes as Reversible Links in Polymer Chemistry: Dynamic Macromolecular Stars. [Link]

  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. [Link]

  • National Institutes of Health. (2023). Synthesis and Nuclear Magnetic Resonance Structural Evaluation of Oxime-Linked Oligosialic Acid-Based Glycodendrimers. [Link]

  • Canadian Journal of Chemistry. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. [Link]

  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (2019). Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides. [Link]

  • Wiley Online Library. (2007). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. [Link]

  • National Institutes of Health. (2021). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. [Link]

  • Sciencemadness Discussion Board. (2014). Oximes. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. [Link]

  • Royal Society of Chemistry. (2024). Aldoximes enable proton-relayed NMR hyperpolarisation. [Link]

  • ChemRxiv. (2022). o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions. [Link]

  • ResearchGate. (n.d.). Amounts of non-reacted aldehyde 1 and syn oxime 1a in selected.... [Link]

  • Royal Society of Chemistry. (2002). 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. [Link]

  • ETH Zurich Research Collection. (2020). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of. [Link]

  • Henry Rzepa's Blog. (n.d.). Oxime formation from hydroxylamine and ketone. Part 2: Elimination.. [Link]

Sources

Technical Support Center: O-(2-nitrobenzyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for O-(2-nitrobenzyl)hydroxylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the handling, storage, and solution stability of this versatile, photocleavable reagent. As Senior Application Scientists, we have compiled this guide based on fundamental chemical principles, data from closely related analogues, and field-proven best practices to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the fundamental properties and stability of this compound.

Q1: What is this compound, and what are its primary applications?

This compound is a chemical reagent featuring a hydroxylamine functional group protected by a photocleavable 2-nitrobenzyl moiety.[1] The hydroxylamine portion is a potent nucleophile, while the 2-nitrobenzyl group allows for the controlled release of this nucleophile upon exposure to near-UV light.[1][2] This unique combination makes it valuable in several fields:

  • Photocleavable Linkers: It can be incorporated into systems where light-triggered release of a molecule or activation of a function is desired.[3]

  • Bioconjugation: The hydroxylamine can react with carbonyl compounds (aldehydes and ketones) to form stable oxime linkages, which is useful for labeling and modifying biomolecules.[4][5]

  • Organic Synthesis: It serves as a protected hydroxylamine source, enabling synthetic transformations where the hydroxylamine reactivity needs to be masked until a specific step.[2]

  • "Caged" Compounds: It is a foundational component for creating "caged" bioactive molecules that can be released at a specific time and location using light.[6]

Q2: What are the primary factors that cause degradation of this compound in solution?

The stability of this compound is governed by two key structural features: the light-sensitive 2-nitrobenzyl group and the chemically sensitive hydroxylamine group. The primary factors leading to its degradation are:

  • Light Exposure: The 2-nitrobenzyl group is designed to be cleaved by near-UV light (typically in the 340-365 nm range).[1] This is an irreversible process that breaks the benzyl-oxygen bond, releasing the free hydroxylamine and 2-nitrosobenzaldehyde.[6][7] Exposure to ambient laboratory light, especially direct sunlight, can cause gradual degradation over time.

  • High pH (Basic Conditions): The hydrochloride salt form enhances the stability of the compound.[4] In basic solutions (pH > 7), the hydroxylamine moiety is deprotonated to its free base form. Free hydroxylamine is inherently unstable and can undergo rapid decomposition.[8]

  • Presence of Metal Ions: Divalent and multivalent metal cations, such as Fe(II), Fe(III), and Cu(II), are known to catalyze the decomposition of hydroxylamine solutions.[8]

  • Elevated Temperature: While the solid is relatively stable, prolonged exposure to high temperatures in solution will accelerate the rate of all degradation pathways.[9] Hydroxylamine hydrochloride itself shows significant degradation above 60°C.[9]

  • Strong Oxidizing Agents: The hydroxylamine group is a reducing agent and is incompatible with strong oxidizing agents.[10]

cluster_main Stability of O-(2-nitrobenzyl)hydroxylamine HCl cluster_factors Degradation Factors cluster_products Degradation Products Compound O-(2-nitrobenzyl)hydroxylamine HCl in Solution Light UV/Visible Light Compound->Light Photocleavage pH High pH (>7) Compound->pH Base-catalyzed decomposition Metals Metal Ions (Fe, Cu) Compound->Metals Catalytic decomposition Heat Elevated Temperature Compound->Heat Accelerates degradation Oxidants Strong Oxidizers Compound->Oxidants Redox Reaction Cleavage Photocleavage Products (Free Hydroxylamine, 2-Nitrosobenzaldehyde) Light->Cleavage Decomp Decomposition Products (e.g., N2, NH3, H2O) pH->Decomp Metals->Decomp Start Inconsistent Results Observed CheckAge CheckAge Start->CheckAge CheckStorage How was the solid stored? (Dark, Dry, Cold?) CheckAge->CheckStorage Yes Sol_Old Root Cause: Degraded Solution |Action: Prepare a fresh solution immediately before use. CheckAge->Sol_Old No CheckBuffer CheckBuffer CheckStorage->CheckBuffer Correctly Solid_Bad Root Cause: Degraded Solid Stock |Action: Use a fresh bottle of the reagent. Verify storage protocol. CheckStorage->Solid_Bad Incorrectly CheckMetal Does the buffer contain a metal chelator? (e.g., EDTA) CheckBuffer->CheckMetal ≤ 7.0 pH_High Root Cause: Base-Catalyzed Decomposition |Action: Adjust reaction pH to be neutral or slightly acidic (pH 6-7). CheckBuffer->pH_High > 7.0 CheckLight Was the solution prepared/stored in the dark? (Amber vials, foil wrap) CheckMetal->CheckLight Yes Metal_Contam Root Cause: Metal-Catalyzed Decomposition |Action: Prepare fresh buffers with metal-free water and add 1-5 mM EDTA. CheckMetal->Metal_Contam No CheckLight->Sol_Old No CheckLight->pH_High Yes Light_Deg Root Cause: Photodegradation |Action: Handle all solutions in a dark room or in light-blocking containers.

Caption: Troubleshooting workflow for experiments involving this compound.

Q: I need to prepare an aqueous solution for my experiment. What is the best practice?

A: Aqueous solutions of hydroxylamines are the most susceptible to degradation. [8]The protocol below is designed to maximize the stability and efficacy of your freshly prepared solution.

Protocol: Preparation of an Aqueous Stock Solution
  • Gather Materials:

    • This compound solid.

    • High-purity, metal-free water (e.g., Milli-Q®).

    • Your chosen buffer salts (e.g., phosphate, HEPES).

    • EDTA (Ethylenediaminetetraacetic acid).

    • Amber or foil-wrapped microcentrifuge tubes.

    • Calibrated pH meter.

  • Workflow:

Caption: Recommended workflow for preparing aqueous solutions.

  • Step-by-Step Methodology:

    • Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound in a fume hood and place it into an amber vial. [11] 3. Prepare your desired buffer (e.g., 100 mM Phosphate) using high-purity, metal-free water. Crucially, add 1-5 mM EDTA to the buffer. This will chelate any trace metal ions that can catalyze decomposition. [4][8] 4. Add the buffer to the solid and vortex until fully dissolved.

    • Check the pH. The hydrochloride salt will make the solution acidic. If your experiment requires a specific pH (ideally between 6.0 and 7.0), adjust it carefully using dilute NaOH or HCl. Avoid raising the pH above 7.5. [4][8] 6. Use the solution immediately. Do not store aqueous solutions, even when frozen, for extended periods. The best practice is to prepare it fresh for every experiment. [4] Expert Rationale: This protocol is a self-validating system. By using amber vials, you mitigate light exposure. By using metal-free water and adding EDTA, you eliminate catalytic metal ions. [8]By preparing the solution fresh and using it immediately at a controlled pH, you minimize the opportunity for both hydrolytic and oxidative degradation. [4]This ensures that the concentration and purity of your reagent are exactly as intended at the start of your reaction, leading to more reliable and reproducible results.

References

Sources

Validation & Comparative

A Tale of Two Isomers: A Comparative Guide to O-(2-nitrobenzyl)hydroxylamine and O-(4-nitrobenzyl)hydroxylamine Hydrochlorides

Author: BenchChem Technical Support Team. Date: January 2026

In the precise world of chemical synthesis, drug development, and molecular biology, the choice of a reagent can dictate the success of an entire experimental cascade. The nitrobenzyl group is a foundational tool, but a simple change in the position of the nitro substituent—from the ortho (2) to the para (4) position—transforms its function entirely. This guide provides a detailed, data-driven comparison of O-(2-nitrobenzyl)hydroxylamine hydrochloride and its para isomer, O-(4-nitrobenzyl)hydroxylamine hydrochloride, moving beyond simple specifications to elucidate the profound mechanistic differences that define their applications.

The central distinction is this: the ortho isomer is a photocleavable protecting group , designed for light-induced activation, while the para isomer is a stable synthetic and analytical reagent . They are not interchangeable. For researchers requiring spatiotemporal control over hydroxylamine release, the O-(2-nitrobenzyl) moiety is the superior and, indeed, the only practical choice of the two for photolabile applications.[1] Conversely, the O-(4-nitrobenzyl) derivative serves as a robust tool for creating stable oxime derivatives for applications like HPLC analysis, where its strong UV chromophore is an asset.[2][3]

The Decisive Factor: The "Ortho Effect" and the Mechanism of Photocleavage

The remarkable utility of the 2-nitrobenzyl group as a photolabile protecting group (PPG), or "caging" group, stems from a unique photochemical rearrangement enabled by the proximity of the nitro group to the benzylic carbon.[1] This process, often referred to as the "ortho effect," is a well-established and efficient intramolecular reaction.[1]

Upon irradiation with UV light (typically in the 340-365 nm range), the excited ortho-nitro group abstracts a hydrogen atom from the adjacent benzylic carbon.[4][5] This initiates a cascade, forming a transient aci-nitro intermediate.[5][6] This intermediate rapidly rearranges and fragments, ultimately releasing the protected hydroxylamine and yielding 2-nitrosobenzaldehyde as a byproduct.[4][6]

The para isomer, O-(4-nitrobenzyl)hydroxylamine, lacks the necessary stereochemistry for this efficient intramolecular pathway.[1] With the nitro group positioned on the opposite side of the benzene ring, it cannot participate in the critical hydrogen abstraction step. Consequently, it is considered largely non-photolabile under the standard conditions used to cleave its ortho counterpart.[1] While other photochemical reactions can occur with 4-nitrobenzyl compounds, they do not lead to the efficient release of the protected substrate.[7]

G cluster_ortho Photocleavage of O-(2-nitrobenzyl)hydroxylamine A O-(2-nitrobenzyl)hydroxylamine (Stable 'Caged' Form) B UV Irradiation (e.g., 365 nm) A->B C Excited State & H-Abstraction B->C Photon Absorption D aci-Nitro Intermediate (Transient) C->D Intramolecular E Rearrangement & Fragmentation D->E F Released Hydroxylamine (Active Form) E->F G 2-Nitrosobenzaldehyde (Byproduct) E->G

Caption: Photocleavage mechanism of the O-(2-nitrobenzyl) group.

Head-to-Head Comparison: Photophysical and Chemical Properties

The divergent photochemical behaviors of the two isomers are reflected in their core properties. The efficacy of a photolabile group is a product of its molar extinction coefficient (ε) and its quantum yield of uncaging (Φu).[1] For the 2-nitrobenzyl group, these parameters are well-characterized, whereas for the 4-nitrobenzyl group, such data is sparse for photolabile applications due to its inherent inefficiency.[1]

ParameterO-(2-nitrobenzyl)hydroxylamine HCl (ortho)O-(4-nitrobenzyl)hydroxylamine HCl (para)Key Takeaway
Primary Function Photocleavable Protecting Group ("Caged" Hydroxylamine)Synthetic Reagent / Analytical Derivatizing AgentFundamentally different applications.
Cleavage Trigger UV Light (e.g., ~280-365 nm)[1][4]Chemical Reduction (e.g., Catalytic Hydrogenolysis)[8]The ortho isomer is designed for light-triggered release; the para isomer is stable to light but cleaved by chemical methods.
Absorption Max (λmax) ~280-350 nm[1]Data not relevant for photolabile applicationsThe ortho isomer's absorption is well-suited for biological experiments where longer UV wavelengths minimize tissue damage.[4]
Quantum Yield (Φu) 0.01 - 0.5 (Varies with structure)[1]Negligible under standard photolysis conditions[1]The quantum yield for the ortho isomer is substantially higher, indicating a much more efficient photocleavage process.[1]
Cleavage Products Free Hydroxylamine + 2-NitrosobenzaldehydeNot applicable (photocleavage)The release of the active molecule is clean and efficient for the ortho isomer.
Key Applications Spatiotemporal control of reactions, light-activated drug delivery[9][10], caged compounds for cell biology.[5]Derivatization of carbonyls for HPLC-UV detection[2][3], synthetic intermediate.[11]The choice is dictated entirely by the need for photolability versus chemical stability.

Application & Field-Proven Insights

The Photocleavable Tool: O-(2-nitrobenzyl)hydroxylamine in Action

The ability to initiate a chemical reaction with a pulse of light provides unparalleled experimental control. O-(2-nitrobenzyl)hydroxylamine is used to "cage" hydroxylamine, keeping it inert until its release is desired. This is particularly powerful for triggering bioorthogonal reactions like oxime ligations in situ to study dynamic biological processes. In drug delivery, this moiety can be incorporated as a photocleavable linker, allowing a therapeutic payload to be released at a specific site, such as a tumor, upon external light irradiation, thereby minimizing systemic toxicity.[9][10]

The Synthetic Workhorse: O-(4-nitrobenzyl)hydroxylamine in Practice

In contrast, the stability of the O-(4-nitrobenzyl) group is its primary asset. Its most common application is in analytical chemistry as a derivatizing agent.[2][11] Aldehydes and ketones, particularly from complex biological samples like reducing sugars or gangliosides, often lack a strong UV chromophore for sensitive HPLC detection.[3] By reacting them with O-(4-nitrobenzyl)hydroxylamine, a stable oxime derivative is formed that incorporates the highly UV-active 4-nitrobenzyl group, enabling sensitive detection and quantification.[3] In synthesis, it serves as a conventional protecting group for the hydroxylamine function, which is later removed under non-photolytic conditions, typically catalytic hydrogenation, which simultaneously reduces the nitro group to an amine.[8]

Validated Experimental Protocols

The following protocols illustrate the distinct workflows for each isomer, highlighting the practical differences in their handling and application.

Protocol 1: Monitoring Photocleavage of O-(2-nitrobenzyl)hydroxylamine

This protocol describes a general method to confirm the light-induced release of hydroxylamine, which can then be detected or used in a subsequent reaction.

G cluster_workflow Photocleavage Workflow A 1. Sample Prep Dissolve O-(2-nitrobenzyl) hydroxylamine in buffered aq. solution (e.g., PBS, pH 7.4). B 2. Pre-Irradiation Analysis Inject aliquot into HPLC-MS to obtain T=0 baseline. A->B C 3. UV Irradiation Expose sample to 365 nm light in a quartz cuvette. (e.g., 3.5 mW/cm²) B->C D 4. Post-Irradiation Analysis Inject aliquots at time points (e.g., 5, 10, 20 min) into HPLC-MS. C->D E 5. Data Analysis Monitor decrease of starting material peak and appearance of 2-nitrosobenzaldehyde peak. D->E

Caption: Experimental workflow for a photocleavage experiment.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The solvent should be UV-transparent at the chosen wavelength.

  • Instrumentation: Use a UV lamp with a narrow bandpass filter centered at the desired wavelength (e.g., 365 nm). The analysis is typically performed using reverse-phase HPLC coupled with a mass spectrometer (MS).[1]

  • Baseline Measurement (T=0): Before irradiation, inject an aliquot of the sample into the HPLC-MS system to record the retention time and mass of the intact starting material.

  • Photolysis: Place the sample in a quartz cuvette and irradiate with the UV source. For kinetic studies, maintain constant lamp power and distance to the sample.[9]

  • Time-Course Analysis: At predetermined time intervals (e.g., 2, 5, 10, 30 minutes), withdraw aliquots from the cuvette and inject them into the HPLC-MS.

  • Data Interpretation: Analyze the chromatograms by monitoring the peak area of the starting material, which should decrease over time. Concurrently, monitor for the appearance of the expected photoproduct, 2-nitrosobenzaldehyde, to confirm the reaction pathway.[4]

Protocol 2: Derivatization of an Aldehyde with O-(4-nitrobenzyl)hydroxylamine for HPLC-UV Analysis

This protocol details the use of the para isomer to derivatize a model carbonyl compound for enhanced analytical detection.

G cluster_workflow Derivatization Workflow A 1. Reaction Setup Dissolve carbonyl compound and O-(4-nitrobenzyl)hydroxylamine HCl (slight excess) in pyridine/ethanol. B 2. Reaction Heat mixture (e.g., 60-80°C) for 1-2 hours to form the stable oxime derivative. A->B C 3. Workup Evaporate solvent. Redissolve residue in mobile phase (e.g., Acetonitrile/Water). B->C D 4. Filtration & Analysis Filter through 0.22 µm syringe filter. Inject into HPLC system with UV detector (e.g., 270 nm). C->D E 5. Quantification Integrate peak area of the derivatized product against a standard curve. D->E

Caption: Experimental workflow for carbonyl derivatization.

Methodology:

  • Reaction Mixture: In a vial, dissolve the carbonyl-containing analyte (1 equivalent) in a suitable solvent mixture such as ethanol/pyridine. Add O-(4-nitrobenzyl)hydroxylamine hydrochloride (1.2 equivalents). Pyridine acts as a base to neutralize the HCl and catalyze the reaction.

  • Reaction Conditions: Heat the sealed vial at 60-80°C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Sample Preparation for HPLC: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure or with a stream of nitrogen. Reconstitute the residue in the HPLC mobile phase.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]

    • Mobile Phase: A gradient of acetonitrile and water, often with 0.1% formic acid.[12]

    • Detection: Set the UV detector to a wavelength where the 4-nitrobenzyl group has strong absorbance (e.g., ~270 nm).

  • Data Interpretation: The derivatized analyte will have a significantly longer retention time than the underivatized polar starting material and will produce a strong signal at the detection wavelength, allowing for sensitive quantification.

Conclusion and Authoritative Recommendation

The selection between O-(2-nitrobenzyl)hydroxylamine and O-(4-nitrobenzyl)hydroxylamine is not a matter of preference but of fundamental purpose. Their structural isomerism leads to a complete divergence in chemical function.

  • For applications requiring light-induced, spatiotemporally controlled release of hydroxylamine , such as in caged compound strategies, photolabile linkers for drug delivery, or light-activated bioconjugation, This compound is the definitive and correct choice. Its efficacy is grounded in the well-understood "ortho effect" that enables efficient photocleavage.

  • For applications requiring the formation of a stable oxime for analytical purposes or as a standard protecting group in a synthetic sequence , where removal is achieved by non-photolytic means like catalytic hydrogenation, O-(4-nitrobenzyl)hydroxylamine hydrochloride is the appropriate reagent. Its stability and strong UV chromophore are its key advantages in these contexts.

By understanding the distinct mechanisms and leveraging the correct isomer for the task, researchers can harness the full potential of these valuable chemical tools, ensuring experimental integrity and success.

References

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A Comparative Guide to Photocleavage Efficiency: 2-Nitrobenzyl vs. 4-Nitrobenzyl Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic use of photoremovable protecting groups (PPGs), or "caged" compounds, has become a cornerstone in fields ranging from synthetic chemistry to cell biology and drug delivery. By masking the function of a molecule until its release is triggered by a pulse of light, PPGs offer unparalleled spatiotemporal control over chemical and biological processes.[1] Among the pioneering and most widely utilized PPGs are the nitrobenzyl derivatives. This guide provides a detailed, data-driven comparison of the 2-nitrobenzyl (ortho-nitrobenzyl, ONB) and 4-nitrobenzyl (para-nitrobenzyl, PNB) moieties, focusing on the critical factor of photocleavage efficiency.

The key distinction between 2-nitrobenzyl and 4-nitrobenzyl as photolabile protecting groups lies in their mechanism of photocleavage, which dictates their efficiency.[1] The 2-nitrobenzyl group undergoes a well-established and efficient intramolecular rearrangement upon UV irradiation, leading to the release of the protected substrate. In stark contrast, the 4-nitrobenzyl group lacks the necessary ortho-nitro stereochemistry for this efficient pathway, rendering it significantly less photolabile under typical conditions.[1]

The "Ortho-Nitro Effect": A Tale of Two Isomers

The profound difference in photoreactivity between the 2- and 4-nitrobenzyl isomers is a classic example of a neighboring group participation effect, often termed the "ortho-nitro effect." The efficiency of the 2-nitrobenzyl group is rooted in a specific, geometrically favored intramolecular photochemical reaction.

Mechanism of 2-Nitrobenzyl (ONB) Photocleavage

The photodeprotection of ONB-functionalized substrates is widely accepted to proceed via phototautomerization of the nitrobenzyl group to an aci-nitro intermediate.[2][3] This process, analogous to a Norrish Type II reaction, can be broken down into the following steps:[4]

  • Photoexcitation: Upon absorption of UV light (typically 300-365 nm), the 2-nitrobenzyl group is promoted to an excited state.[5]

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon. This is the crucial step enabled by the ortho positioning.

  • Aci-Nitro Intermediate Formation: This hydrogen transfer results in the formation of a transient aci-nitro intermediate, which is a key species in the cleavage pathway.[6][7]

  • Rearrangement and Cleavage: The aci-nitro intermediate undergoes a rapid rearrangement, forming a cyclic intermediate that subsequently fragments.[5][6] This releases the protected functional group (e.g., an alcohol, acid, or phosphate) and generates a 2-nitrosobenzaldehyde byproduct.[4][5]

Caption: Photocleavage mechanism of 2-nitrobenzyl (ONB) protecting groups.

The Inefficient Pathway of 4-Nitrobenzyl (PNB)

The 4-nitrobenzyl group, with its nitro group positioned on the opposite side of the aromatic ring from the benzylic carbon, cannot undergo the efficient intramolecular hydrogen abstraction that characterizes the ONB cleavage. The spatial separation of the nitro group and the benzylic hydrogens prevents the formation of the critical aci-nitro intermediate.

Consequently, the 4-nitrobenzyl group is substantially more stable to UV irradiation. While not completely inert, any photodecomposition that occurs typically proceeds through much less efficient, often intermolecular, pathways that are not practical for controlled release applications. This inherent stability makes it an unsuitable choice for a photoremovable protecting group.[1]

Quantitative Comparison: Performance Metrics

The efficacy of a PPG is primarily defined by its quantum yield of uncaging (Φ), which represents the fraction of absorbed photons that result in a cleavage event. A higher quantum yield signifies a more efficient photorelease.

Parameter2-Nitrobenzyl (ONB) Derivatives4-Nitrobenzyl (PNB) DerivativesKey Takeaway
Typical Photolysis Wavelength 300-365 nm[8]>300 nmBoth absorb in the UV-A range, but only ONB cleaves efficiently.
Quantum Yield (Φ) 0.01 - 0.63 [8][9]Very low to negligible [1]The quantum yield for ONB is orders of magnitude higher, signifying a vastly more efficient process.[1]
Cleavage Byproducts 2-Nitrosobenzaldehyde[4]N/A (due to lack of efficient cleavage)The ONB byproduct can be reactive and absorb light, a factor to consider in experimental design.[10]
Primary Mechanism Intramolecular H-Abstraction[4]Inefficient intermolecular pathwaysThe ortho positioning is the critical structural feature for efficient photocleavage.[1]

Note: The scarcity of quantitative photophysical data for 4-nitrobenzyl as a PPG in the literature is a direct result of its inefficiency for this purpose.[1]

Experimental Protocol: Head-to-Head Comparison of Photocleavage

This protocol provides a robust framework for quantifying and comparing the photolysis rates of 2-nitrobenzyl and 4-nitrobenzyl protected compounds using High-Performance Liquid Chromatography (HPLC).

Objective

To measure and compare the rate of photocleavage of a 2-nitrobenzyl protected substrate versus its 4-nitrobenzyl analogue under identical UV irradiation conditions.

Materials and Reagents
  • Model Compounds: 2-nitrobenzyl ether of a chromophoric alcohol (e.g., 4-methylumbelliferone) and its 4-nitrobenzyl analogue.

  • Solvent: HPLC-grade acetonitrile or a buffered aqueous solution (e.g., phosphate buffer, pH 7.4), depending on substrate solubility.

  • Photolysis Setup:

    • UV Lamp (e.g., mercury lamp) with a filter to isolate the desired wavelength (e.g., 365 nm).

    • Quartz cuvette or reaction vessel.

    • Stirring mechanism (e.g., magnetic stir bar).

  • Analytical Equipment:

    • HPLC system with a UV-Vis detector and a suitable column (e.g., reverse-phase C18).[1]

    • UV-Vis Spectrophotometer.

Methodology
  • Solution Preparation:

    • Prepare stock solutions of the 2-nitrobenzyl and 4-nitrobenzyl model compounds in the chosen solvent.

    • Dilute the stock solutions to a working concentration (e.g., 50 µM). The absorbance at the irradiation wavelength should be kept low (< 0.1) to ensure uniform light penetration.[11]

  • Photolysis:

    • Transfer a known volume of the 2-nitrobenzyl compound solution to a quartz cuvette and place it in the photolysis setup.

    • Start stirring and irradiate the sample with the UV lamp.

    • At specified time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot of the solution for HPLC analysis. Quench the reaction by placing the aliquot in the dark.

    • Repeat the exact same procedure for the 4-nitrobenzyl compound.

  • HPLC Analysis:

    • Inject the aliquots onto the HPLC system.

    • Develop a suitable gradient method (e.g., water/acetonitrile with 0.1% TFA) to separate the starting material from the photoproducts (the deprotected alcohol and the nitrosobenzaldehyde byproduct).

    • Monitor the elution profile using the UV-Vis detector at a wavelength where both the starting material and the deprotected product absorb.

  • Data Analysis:

    • Integrate the peak area of the starting material at each time point.

    • Plot the natural logarithm of the starting material's peak area versus irradiation time.

    • For the 2-nitrobenzyl compound, this plot should yield a straight line, the slope of which is the apparent first-order rate constant (k) for the photocleavage reaction.

    • Compare the plots for the 2-nitrobenzyl and 4-nitrobenzyl compounds. A significant decrease in the starting material peak area will be observed for the 2-nitrobenzyl compound, while the 4-nitrobenzyl compound will show little to no change.

Caption: Workflow for the comparative photolysis of ONB and PNB compounds.

Conclusion and Practical Recommendations

The evidence is unequivocal: the 2-nitrobenzyl group is a vastly superior photoremovable protecting group compared to its 4-nitrobenzyl isomer. This superiority is not incremental but is based on a fundamental mechanistic advantage conferred by the ortho positioning of the nitro group, which enables a highly efficient intramolecular photoreaction.

For researchers in drug development, materials science, and chemical biology requiring reliable and efficient light-triggered release of a substrate, the 2-nitrobenzyl moiety is the clear and authoritative choice . The 4-nitrobenzyl group lacks the necessary photochemical pathway for efficient cleavage and should not be considered for applications requiring photosensitivity. The strategic selection of the 2-nitrobenzyl scaffold is a foundational element for the successful design of light-responsive systems.

References

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  • Menzel, J. P., Noble, B. B., Lauer, A., Coote, M. L., Blinco, J. P., & Barner-Kowollik, C. (2017). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 2(10), 6844-6852. [Link]

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A Senior Application Scientist's Guide to Alternatives for O-(2-nitrobenzyl)hydroxylamine Hydrochloride in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role and Limitations of a Classic Photocleavable Reagent

O-(2-nitrobenzyl)hydroxylamine hydrochloride is a cornerstone reagent in chemical biology, valued for its ability to form oxime linkages with aldehydes and ketones that can be cleaved upon exposure to UV light. This functionality allows for the spatiotemporal control of molecular release, a powerful tool in drug delivery, proteomics, and materials science. The core of its utility lies in the ortho-nitrobenzyl photolabile group. Upon irradiation (typically ~350 nm), an intramolecular rearrangement occurs, leading to the cleavage of the C-O bond and the release of the conjugated molecule.

However, reliance on this specific reagent is not without its challenges. The required UV wavelength can be damaging to sensitive biological samples, potentially compromising cellular integrity or protein function. Furthermore, the cleavage byproducts can sometimes interfere with downstream applications, and the kinetics of both the ligation and cleavage reactions may not be optimal for all experimental designs. These limitations have spurred the development and characterization of a diverse array of alternative reagents, each offering a unique set of advantages tailored to specific scientific questions.

This guide provides an in-depth comparison of viable alternatives to this compound, categorized by their release mechanism. We will explore the underlying chemistry, compare performance based on experimental data, and provide actionable protocols for researchers in the field.

Alternative Strategies for Linker Cleavage

The choice of a linker and its corresponding cleavage strategy is dictated by the desired application. The primary alternatives to the classic ortho-nitrobenzyl photocleavage can be broadly grouped into three categories: alternative photolabile linkers, chemically-labile linkers (primarily acid-sensitive), and enzymatically-labile linkers. A fourth category involves optimizing the oxime ligation itself for applications where a stable, non-cleavable bond is desired.

Alternative Photocleavable Linkers

For researchers committed to a light-induced release strategy, modifying the photolabile group can overcome some of the limitations of the traditional 2-nitrobenzyl cage.

  • O-(4-nitrobenzyl)hydroxylamine hydrochloride: The constitutional isomer of the title compound, the para-substituted version, is a common alternative.[1][2] While both isomers utilize the nitrobenzyl photochemistry, subtle differences in their electronic structure can affect cleavage efficiency and kinetics. The 2-nitrobenzyl group is generally preferred for its higher quantum yield of photolysis. The key advantage of exploring different isomers or derivatives is the potential to fine-tune the absorption wavelength to a less damaging, longer wavelength.

Chemically-Labile Linkers: The Acid-Sensitive Approach

A widely adopted alternative to photocleavage is the use of linkers that are stable at physiological pH (~7.4) but cleave under mildly acidic conditions.[] This is particularly relevant for antibody-drug conjugates (ADCs), where the drug payload should be released within the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) after cellular internalization.[4]

  • Hydrazone Linkers: Formed by the reaction of a hydrazine with an aldehyde or ketone, hydrazone linkages are significantly more susceptible to acid-catalyzed hydrolysis than oximes.[4][5] This differential stability is the cornerstone of their use in drug delivery. While oximes are generally stable across a pH range of 2 to 9, hydrazones readily cleave at pH < 6, providing a robust mechanism for intracellular payload release.[6]

  • Other Acid-Labile Groups: Beyond hydrazones, linkers based on cis-aconityl, acetal, or ketal chemistry also provide pH-sensitive cleavage and are used in ADC development.[][4]

Enzymatically-Cleavable Linkers: The Biologically Specific Trigger

For ultimate biological specificity, linkers can be designed to be substrates for enzymes that are overexpressed in a target tissue, such as a tumor microenvironment.

  • Peptide-Based Linkers: These linkers incorporate short peptide sequences that are recognized and cleaved by specific proteases. A prominent example is a linker containing the valine-citrulline (Val-Cit) dipeptide, which is selectively cleaved by Cathepsin B, a lysosomal protease often upregulated in cancer cells.[6] This strategy ensures that the payload remains attached until it reaches the target cell's lysosome, minimizing off-target toxicity. Another common sequence is Gly-Phe-Leu-Gly (GFLG), also cleaved by lysosomal enzymes.[7]

Optimizing the Stable Ligation: When Cleavage is Undesirable

In many applications, such as the creation of stable protein-polymer conjugates or multivalent inhibitors, a permanent, robust linkage is required. Here, the goal is not to find a cleavable alternative, but to improve the formation and stability of the oxime bond itself. The primary challenge with oxime ligation can be its slow kinetics at neutral pH.[5][8]

  • Catalysts for Accelerated Ligation: The rate of oxime formation can be dramatically increased by nucleophilic catalysts. Aniline is the most common catalyst, but its effectiveness can be limited.[9] Recent work has identified m-phenylenediamine (mPDA) as a superior catalyst. Due to its greater aqueous solubility, mPDA can be used at higher concentrations than aniline, resulting in significantly faster reaction rates—up to 15 times more efficient in certain contexts.[9][10][11] This allows for complete ligation in minutes, even at low micromolar concentrations of reactants.[12][13]

Comparative Performance Data

The selection of an appropriate reagent requires a clear understanding of the trade-offs between stability, reaction kinetics, and cleavage conditions.

Reagent/Linker ClassLinkage TypeCleavage MechanismTypical Cleavage ConditionsLigation Kinetics (k obs)Linkage StabilityKey AdvantageKey Disadvantage
O-(2-Nitrobenzyl)hydroxylamine OximePhotocleavageUV Light (~350 nm)Slow (uncatalyzed)High (pH 2-9)[6]Spatiotemporal controlUV can damage biomolecules
O-(4-Nitrobenzyl)hydroxylamine OximePhotocleavageUV Light (~365 nm)Slow (uncatalyzed)High (pH 2-9)Potential for altered photosensitivityGenerally lower quantum yield than ortho
Hydrazine Derivatives HydrazoneAcid-LabilepH 4.5 - 6.0[4]Generally faster than oximesLow at acidic pHExcellent for endosomal releaseLess stable than oximes in circulation
Peptide Linkers (e.g., Val-Cit) AmideEnzymaticSpecific Protease (e.g., Cathepsin B)[6]N/A (Peptide Synthesis)High in plasmaHigh biological target specificityDependent on enzyme expression levels
Standard Aminooxy Reagents OximeNon-CleavableN/ASlow (uncatalyzed), Fast with catalyst (e.g., mPDA)[9]Very High (pH 2-9)[6][14]Extreme stability for permanent conjugatesLigation can be slow without catalyst

Visualizing the Chemistry

Reaction Mechanisms and Cleavage Strategies

To better understand the chemical principles, the following diagrams illustrate the core oxime ligation reaction and the divergent cleavage pathways.

G Fig 1: Catalyzed Oxime Ligation cluster_reactants Reactants cluster_products Products R1_NH2 R1-O-NH2 (Aminooxy) Oxime R1-O-N=CH-R2 (Oxime) R1_NH2->Oxime Catalyst Aniline or mPDA (Catalyst) R1_NH2->Catalyst R2_CHO R2-C(=O)H (Aldehyde) R2_CHO->Oxime R2_CHO->Catalyst Water H2O Catalyst->Oxime + H2O CleavageMechanisms Fig 2: Comparison of Cleavage Stimuli Bioconjugate Biomolecule-Linker-Cargo Released Released Cargo + Biomolecule-Linker' Stimulus_Light UV Light Stimulus_Light->Released Photocleavage Stimulus_Acid Low pH (e.g., Lysosome) Stimulus_Acid->Released Hydrolysis Stimulus_Enzyme Specific Enzyme (e.g., Cathepsin B) Stimulus_Enzyme->Released Proteolysis

Caption: Different stimuli for cargo release from a bioconjugate.

Experimental Protocols

The following protocols provide a framework for a typical bioconjugation experiment using an aminooxy reagent and a catalyst, followed by a photocleavage step.

Protocol 1: Accelerated Oxime Ligation to an Aldehyde-Modified Protein

This protocol describes the labeling of a protein containing a site-specifically introduced aldehyde group with an aminooxy-functionalized fluorescent dye.

Materials:

  • Aldehyde-modified protein (e.g., 100 µM stock in PBS, pH 7.4)

  • Aminooxy-functionalized cargo (e.g., Aminooxy-Alexa Fluor 488, 10 mM stock in DMSO)

  • Catalyst: m-phenylenediamine (mPDA), 1 M stock in water, pH adjusted to 7.0

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • PD-10 desalting columns

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • PBS buffer to a final volume of 100 µL.

    • 10 µL of 100 µM aldehyde-modified protein stock (Final concentration: 10 µM).

    • 0.5 µL of 10 mM Aminooxy-Alexa Fluor 488 stock (Final concentration: 50 µM, 5-fold excess).

  • Catalyst Addition & Incubation:

    • Add 5 µL of 1 M mPDA stock (Final concentration: 50 mM). Causality Note: mPDA significantly accelerates the rate-limiting dehydration step in oxime formation, enabling rapid conjugation at low reactant concentrations.

    • Incubate the reaction at room temperature for 30 minutes. For many applications with mPDA, ligation can be near-complete in under 10 minutes. [9]3. Purification:

    • Remove the unreacted dye and catalyst by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS, pH 7.4, according to the manufacturer's instructions.

  • Characterization:

    • Confirm conjugation and determine labeling efficiency using UV-Vis spectroscopy (measuring absorbance of the protein at 280 nm and the dye at its λmax) and/or SDS-PAGE with fluorescence imaging.

Protocol 2: Photocleavage of a Nitrobenzyl-Linked Conjugate

This protocol describes the light-induced release of cargo from the purified conjugate.

Materials:

  • Purified 2-nitrobenzyl-linked bioconjugate (from a similar protocol to above)

  • Long-wave UV lamp (e.g., 365 nm)

  • Quartz or UV-transparent cuvette/plate

  • Analysis equipment (e.g., HPLC, LC-MS)

Methodology:

  • Sample Preparation: Dilute the purified conjugate to a suitable concentration (e.g., 10 µM) in a buffer of choice in a quartz cuvette or a UV-transparent microplate.

  • UV Irradiation:

    • Place the sample under the UV lamp. The distance and irradiation time will depend on the lamp's power and the quantum yield of the specific linker. A typical starting point is 5-30 minutes at a close distance. Causality Note: The nitro group absorbs UV photons, promoting it to an excited state that initiates an intramolecular redox reaction, ultimately leading to the cleavage of the benzylic C-O bond.

  • Analysis of Cleavage:

    • Analyze the reaction mixture to quantify the released cargo and the remaining conjugate. Reversed-phase HPLC is an excellent method to separate the cleaved cargo from the labeled protein.

    • LC-MS can be used to confirm the identity of the cleavage products.

Workflow Fig 3: General Experimental Workflow A 1. Prepare Reactants - Biomolecule with Aldehyde - Cargo with Aminooxy B 2. Set up Ligation Reaction (10 µM Protein, 50 µM Cargo) A->B C 3. Add Catalyst (e.g., 50 mM mPDA) B->C D 4. Incubate (Room Temp, 5-30 min) C->D E 5. Purify Conjugate (e.g., Desalting Column) D->E F 6. Characterize (UV-Vis, SDS-PAGE) E->F G 7. Induce Cleavage (e.g., UV Irradiation) E->G For Cleavable Linkers H 8. Analyze Products (HPLC, LC-MS) G->H

Sources

A Senior Application Scientist's Guide to the Validation of O-(2-nitrobenzyl)hydroxylamine Hydrochloride (NBOHA) Derivatization for HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of analytes lacking a strong native chromophore—such as aldehydes and ketones—presents a persistent challenge for High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. Pre-column derivatization is a powerful strategy to overcome this limitation by chemically attaching a UV-absorbing tag to the target molecule. O-(2-nitrobenzyl)hydroxylamine hydrochloride (NBOHA) has emerged as a robust reagent for this purpose, specifically for carbonyl compounds.

This guide provides an in-depth validation framework for the NBOHA derivatization method, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] Furthermore, it offers a critical comparison with alternative derivatization agents, furnishing the experimental data and scientific rationale needed to select the optimal analytical strategy.

The Underlying Chemistry: NBOHA Derivatization

The efficacy of NBOHA lies in a straightforward nucleophilic condensation reaction. The hydroxylamine moiety of NBOHA attacks the electrophilic carbon of an aldehyde or ketone. This is followed by dehydration to form a stable oxime derivative. The key to enhanced detection is the integral 2-nitrobenzyl group, a potent chromophore that imparts strong UV absorbance to the derivative, allowing for sensitive detection at wavelengths where the parent analyte is transparent.

Fig 1. NBOHA reacts with a carbonyl to form a chromophoric oxime.

Validation Framework: Ensuring Method Suitability

The validation of an analytical procedure is the process of demonstrating its fitness for the intended purpose.[1] For the NBOHA-HPLC method, this involves a series of experiments to assess its performance characteristics as outlined by the ICH Q2(R1) and the more recent Q2(R2) guidelines.[1][2][3][4][5]

Key Validation Parameters
  • Specificity: The ability to unequivocally measure the analyte in the presence of other components like impurities, degradation products, or matrix components.[4]

  • Linearity: The capacity of the method to produce test results that are directly proportional to the analyte concentration within a given range.[6]

  • Range: The interval between the upper and lower analyte concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[3]

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified with acceptable accuracy and precision.[6][7]

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[6][7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.

Comprehensive Experimental Protocol for Validation

This section details a self-validating system, where the successful execution of these steps inherently demonstrates the method's performance.

Part 1: Derivatization & HPLC Setup

Reagents and Materials:

  • This compound (NBOHA)

  • Analyte Standard (e.g., a specific aldehyde or ketone)

  • HPLC-grade Acetonitrile and Water

  • Buffer solution (e.g., pH 5.0 Acetate Buffer)[8]

  • Class A volumetric flasks and pipettes

Derivatization Procedure (Pre-Column):

  • Preparation of Solutions:

    • Prepare a stock solution of the analyte standard in a suitable solvent (e.g., acetonitrile).

    • Prepare a derivatizing solution of NBOHA (e.g., 20 mM in water or buffer). An excess of the reagent is crucial to drive the reaction to completion.

  • Reaction:

    • In a reaction vial, pipette a known volume of the standard or sample solution.

    • Add a defined excess of the NBOHA reagent solution.

    • Add buffer to maintain optimal pH for oxime formation.

    • Vortex the mixture thoroughly.

    • Causality: Heat the mixture in a controlled environment (e.g., 60-70°C for 30-60 minutes). This thermal energy is required to overcome the activation energy of the dehydration step, ensuring complete conversion to the oxime.

  • Completion:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture to a final known volume with the mobile phase to halt the reaction and prepare it for injection.

Typical HPLC Conditions:

  • System: HPLC with UV-Vis Detector

  • Column: Reversed-Phase C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-based gradient from a higher concentration of A to a higher concentration of B to elute the derivatized analyte.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: ~260 nm (corresponding to the absorbance maximum of the nitrobenzyl chromophore)

  • Injection Volume: 10 µL

Part 2: Validation Workflow

The following workflow systematically evaluates each required validation parameter.

start Start Validation specificity Specificity (Inject Blank, Placebo, Spiked Sample) start->specificity linearity Linearity & Range (5-7 Concentration Levels) specificity->linearity accuracy Accuracy (Spike Recovery at 3 Levels, n=3) linearity->accuracy precision Precision accuracy->precision repeatability Repeatability (6 Replicates at 100%) precision->repeatability intermediate Intermediate Precision (Different Day/Analyst) precision->intermediate lod_loq LOD & LOQ (Signal-to-Noise or Calibration Curve Slope) repeatability->lod_loq intermediate->lod_loq robustness Robustness (Vary Flow, Temp, pH) lod_loq->robustness end_node Validation Complete robustness->end_node

Fig 2. A systematic workflow for HPLC method validation.

Comparative Analysis: NBOHA vs. Alternatives

While NBOHA is highly effective, it is essential to compare its performance against other established derivatizing agents, most notably 2,4-Dinitrophenylhydrazine (DNPH), the most widely used reagent for carbonyl analysis.[9][10][11]

FeatureO-(2-nitrobenzyl)hydroxylamine HCl (NBOHA)2,4-Dinitrophenylhydrazine (DNPH)Dansyl Hydrazine
Analyte Class Aldehydes & KetonesAldehydes & KetonesAldehydes & Ketones
Reaction Product OximeHydrazoneHydrazone
Detection Mode UV-VisUV-VisFluorescence (more sensitive)
Typical λmax ~260 nm~360 nmEx: ~340 nm, Em: ~520 nm
Reaction Conditions Mildly acidic to neutral pH, moderate heatStrongly acidic (HCl or H₃PO₄ catalyst)Acidic, moderate heat
Derivative Stability Generally goodExcellentGood, but can be light-sensitive
Advantages - Cleaner reaction profile- Single derivative peak per analyte- Extensive historical use and established methods[8][12]- Highly stable derivative- Very high sensitivity due to fluorescence- Good for trace-level analysis
Disadvantages - Less historical data than DNPH- Can form E/Z geometric isomers, leading to multiple peaks for a single analyte[10]- Excess reagent can interfere with chromatography- Reagent can degrade- Higher cost- Potential for quenching

Field-Proven Insight: The primary advantage of NBOHA over DNPH is the avoidance of geometric isomers, which simplifies chromatograms and quantification. For a single aldehyde, DNPH derivatization can result in two distinct peaks (syn- and anti-hydrazones), complicating peak integration and analysis. NBOHA typically yields a single, sharp peak, making it a more robust choice for complex mixtures or regulated environments where peak purity is paramount.

Interpreting Validation Data: A Practical Guide

The data generated during the validation experiments must be compared against predefined acceptance criteria to confirm the method's suitability.

ParameterTypical Acceptance CriteriaInterpretation of a Passing Result
Specificity No interfering peaks at the analyte's retention time.The method can distinguish the analyte from other components.
Linearity Correlation Coefficient (R²) ≥ 0.999Demonstrates a reliable and proportional relationship between concentration and response.[13]
Accuracy Recovery: 98.0% - 102.0% for assayThe method provides results that are very close to the true value.
Precision (RSD) Repeatability: ≤ 1.0% Intermediate: ≤ 2.0%The method is highly reproducible under various conditions.[5]
LOQ Signal-to-Noise Ratio ≥ 10[6][7]The lowest concentration that can be reliably quantified is established and proven.
Robustness System suitability parameters (e.g., peak tailing, resolution) remain within limits.The method is reliable for routine use despite minor variations in operating conditions.

Conclusion and Recommendation

The validation of an HPLC method using this compound for the analysis of carbonyl compounds is a robust and reliable process when executed systematically. The derivatization reaction is specific, efficient, and yields a stable, highly UV-active oxime that is ideal for quantification.

Recommendation:

  • Choose NBOHA when chromatographic simplicity and peak purity are critical, especially in complex matrices or for methods intended for quality control (QC) release testing. Its tendency to form a single derivative peak per analyte is a significant advantage over DNPH.

  • Consider DNPH when leveraging a vast library of existing regulatory methods (e.g., EPA methods) is necessary, or when the potential for isomeric peaks has already been addressed and resolved.[8][12]

  • Opt for a fluorescent reagent like Dansyl Hydrazine only when the absolute highest sensitivity is required for trace-level quantification, and the additional complexities of fluorescence detection are warranted.

By following the validation framework and comparative insights presented in this guide, researchers and drug development professionals can confidently develop and validate a sensitive, specific, and accurate HPLC method for carbonyl analysis, ensuring data integrity and regulatory compliance.

References

  • A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis. (n.d.). National Institutes of Health. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. [Link]

  • Detection of carbonyl groups in triterpenoids by hydroxylamine hydrochloride derivatization using electrospray ionization mass spectrometry. (n.d.). PubMed. [Link]

  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. (n.d.). Agilent. [Link]

  • Analytical Method Validation: Back to Basics, Part II. (n.d.). LCGC International. [Link]

  • Acceptance criteria of validation parameters for HPLC. (n.d.). ResearchGate. [Link]

  • LIQUID CHROMATOGRAPHY METHOD TO ANALYZE GENOTOXIC IMPURITY HYDROXYLAMINE IN PHARMACEUTICAL PRODUCT. (2019, August 8). ResearchGate. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. [Link]

  • Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. (2025, August 5). ResearchGate. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. [Link]

  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (n.d.). Pharmaguideline. [Link]

  • Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride. (n.d.). Organic Chemistry Research. [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019, June 4). MDPI. [Link]

  • Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. (2024, July 12). American Journal of Biomedical Science and Research. [Link]

  • Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). (n.d.). EPA. [Link]

  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. (n.d.). PubMed Central. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. [Link]

  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. (n.d.). Waters Corporation. [Link]

  • Development and Validation of Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride content) in Leflunomide by using RP-HPLC technique. (n.d.). Oriental Journal of Chemistry. [https://www.orientjchem.org/vol34no5/development-and-validation-of-estimation-of-genotoxic-impurity-hydroxylamine-hydrochloride-content-in-leflunomide-by-using-rp-hplc-technique/]([Link] hydrochloride-content-in-leflunomide-by-using-rp-hplc-technique/)

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. (n.d.). Separation Science. [Link]

  • Method Validation, Accuracy, and LOQ. (2016, September 7). Chromatography Forum. [Link]

  • Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. (2018, July 30). IJPPR. [Link]

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. (2021, October 12). Semantic Scholar. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. [Link]

  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. (n.d.). ResearchGate. [Link]

  • Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. (2025, August 9). ResearchGate. [Link]

  • Trace carbonyl analysis in water samples by integrating magnetic molecular imprinting and capillary electrophoresis. (2021, October 6). RSC Publishing. [Link]

Sources

A Comparative Guide to the Quantitative Analysis of Carbonyls Using O-(2-nitrobenzyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of aldehydes and ketones is a critical task in numerous scientific disciplines, from environmental analysis and food chemistry to clinical diagnostics and pharmaceutical development. These carbonyl compounds are often highly reactive and present in complex matrices at low concentrations, necessitating sensitive and specific analytical methods. Chemical derivatization is a cornerstone strategy to enhance the detectability and chromatographic behavior of these analytes. This guide provides an in-depth comparison of O-(2-nitrobenzyl)hydroxylamine hydrochloride (NBHA), a versatile derivatizing agent, with other common reagents used for the quantitative analysis of carbonyls.

The Role of NBHA in Carbonyl Analysis

This compound (NBHA) is a derivatizing agent that reacts with aldehydes and ketones to form stable oxime derivatives. This reaction, a nucleophilic addition to the carbonyl group followed by dehydration, is acid-catalyzed and proceeds efficiently under mild conditions.[1][2] The key to NBHA's utility lies in the 2-nitrobenzyl group. This moiety provides a strong chromophore for UV detection and, more importantly, a specific mass tag that facilitates highly sensitive and selective quantification by mass spectrometry (MS).[3]

The reaction proceeds via a condensation mechanism where the oxygen atom of the carbonyl group is eliminated along with two hydrogen atoms from the hydroxylamine, forming a water molecule and the resulting oxime.[4][5]

Core Reaction Mechanism

The derivatization of a carbonyl compound with NBHA is a two-step process. First, the nucleophilic nitrogen of the hydroxylamine attacks the electrophilic carbonyl carbon. This is followed by a series of proton transfers and the elimination of a water molecule to form the stable C=N double bond of the oxime.[4] The reaction is typically carried out in a slightly acidic medium to facilitate the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[2]

NBHA_Reaction cluster_reactants Reactants cluster_products Products Carbonyl R-C(=O)-R' (Aldehyde/Ketone) Oxime R-C(=N-O-CH₂-C₆H₄NO₂)-R' (Stable Oxime Derivative) Carbonyl->Oxime + NBHA - H₂O NBHA O-(2-nitrobenzyl)hydroxylamine NBHA->Oxime Water H₂O protocol_workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis LC-MS/MS Analysis cluster_quant Quantification A1 Prepare calibration standards (0.1 - 100 ng/mL Formaldehyde) A2 Spike standards and samples with ¹³C,d₂-Formaldehyde IS A1->A2 B1 Add NBHA solution to each vial A2->B1 B2 Incubate at 60°C for 30 min B1->B2 C1 Inject sample onto C18 HPLC column B2->C1 C2 Gradient elution with Water/Acetonitrile + 0.1% Formic Acid C1->C2 C3 Monitor MRM transitions for Formaldehyde-NBHA and IS-NBHA C2->C3 D1 Generate calibration curve (Peak Area Ratio vs. Concentration) C3->D1 D2 Calculate formaldehyde concentration in unknown samples D1->D2

Sources

Navigating the Photochemical Maze: A Comparative Guide to Mass Spectrometry Analysis of 2-Nitrobenzyl Cleavage Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals leveraging the power of light-activatable compounds, the precise analysis of photocleavage reactions is paramount. The 2-nitrobenzyl (2-NB) group, a cornerstone of photolabile protecting group (PPG) chemistry, offers spatiotemporal control over the release of bioactive molecules. However, verifying the efficiency and fidelity of this "uncaging" process hinges on robust analytical techniques. Mass spectrometry stands as the definitive tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

This guide provides an in-depth comparison of the two most prevalent mass spectrometry ionization techniques—Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI)—for the analysis of 2-NB cleavage products. We will delve into the mechanistic underpinnings of each technique, provide field-proven experimental protocols, and present a comparative analysis of their performance characteristics, empowering you to make informed decisions for your research.

The 2-Nitrobenzyl Photocleavage Reaction: A Brief Mechanistic Overview

The utility of the 2-NB caging group lies in its ability to undergo a photochemical rearrangement upon exposure to UV light (typically in the 300-365 nm range). This intramolecular redox reaction, a Norrish Type II reaction, proceeds through an excited triplet state, leading to the formation of an aci-nitro intermediate. This intermediate subsequently rearranges to release the protected molecule (the "caged" compound) and forms the primary byproduct, 2-nitrosobenzaldehyde.[1][2] The efficiency of this process is critical, and any side reactions can complicate downstream applications. Therefore, accurate identification and quantification of both the released substrate and the 2-nitrosobenzaldehyde byproduct are essential for reaction validation.

Diagram 1: The Photocleavage of a 2-Nitrobenzyl Protected Compound

G cluster_0 2-Nitrobenzyl Protected Molecule (R-O-CH2-Ph-NO2) cluster_1 UV Light (hv) cluster_2 Excited State & Rearrangement cluster_3 Cleavage Products A Protected Molecule B Photon Absorption A->B Irradiation (300-365 nm) C aci-Nitro Intermediate B->C Intramolecular H-abstraction D Released Molecule (R-OH) C->D Rearrangement & Cleavage E 2-Nitrosobenzaldehyde C->E Rearrangement & Cleavage

Caption: Workflow of the 2-nitrobenzyl photocleavage reaction.

A Head-to-Head Comparison: ESI vs. MALDI for Cleavage Product Analysis

The choice between ESI and MALDI is not merely one of instrumentation but a strategic decision that impacts sensitivity, throughput, and the nature of the data obtained. Both are "soft" ionization techniques, meaning they impart minimal excess energy to the analyte, preserving its molecular integrity for detection.[3][4]

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle Ions are generated from a liquid solution by applying a high voltage, creating an aerosol of charged droplets.A laser pulse desorbs and ionizes the analyte co-crystallized with a solid matrix.
Sample State Liquid (in solution)Solid (co-crystallized with matrix)
Ionization Produces multiply charged ions ([M+nH]n+)Primarily produces singly charged ions ([M+H]+, [M+Na]+)
Coupling Easily coupled with liquid chromatography (LC-MS) for online separation and analysis.Primarily an offline technique, though LC-MALDI is possible.
Throughput Lower; sequential analysis of samples.Higher; analysis of multiple samples on a single target plate.
Salt Tolerance Low; salts can suppress ionization.Higher; more tolerant to buffers and salts.
Quantitative Reproducibility Generally higher due to stable spray and coupling with LC.Can be lower due to "sweet spot" effects and crystal heterogeneity.
MS/MS Capability Strong; easily integrated into tandem mass spectrometers for fragmentation analysis.Strong (with TOF/TOF analyzers), but can be more complex to implement than with ESI.
Electrospray Ionization (ESI): The Gold Standard for Quantitative Analysis

ESI, particularly when coupled with liquid chromatography (LC-ESI-MS/MS), is the premier choice for quantitative studies of 2-NB cleavage reactions. The ability to separate the reaction components chromatographically before they enter the mass spectrometer minimizes ion suppression effects and allows for the individual quantification of the starting material, the released substrate, and the 2-nitrosobenzaldehyde byproduct.

Why Choose ESI?

  • Quantitative Accuracy: LC-ESI-MS/MS offers excellent linearity, precision, and accuracy, with Limits of Quantification (LOQs) often in the low ng/mL to pg/mL range for small molecules.[5][6]

  • Separation Power: LC resolves potential isomers and impurities, ensuring that the detected mass-to-charge ratio (m/z) corresponds to the compound of interest.

  • In-depth Structural Analysis: ESI is readily coupled with various mass analyzers (e.g., triple quadrupoles, ion traps, Orbitraps) that facilitate tandem mass spectrometry (MS/MS). Collision-induced dissociation (CID) of the molecular ions provides characteristic fragment ions, confirming the identity of the cleavage products.[7]

Causality in Experimental Choices for ESI-MS: The choice of a volatile organic solvent like acetonitrile or methanol mixed with water is crucial for efficient droplet formation and desolvation in the ESI source.[8] The addition of a small amount of an acid (e.g., formic acid) promotes protonation, leading to the formation of [M+H]+ ions, which are readily detected in positive ion mode.

Matrix-Assisted Laser Desorption/Ionization (MALDI): The High-Throughput Screening Tool

MALDI-TOF (Time-of-Flight) mass spectrometry excels in situations requiring rapid, high-throughput analysis of multiple samples. Its primary advantage is speed; an entire multi-well plate of reaction aliquots can be analyzed in minutes.

Why Choose MALDI?

  • Speed and Throughput: Ideal for screening reaction conditions, inhibitor effects, or time-course studies where a large number of samples need to be analyzed quickly.

  • Tolerance to Contaminants: MALDI is generally more tolerant of salts and buffers than ESI, potentially reducing the need for extensive sample cleanup.[3]

  • Simplicity of Spectra: The predominance of singly charged ions simplifies spectral interpretation, especially for complex mixtures.

Causality in Experimental Choices for MALDI-MS: The selection of the matrix is the most critical parameter in MALDI analysis of small molecules.[9][10] For 2-NB cleavage products, which are low molecular weight compounds, a matrix that does not produce interfering peaks in the low mass range is essential. α-Cyano-4-hydroxycinnamic acid (CHCA) is a common choice, but care must be taken as acidic matrices can sometimes induce cleavage of acid-labile protecting groups.[11][12] The matrix absorbs the laser energy, leading to a soft desorption and ionization of the analyte, minimizing fragmentation in the source.

Fragmentation Analysis: Deciphering the Molecular Fingerprints

Tandem mass spectrometry (MS/MS) is indispensable for the unambiguous identification of the 2-NB cleavage products. In this process, the molecular ion of interest is isolated and then fragmented by collision with an inert gas (CID). The resulting fragment ions provide a structural fingerprint of the molecule.

Expected Fragmentation of 2-Nitrobenzyl Cleavage Products:

  • Released Substrate (R-OH): The fragmentation pattern will be specific to the structure of the released molecule.

  • 2-Nitrosobenzaldehyde (C7H5NO2, MW: 151.12): This key byproduct exhibits characteristic fragmentation patterns. Under CID, the protonated molecule ([M+H]+ at m/z 152) is expected to undergo:

    • Loss of NO (nitric oxide): A common fragmentation pathway for nitroso compounds, resulting in a fragment at m/z 122.[13]

    • Loss of CO (carbon monoxide): Characteristic of aldehydes, leading to a fragment at m/z 124.

    • Loss of H2O: A potential fragmentation pathway, resulting in a fragment at m/z 134.

Diagram 2: Predicted CID Fragmentation of 2-Nitrosobenzaldehyde

G A [M+H]+ m/z 152 B [M+H - NO]+ m/z 122 A->B - NO (30 Da) C [M+H - CO]+ m/z 124 A->C - CO (28 Da) D [M+H - H2O]+ m/z 134 A->D - H2O (18 Da)

Caption: Key fragmentation pathways for protonated 2-nitrosobenzaldehyde.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific instrumentation and experimental conditions.

Protocol 1: Quantitative Analysis by LC-ESI-MS/MS

This protocol is designed for the accurate quantification of the starting material, released substrate, and 2-nitrosobenzaldehyde.

1. Sample Preparation: a. Perform the photocleavage reaction in a suitable buffer or solvent. b. At desired time points, quench the reaction by transferring an aliquot to a microcentrifuge tube and diluting it 1:10 (or as appropriate) with a 50:50 mixture of acetonitrile and water containing an internal standard. c. Vortex the sample and centrifuge to pellet any precipitates. d. Transfer the supernatant to an HPLC vial for analysis.

2. LC-MS/MS Method: a. LC System: A standard HPLC or UHPLC system. b. Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). c. Mobile Phase A: Water + 0.1% Formic Acid. d. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. e. Gradient: A typical gradient would be 5-95% B over 5-10 minutes. f. Flow Rate: 0.2-0.4 mL/min. g. Injection Volume: 5-10 µL. h. MS System: A triple quadrupole or high-resolution mass spectrometer equipped with an ESI source. i. Ionization Mode: Positive. j. MS Method: Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for quantification. Optimize the precursor and product ion m/z values for each analyte and the internal standard.

Diagram 3: LC-ESI-MS/MS Workflow for Quantitative Analysis

G A Photocleavage Reaction Mixture B Sample Quenching & Dilution A->B C HPLC Separation (C18) B->C D ESI Source C->D E Mass Analyzer (e.g., QqQ) D->E F Data Analysis & Quantification E->F

Caption: Workflow for quantitative analysis of cleavage products.

Protocol 2: High-Throughput Screening by MALDI-TOF

This protocol is optimized for the rapid, qualitative, or semi-quantitative analysis of a large number of samples.

1. Sample Preparation: a. Perform photocleavage reactions in a 96-well plate format. b. Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) matrix in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA). c. On a MALDI target plate, spot 0.5 µL of the matrix solution and let it air dry. d. Spot 0.5 µL of the reaction mixture directly onto the dried matrix spot. e. Overlay with another 0.5 µL of the matrix solution (the "sandwich" method) and allow to co-crystallize at room temperature.[14]

2. MALDI-TOF Analysis: a. Instrument: A MALDI-TOF or TOF/TOF mass spectrometer. b. Ionization Mode: Positive. c. Laser: Nitrogen laser (337 nm). d. Acquisition: Acquire spectra in reflectron mode for higher resolution. Calibrate the instrument using a standard peptide mixture. e. Data Analysis: Analyze the spectra for the presence of the expected molecular ions for the starting material, released substrate, and 2-nitrosobenzaldehyde.

Concluding Remarks: Choosing the Right Tool for the Job

The choice between ESI and MALDI mass spectrometry for the analysis of 2-nitrobenzyl cleavage products is dictated by the experimental goals. For rigorous quantitative analysis, method validation, and detailed structural confirmation, the coupling of liquid chromatography with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is the undisputed superior approach. Its ability to separate complex mixtures and provide robust, reproducible quantitative data is essential for drug development and detailed mechanistic studies.

Conversely, when the primary need is for high-throughput screening of reaction conditions, rapid confirmation of cleavage, or semi-quantitative comparisons across a large sample set, MALDI-TOF offers an efficient and powerful alternative. Its speed and tolerance to common reaction components make it an invaluable tool in the early stages of discovery and optimization.

Ultimately, a comprehensive understanding of both techniques and their underlying principles, as outlined in this guide, will enable researchers to select the most appropriate mass spectrometric strategy, ensuring the integrity and success of their photocleavage experiments.

References

  • Spectroscopy Online. (2016). A Convenient Alternative to MALDI and ESI. Retrieved from [Link]

  • ResearchGate. (2016). What are the relative pros and cons of MALDI-TOF versus ESI for looking at peptide composition?. Retrieved from [Link]

  • PubMed Central. (2017). MALDI Matrices for the Analysis of Low Molecular Weight Compounds: Rational Design, Challenges and Perspectives. Retrieved from [Link]

  • ResearchGate. (2020). Preparation of Stable Isotope-Labeled 2-Nitrobenzaldehyde Derivatives of Four Metabolites of Nitrofuran Antibiotics and Their Comprehensive Characterization by UV, MS, and NMR Techniques. Retrieved from [Link]

  • PubMed. (2008). Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids. Retrieved from [Link]

  • PubMed Central. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

  • PubMed. (2013). Characterization of multiple fragmentation pathways initiated by collision-induced dissociation of multifunctional anions formed by deprotonation of 2-nitrobenzenesulfonylglycine. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 2-nitro-. Retrieved from [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2018). MALDI matrices for low molecular weight compounds: an endless story?. Retrieved from [Link]

  • PubMed Central. (2017). Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • Virtual Labs. (n.d.). To prepare the test and standard samples for the MALDI-TOF MS analysis. Retrieved from [Link]

  • ResearchGate. (2011). Comparison of MALDI-TOF-MS and HPLC-ESI-MS/MS for endopeptidase activity-based quantification of anthrax lethal factor in serum. Retrieved from [Link]

  • ResearchGate. (n.d.). LOD and LOQ of LC-MS/MS analysis. Retrieved from [Link]

  • ResearchGate. (2020). Practical Approaches to the ESI-MS Analysis of Catalytic Reactions. Retrieved from [Link]

  • ACS Publications. (2004). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Retrieved from [Link]

  • YouTube. (2021). ESI-MS | Electron Spray Ionization Technique | Mass spectroscopy | M.Sc. Chemistry | CSIR-NET| JRF. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 2-nitro-. Retrieved from [Link]

  • Bitesize Bio. (n.d.). How to Choose Your MALDI (Soul) Matrix. Retrieved from [Link]

  • Separation Science. (2024). Understanding LLOQ in LC-MS/MS Analysis: Key Insights and Tips. Retrieved from [Link]

  • PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

  • ACS Publications. (2002). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Retrieved from [Link]

  • Agilent. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from [Link]

  • University of Tartu. (n.d.). 9. LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]

  • MDPI. (2021). Matrix Selection Strategies for MALDI-TOF MS/MS Characterization of Cyclic Tetrapyrroles in Blood and Food Samples. Retrieved from [Link]

  • RSC Publishing. (2014). A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. Retrieved from [Link]

  • ResearchGate. (2001). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]

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A Comparative Guide to the Purity Assessment of Synthesized O-(2-nitrobenzyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the integrity of starting materials and reagents is paramount. O-(2-nitrobenzyl)hydroxylamine hydrochloride is a key reagent, often employed in the synthesis of photo-cleavable protecting groups, which allow for spatiotemporal control over the release of bioactive molecules.[1][2] The purity of this reagent is not merely a matter of academic rigor but a critical determinant of reaction efficiency, yield, and the impurity profile of subsequent synthetic targets. This guide provides an in-depth comparison of analytical methods to rigorously assess the purity of synthesized this compound, offering field-proven insights and detailed experimental protocols.

The Synthetic Landscape and Anticipated Impurities

A robust purity assessment begins with understanding the synthetic route, as this knowledge informs the potential impurities that may be present. This compound is typically synthesized via a nucleophilic substitution reaction, such as the Williamson ether synthesis, involving a 2-nitrobenzyl halide and a hydroxylamine equivalent.[3] This pathway, while effective, can introduce several process-related impurities that must be monitored.

Potential Impurities in the Synthesis of this compound:

Impurity ClassSpecific ExamplesOrigin
Unreacted Starting Materials 2-nitrobenzyl chloride/bromide, HydroxylamineIncomplete reaction
By-products 2-nitrobenzyl alcoholHydrolysis of the starting halide
Over-alkylation Products N,O-bis(2-nitrobenzyl)hydroxylamineReaction of the product with another molecule of the benzyl halide
Solvent Residues Ethanol, Dimethylformamide (DMF), Tetrahydrofuran (THF)Incomplete removal after purification

This guide will compare four orthogonal analytical techniques for the detection and quantification of these potential impurities: Melting Point Analysis, Quantitative ¹H-NMR (qNMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Melting Point Analysis: The Classical Indicator of Purity

The melting point of a pure crystalline solid is a sharp, well-defined physical constant. The presence of impurities disrupts the crystal lattice, typically resulting in a lower and broader melting point range—a phenomenon known as melting point depression.[4] This makes it a rapid and cost-effective, albeit non-specific, first-pass assessment of purity.

Causality Behind the Method

The introduction of foreign molecules into a crystal structure weakens the intermolecular forces, requiring less thermal energy to transition the substance from a solid to a liquid state. The broader range is observed because different regions of the mixture melt at different temperatures as the composition of the solid phase changes during the melting process.

Experimental Protocol for Melting Point Determination
  • Sample Preparation: Ensure the synthesized this compound is a finely ground, dry powder. Large crystals can pack unevenly, leading to inaccurate readings.[1]

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the solid to a height of 2-3 mm.[4]

  • Initial Rapid Determination: Place the capillary in a melting point apparatus and heat at a rapid rate (10-20 °C/min) to determine an approximate melting range.[5]

  • Accurate Determination: Allow the apparatus to cool. Prepare two more samples and heat them, slowing the rate to 1-2 °C/min once the temperature is within 20 °C of the approximate melting point.[1]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point range is T₁ - T₂. A pure compound will typically have a sharp range of 0.5-1.0 °C.[5]

Caption: Workflow for melting point determination.

Data Interpretation
ObservationImplication for Purity
Sharp Melting Range (e.g., < 1 °C) High likelihood of purity.
Broad Melting Range (e.g., > 2 °C) Suggests the presence of impurities.[4]
Depressed Melting Point Indicates the presence of soluble impurities.

Limitation: This method is not quantitative and cannot identify the nature of the impurities. It is best used as a preliminary check and in conjunction with other, more specific techniques.

Quantitative ¹H-NMR (qNMR) Spectroscopy: The Gold Standard for Purity

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific analyte signal to the integral of a certified internal standard of known purity and concentration.[6][7]

Causality Behind the Method

The area under an NMR signal is directly proportional to the number of protons giving rise to that signal. By introducing a known mass of a high-purity internal standard, a direct molar ratio between the analyte and the standard can be established, from which the purity of the analyte can be calculated with high precision and accuracy.[6]

Experimental Protocol for qNMR Purity Assessment
  • Selection of Internal Standard: The internal standard must be stable, of certified high purity, and possess a signal in a region of the ¹H-NMR spectrum that does not overlap with any signals from the analyte or expected impurities. For this compound in DMSO-d₆, Dimethyl Terephthalate is an excellent choice, with its methyl singlet appearing around 3.9 ppm, away from the aromatic and benzylic protons of the target compound.[6]

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the synthesized this compound into a clean vial using a high-precision analytical balance (readable to 0.01 mg). Record the exact weight (m_analyte).

    • Accurately weigh approximately 8 mg of Dimethyl Terephthalate into the same vial. Record the exact weight (m_std).

    • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.

    • Ensure complete dissolution by vortexing or brief sonication.

    • Transfer the solution to a 5 mm NMR tube.[6]

  • NMR Data Acquisition (400 MHz or higher):

    • Spectrometer Setup: Tune and shim the spectrometer to achieve optimal resolution and symmetrical peak shapes.

    • Acquisition Parameters:

      • Pulse Program: Use a standard 90° or 30° single pulse program.

      • Relaxation Delay (d1): This is a critical parameter. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any signal being integrated (both analyte and standard). A conservative value of 30 seconds is often sufficient to ensure full relaxation and accurate integration.[8]

      • Acquisition Time (aq): Set to at least 3-4 seconds to ensure good data resolution.

      • Number of Scans (NS): Typically 16-64 scans are sufficient to achieve an adequate signal-to-noise ratio.[8]

  • Data Processing and Analysis:

    • Apply Fourier transform, and carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction across the entire spectrum.

    • Integrate the well-resolved signals. For O-(2-nitrobenzyl)hydroxylamine, the benzylic methylene (-CH₂) protons are ideal. For the Dimethyl Terephthalate standard, integrate the methyl (-OCH₃) protons.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal (e.g., 2 for the -CH₂ of the analyte, 6 for the two -OCH₃ of the standard)

    • MW: Molar mass of the compound

    • m: Mass of the compound

    • P_std: Purity of the internal standard (as a percentage)

Caption: Workflow for quantitative ¹H-NMR analysis.

Predicted ¹H-NMR Data and Impurity Detection

The following table provides predicted chemical shifts for this compound and its potential impurities in DMSO-d₆. These predictions are based on standard chemical shift principles and data from similar structures.[9]

CompoundKey SignalPredicted δ (ppm)MultiplicityProtons
O-(2-nitrobenzyl)hydroxylamine HCl -CH₂-O- ~5.3 - 5.5 s 2H
Aromatic~7.6 - 8.2m4H
-ONH₃⁺~11.5br s3H
2-nitrobenzyl chloride-CH₂-Cl~4.9s2H
2-nitrobenzyl alcohol-CH₂-OH~4.6d2H
-OH~5.5t1H
N,O-bis(2-nitrobenzyl)hydroxylamine-CH₂-O-~5.4s2H
-N-CH₂-~4.8s2H

By integrating the unique signals of impurities relative to the analyte signal, their respective quantities can also be estimated.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a powerful separation technique ideal for assessing the purity of organic compounds. For this compound, a reversed-phase method with UV detection is highly effective, as the nitroaromatic chromophore provides strong UV absorbance.

Causality Behind the Method

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase.[10] Compounds with different polarities will elute from the column at different times, allowing for their separation and quantification. Purity is typically assessed by the area percent method, where the area of the main peak is compared to the total area of all peaks in the chromatogram.

Experimental Protocol for HPLC Purity Analysis
  • System: HPLC with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.

    • Gradient: Start at 95:5 (A:B), ramp to 5:95 (A:B) over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or 270 nm, where nitroaromatics strongly absorb.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of the synthesized product in the initial mobile phase (e.g., 0.1 mg/mL). Filter through a 0.22 µm syringe filter before injection.[10]

Caption: Workflow for HPLC purity analysis.

Data Interpretation

In a well-developed HPLC method, the pure this compound will appear as a single, sharp, symmetrical peak. Impurities will appear as separate peaks, typically with different retention times. The less polar N,O-bis(2-nitrobenzyl)hydroxylamine would be expected to have a longer retention time, while the more polar 2-nitrobenzyl alcohol would elute earlier. The area percent of the main peak provides a good estimation of purity, assuming all components have similar response factors at the chosen wavelength.

Mass Spectrometry (MS): Unambiguous Identity Confirmation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of the molecular weight of the target compound and the identification of impurities based on their mass.

Causality Behind the Method

The sample is ionized, and the resulting ions are separated based on their m/z. The molecular ion peak (M⁺) confirms the molecular weight of the compound. Fragmentation patterns, caused by the breakdown of the molecular ion, can provide structural information.[11]

Predicted Mass Spectral Data
  • Ionization Technique: Electrospray Ionization (ESI) is suitable for this polar, salt-like compound.

  • Expected Molecular Ion: When analyzing the free base (C₇H₈N₂O₃, MW = 168.15 g/mol ), the protonated molecule [M+H]⁺ would be observed at m/z 169.06 .

  • Key Fragmentation Patterns:

    • Loss of -ONH₂: A common fragmentation for benzyl ethers is cleavage of the benzylic C-O bond. This would result in a fragment corresponding to the 2-nitrobenzyl cation at m/z 136 . This is often the base peak.[12]

    • Loss of NO₂: Loss of the nitro group (46 Da) from the molecular ion could lead to a peak at m/z 123 .

Impurities would be readily identified by their own molecular ion peaks (e.g., [M+H]⁺ for 2-nitrobenzyl alcohol at m/z 154) or fragments.

Comparative Analysis and Recommendations

TechniqueInformation ProvidedStrengthsLimitations
Melting Point Physical constant, purity indicatorFast, inexpensive, requires minimal sampleNon-specific, not quantitative, insensitive to amorphous impurities
qNMR Absolute purity, structure, impurity ID & quantificationPrimary method, highly accurate and precise, structurally informativeRequires expensive equipment, careful setup (esp. relaxation delay)
HPLC Purity (area %), number of components, retention timeHigh sensitivity, high throughput, widely availablePurity is relative (area %), co-elution possible, requires reference standards for impurity ID
MS Molecular weight, structural fragments, impurity IDUnambiguous identity confirmation, extremely sensitiveNot inherently quantitative without specific methods (e.g., LC-MS with standards)
A Self-Validating System for Purity Assessment

For a comprehensive and trustworthy assessment of the purity of synthesized this compound, a multi-faceted approach is essential. No single method provides all the necessary information.

  • Initial Screening: Begin with Melting Point Analysis for a quick check of overall purity. A sharp melting range close to the expected value is a good preliminary sign.

  • Definitive Purity & Structure: Use qNMR as the primary method for an accurate, absolute purity value. This technique will also confirm the structure of the main component and allow for the identification and quantification of proton-containing impurities.

  • Orthogonal Separation: Employ HPLC-UV to confirm the number of components in the sample. This serves as an excellent orthogonal check to NMR, capable of detecting non-protonated or co-eluting impurities that might be missed by NMR alone.

  • Identity Confirmation: Use LC-MS (or direct infusion MS) to confirm the molecular weight of the main peak observed in the HPLC and to help identify unknown impurity peaks by their mass.

By combining these techniques, researchers can create a self-validating system that provides a high degree of confidence in the purity and identity of their synthesized this compound, ensuring the success and reproducibility of their subsequent research.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available at: [Link]

  • Spectral Database for Organic Compounds. Bioregistry. Available at: [Link]

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  • Hays, P. A. (2006). Proton nuclear magnetic resonance spectroscopy (NMR) methods for determining the purity of reference drug standards and illicit forensic drug seizures. Accreditation and Quality Assurance, 11(1-2), 64-68. Available at: [Link]

  • Melting point determination. SSERC. Available at: [Link]

  • Pauli, G. F., Chen, S. N., & Jaki, B. U. (2014). Absolute quantitative 1H NMR spectroscopy for compound purity determination. Journal of medicinal chemistry, 57(21), 9220-9231. Available at: [Link]

  • Melting point determination. Edisco. Available at: [Link]

  • Melting Point | MIT Digital Lab Techniques Manual. (2010). YouTube. Available at: [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191. Available at: [Link]

  • O-Benzylhydroxylamine Hydrochloride. ResearchGate. Available at: [Link]

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  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Photoremovable Protecting Groups. (2022). MDPI. Available at: [Link]

  • Mass Spectrometry Fragmentation Part 1. (2015). YouTube. Available at: [Link]

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A Researcher's Guide to Photolabile Protecting Groups: A Performance-Based Comparison

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of chemical synthesis and biological investigation, the ability to control reactions with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), often referred to as "caging" groups, have emerged as indispensable tools, offering the ability to mask the function of a molecule until its release is triggered by a pulse of light.[1][2] This guide provides an in-depth, data-driven comparison of common PPGs, designed to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal PPG for their specific application.

The Guiding Principles of PPG Selection

The ideal photolabile protecting group should exhibit a suite of desirable characteristics. These include a high quantum yield (Φu) for efficient cleavage, a large molar extinction coefficient (ε) at a biologically benign wavelength (typically >350 nm), and clean conversion to non-interfering byproducts.[2][3][4] The overall uncaging efficiency, a product of the quantum yield and molar extinction coefficient (ε × Φu), serves as a critical metric for practical applications.[1][2] Furthermore, for biological applications, aqueous solubility and stability are crucial considerations.[3][5]

Performance Comparison of Key Photolabile Protecting Groups

The selection of a PPG is often a trade-off between various performance parameters. The following table summarizes the key characteristics of some of the most widely used PPG classes.

Photolabile Protecting Group (PPG) ClassTypical λmax (nm)Quantum Yield (Φu)Key AdvantagesKey DisadvantagesSuitable for CagingReferences
o-Nitrobenzyl (ONB) Derivatives
o-Nitrobenzyl (ONB)~280-3500.01 - 0.1Well-established, versatile for various functional groups.Low quantum yield, UV activation can cause photodamage.Carboxylates, phosphates, amines, alcohols, thiols.[1][6][7]
4,5-Dimethoxy-2-nitrobenzyl (DMNB/NVOC)~350-3650.0013 - 0.16Red-shifted absorption compared to ONB.Low quantum yield, potential for side reactions.Nucleotides, amino acids.[4][8]
Coumarin-based PPGs
Coumarin-4-ylmethyl~320-4000.02 - 0.27Higher quantum yields than ONB, longer wavelength absorption.Photoproducts can be fluorescent and absorb at the excitation wavelength.Carboxylates, phosphates, thiols.[9][10][11]
6-Bromo-7-hydroxycoumarin-4-ylmethyl (Bhc)~350-400High 2-photon cross-sectionExcellent for two-photon uncaging, good aqueous solubility.Can have lower one-photon quantum yields.Neurotransmitters, signaling molecules.[10]
Diethylaminocoumarin (DEACM)~390-450~0.02Red-shifted absorption into the visible range.Lower quantum yields compared to other coumarins.Amino groups.[4][9]
BODIPY-based PPGs
meso-Substituted BODIPY>5000.01 - 0.4Visible light activation (green/red), high molar extinction coefficients.Can be sensitive to singlet oxygen, synthesis can be more complex.Carboxylic acids, amines, alcohols, phosphates.[12][13][14][15]
p-Hydroxyphenacyl (pHP) PPGs
p-Hydroxyphenacyl (pHP)~275-3200.1 - 0.4 (up to ~1 for good leaving groups)High quantum yields, clean photoreaction with a single byproduct.UV activation required.Carboxylic acids, phosphates, sulfonates.[3][8]

Uncaging Mechanisms: A Closer Look

The efficiency and byproducts of a PPG are dictated by its photochemical reaction mechanism. Understanding these pathways is crucial for troubleshooting and optimizing uncaging experiments.

o-Nitrobenzyl (ONB) Derivatives: The Norrish Type II Pathway

The cleavage of o-nitrobenzyl-based PPGs proceeds through a Norrish Type II intramolecular hydrogen abstraction.[3][16] Upon UV irradiation, the nitro group is excited, leading to the abstraction of a benzylic hydrogen and the formation of an aci-nitro intermediate. This intermediate then rearranges to release the caged molecule and form a 2-nitrosobenzaldehyde byproduct.[7]

ONB_Mechanism ONB_Protected o-Nitrobenzyl Protected Substrate Excited_State Excited State (Diradical) ONB_Protected->Excited_State hν (UV light) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Rearrangement Cyclic Intermediate Aci_Nitro->Rearrangement Rearrangement Products Released Substrate + 2-Nitrosobenzaldehyde Rearrangement->Products Cleavage Coumarin_Mechanism Coumarin_Protected Coumarin-Protected Substrate Excited_State Excited Singlet State (S1) Coumarin_Protected->Excited_State hν (UV/Vis light) Ion_Pair Contact Ion Pair (Coumarin Cation + Substrate Anion) Excited_State->Ion_Pair Heterolytic Cleavage Products Released Substrate + Hydroxymethylcoumarin Ion_Pair->Products Solvent Trapping (e.g., H2O)

Caption: Photocleavage mechanism of coumarin-based PPGs.

BODIPY-based PPGs: Visible Light-Triggered Release

BODIPY-based PPGs have gained significant attention due to their strong absorption in the visible region, which minimizes photodamage to biological samples. [13][17]The uncaging mechanism is thought to proceed through a photoinduced electron transfer (PeT) process or via the formation of a triplet excited state that leads to a BODIPY carbocation, which then releases the substrate. [13]

BODIPY_Mechanism BODIPY_Protected BODIPY-Protected Substrate Excited_State Excited State (Singlet or Triplet) BODIPY_Protected->Excited_State hν (Visible light) Intermediate BODIPY Carbocation or Radical Ion Excited_State->Intermediate Electron Transfer or Bond Cleavage Products Released Substrate + BODIPY byproduct Intermediate->Products Release

Caption: General photocleavage mechanism of BODIPY-based PPGs.

Experimental Protocols: A Guide to Performance Evaluation

To ensure reliable and reproducible results, standardized protocols for evaluating PPG performance are essential.

Protocol 1: Determination of Quantum Yield of Uncaging (Φu)

The quantum yield of uncaging is a measure of the efficiency of the photochemical reaction. [4]It is defined as the number of molecules of substrate released per photon absorbed by the caged compound.

Materials:

  • Caged compound of interest

  • Actinometer (e.g., potassium ferrioxalate for UV, a well-characterized PPG for visible light)

  • Monochromatic light source (e.g., laser or lamp with a monochromator)

  • UV-Vis spectrophotometer

  • HPLC or other suitable analytical instrument to quantify the released substrate

  • Solvent transparent at the irradiation wavelength

Procedure:

  • Prepare Solutions: Prepare solutions of the caged compound and the actinometer with known concentrations, ensuring their absorbance at the irradiation wavelength is similar and ideally between 0.1 and 0.2 to minimize inner filter effects.

  • Irradiation: Irradiate both the sample and actinometer solutions under identical conditions (wavelength, light intensity, path length, and time).

  • Actinometer Analysis: Determine the number of photons absorbed by the actinometer solution by measuring the change in its absorbance according to established protocols for the specific actinometer used.

  • Sample Analysis: Quantify the amount of released substrate in the irradiated sample solution using a pre-calibrated HPLC or other analytical method.

  • Calculation: The quantum yield of uncaging (Φu) is calculated using the following formula:

    Φu = (moles of substrate released) / (moles of photons absorbed by the sample)

    The moles of photons absorbed by the sample can be determined from the actinometry data, correcting for any difference in absorbance between the sample and the actinometer.

Quantum_Yield_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation Prep_Sample Prepare Caged Compound Solution Irradiate Irradiate Both Solutions (Identical Conditions) Prep_Sample->Irradiate Prep_Actinometer Prepare Actinometer Solution Prep_Actinometer->Irradiate Analyze_Sample Quantify Released Substrate (e.g., HPLC) Irradiate->Analyze_Sample Analyze_Actinometer Measure Actinometer Absorbance Change Irradiate->Analyze_Actinometer Calc_QY Calculate Quantum Yield (Φu) Analyze_Sample->Calc_QY Calc_Photons Calculate Photons Absorbed Analyze_Actinometer->Calc_Photons Calc_Photons->Calc_QY

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A Senior Application Scientist's Guide to the Characterization and Application of O-(2-nitrobenzyl)hydroxylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the ability to exert precise control over molecular interactions in time and space is a paramount objective. Photocleavable linkers, or "caging" groups, have emerged as indispensable tools that permit the light-induced activation of molecules, providing a non-invasive trigger for a host of biological and chemical processes. Among these, reagents that combine the photosensitivity of the ortho-nitrobenzyl (oNB) group with the bioorthogonal reactivity of hydroxylamines offer a powerful strategy for spatiotemporal control of bioconjugation.

This guide provides an in-depth comparison of O-(2-nitrobenzyl)hydroxylamine hydrochloride and its derivatives against alternative photocleavable systems. We will explore the underlying chemistry, provide detailed characterization and application protocols, and offer field-proven insights to help you select and implement the optimal strategy for your research.

The Core Chemistry: Photocaged Oxime Ligation

The utility of O-(2-nitrobenzyl)hydroxylamine derivatives lies in a two-stage process: a bioorthogonal ligation followed by a light-triggered cleavage.

  • Oxime Ligation: The hydroxylamine (or more specifically, alkoxyamine) moiety (-ONH₂) reacts with a carbonyl group (an aldehyde or ketone) to form a stable oxime (C=N-O) linkage.[1][2] This reaction is highly chemoselective, meaning it proceeds efficiently under physiological conditions without interfering with other functional groups present in complex biological systems.[3]

  • Photocleavage: The o-nitrobenzyl group is a well-established photolabile protecting group (PPG).[4][5] Upon irradiation with near-UV light (typically 300-365 nm), an intramolecular redox reaction occurs, cleaving the linker and releasing the molecule of interest.[4][6] The key advantage is that the hydroxylamine is "caged" or inactive until light is applied, preventing premature reaction and allowing for precise initiation of the ligation event.[1][7]

Reaction and Cleavage Mechanism

The diagram below illustrates the two fundamental stages: the initial aniline-catalyzed formation of a stable oxime bond at neutral pH, and the subsequent release of the conjugated molecule upon UV irradiation, which generates a characteristic o-nitrosobenzaldehyde byproduct.[8][9]

cluster_ligation Stage 1: Oxime Ligation cluster_cleavage Stage 2: Photocleavage R1_CHO R¹-CHO (Aldehyde) Oxime Caged Oxime Conjugate R1_CHO->Oxime + NB_ONH2 O-(2-Nitrobenzyl)hydroxylamine NB_ONH2->Oxime Aniline Aniline Catalyst (pH ~7) Aniline->Oxime Cleaved_R1 R¹-C=NOH (Released Oxime) Oxime->Cleaved_R1 Photolysis Byproduct o-Nitrosobenzaldehyde (Byproduct) Oxime->Byproduct generates UV_light UV Light (~365 nm) UV_light->Oxime

Caption: Mechanism of photocaged oxime ligation and cleavage.

Comparative Analysis of Photocleavable Protecting Groups

The choice of a PPG is critical and depends on the specific requirements of the experiment, such as wavelength sensitivity, cleavage efficiency, and potential side reactions. The classic o-nitrobenzyl group has inspired numerous derivatives designed to overcome its limitations.

Photolabile Group (PPG)Typical λmax (nm)Quantum Yield (Φ)Key Advantages & Drawbacks
o-Nitrobenzyl (oNB) 260–3500.01–0.3Advantages: Well-established chemistry, predictable mechanism.[10] Drawbacks: Requires potentially phototoxic UV light, relatively low quantum yield, generates reactive nitroso byproducts that can modify targets.[8][10][11]
4,5-Dimethoxy-2-nitrobenzyl (DMNB/NV) ~3500.006–0.16Advantages: Red-shifted absorption allows for use of less damaging, longer-wavelength UV light.[10] Drawbacks: Still generates a reactive byproduct, quantum yield can be low depending on the substrate.[10]
2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) ~350~0.41Advantages: Significantly higher quantum yield leads to more efficient and faster cleavage, reducing light exposure times.[5][12] Drawbacks: More complex synthesis, byproducts can still be problematic in sensitive systems.[13]
Coumarin-based 320-4000.01-0.2Advantages: Can be cleaved with longer wavelengths, often has fluorescent properties for tracking.[5][14] Drawbacks: Cleavage products and mechanism can be more complex than oNB systems.[15]
p-Hydroxyphenacyl (pHP) 300-3600.1-0.4Advantages: Generally faster release rates compared to oNB, cleaner byproduct profile in some cases.[5] Drawbacks: Chemistry is less versatile than the oNB platform for protecting diverse functional groups.

Expertise in Practice: Causality Behind Experimental Choices

Simply following a protocol is insufficient; understanding the rationale behind each step is crucial for success and troubleshooting.

  • Why Use a Catalyst for Oxime Ligation? The uncatalyzed reaction between a hydroxylamine and a carbonyl is fastest at a slightly acidic pH of 4-5.[2] This is often incompatible with biological samples. At a physiological pH of ~7.4, the reaction is notoriously sluggish. Nucleophilic catalysts, such as aniline or its more potent derivatives like m-phenylenediamine (mPDA) and p-phenylenediamine (pPDA) , dramatically accelerate the reaction rate at neutral pH, making bioconjugation feasible.[2][16][17] The catalyst forms a more reactive protonated Schiff base intermediate, facilitating the transimination to the final oxime product.[9]

  • Why Choose Oxime over Hydrazone Ligation? Hydrazone linkages, formed from hydrazines and carbonyls, are another common bioconjugation tool. However, the resulting oxime bond is significantly more stable against hydrolysis at physiological pH compared to the corresponding hydrazone bond, making it the superior choice for applications requiring long-term stability.[9][18]

  • Managing Byproducts: The primary drawback of oNB-based linkers is the generation of a reactive o-nitrosobenzaldehyde upon photocleavage.[11] This species can potentially react with nucleophiles (like cysteine residues) in the sample. It is therefore critical to perform control experiments (e.g., irradiating the sample in the presence of the byproduct alone) to validate that observed biological effects are due to the uncaged molecule and not an artifact of the byproduct. For highly sensitive applications, considering an alternative PPG with a more inert byproduct profile, such as a coumarin or pHP derivative, may be necessary.[5]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating by incorporating steps for monitoring and purification, ensuring the integrity of the results.

Protocol 1: Aniline-Catalyzed Oxime Ligation to a Protein

This protocol describes the general procedure for conjugating an O-(2-nitrobenzyl)hydroxylamine-functionalized small molecule to a protein containing a genetically encoded aldehyde or ketone group.

  • Reagent Preparation:

    • Prepare a stock solution of the carbonyl-containing protein (e.g., 100 µM) in a suitable buffer like phosphate-buffered saline (PBS) at pH 7.4.

    • Prepare a stock solution of the O-(2-nitrobenzyl)hydroxylamine derivative (e.g., 10 mM) in a compatible organic solvent like DMSO.

    • Prepare a fresh stock solution of aniline catalyst (e.g., 200 mM) in the reaction buffer (PBS, pH 7.4).

  • Ligation Reaction:

    • In a microcentrifuge tube, combine the protein solution with the O-(2-nitrobenzyl)hydroxylamine derivative to achieve a 5- to 10-fold molar excess of the small molecule.

    • Add the aniline catalyst stock solution to the mixture to a final concentration of 10-100 mM.[18]

    • Incubate the reaction at room temperature or 37°C for 1-4 hours with gentle shaking.[2]

  • Reaction Monitoring:

    • At various time points, take a small aliquot of the reaction mixture.

    • Analyze the aliquot by SDS-PAGE to observe the shift in molecular weight corresponding to the conjugated protein.

    • Alternatively, use LC-MS to confirm the mass of the final conjugate.[18]

  • Purification:

    • Once the reaction is complete, purify the conjugated protein from excess small molecule and catalyst using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.[2]

Protocol 2: Photocleavage of the o-Nitrobenzyl Linker

This protocol details the light-induced cleavage of the conjugate prepared in Protocol 1.

  • Sample Preparation:

    • Place the purified conjugate solution in a UV-transparent vessel (e.g., quartz cuvette or microplate).

  • Irradiation:

    • Expose the sample to a UV light source with a peak output around 365 nm. A handheld UV lamp, LED array, or a filtered mercury arc lamp can be used.[4][6]

    • The irradiation time will vary depending on the light source intensity and the quantum yield of the specific linker, typically ranging from 5 to 30 minutes.[14][19] It is advisable to perform a time-course experiment to determine the optimal exposure time.

  • Cleavage Analysis:

    • Analyze the irradiated sample by HPLC, LC-MS, or SDS-PAGE to confirm the cleavage.[4]

    • By HPLC, you should observe the disappearance of the conjugated peak and the appearance of peaks corresponding to the cleaved components.

    • By SDS-PAGE, the protein should revert to its original, unconjugated molecular weight.[14]

Experimental Workflow Visualization

This diagram outlines the complete workflow from initial conjugation to final analysis, providing a clear, high-level overview of the experimental process.

Start Start: Carbonyl-Protein + NB-ONH₂ Reagent Ligation Oxime Ligation (Aniline, pH 7.4) Start->Ligation Purify1 Purification (Size-Exclusion) Ligation->Purify1 QC1 QC 1: Conjugate (SDS-PAGE / LC-MS) Purify1->QC1 Cleavage Photocleavage (UV Light, ~365 nm) QC1->Cleavage Verified Conjugate QC2 QC 2: Cleavage Products (HPLC / LC-MS) Cleavage->QC2 End End: Analysis of Released Biomolecule QC2->End Verified Cleavage

Caption: A typical experimental workflow for bioconjugation and photocleavage.

Conclusion and Future Outlook

This compound and its derivatives are powerful reagents for researchers requiring spatiotemporal control over chemical and biological processes. Their strength lies in the robust and bioorthogonal nature of oxime ligation combined with a well-understood, light-sensitive caging group. However, practitioners must remain vigilant about the limitations, namely the requirement for UV light and the generation of potentially reactive byproducts.

The field is continuously evolving, with next-generation PPGs that offer cleavage at longer, more biocompatible wavelengths (in the visible or even near-infrared spectrum) and produce inert byproducts. As these new tools become more accessible, they will further expand the scope and applicability of photocleavable chemistries in cutting-edge drug development and fundamental biological research.

References

  • DeForest, C. A., & Tirrell, D. A. (2015). A photoreleasable, bioorthogonal C-terminal modifying group for versatile and specific protein conjugation. Journal of the American Chemical Society, 137(28), 8975–8982. [Link]

  • DeForest, C. A., Polizzotti, B. D., & Anseth, K. S. (2009). Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification. Journal of Materials Chemistry B, 21(1), 101-111. [Link]

  • Hasan, T., & Wenge, A. M. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. Angewandte Chemie International Edition, 54(23), 6772-6776. [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

  • Rashidian, M., Dozier, J. K., & Distefano, M. D. (2013). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 24(3), 333-343. [Link]

  • ResearchGate. (n.d.). Schematic representation of (A) oxime ligation reaction between an aldehyde- or ketone-functionalized protein and aminooxy reagent, catalyzed by para-phenylenediamine (pPDA). [Link]

  • ResearchGate. (2025). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. [Link]

  • Raines, R. T., & Bode, J. W. (2018). Oxime Ligation via in situ Oxidation of N-Phenylglycinyl Peptides. Organic Letters, 20(9), 2539–2542. [Link]

  • Azagarsamy, M. A., & Anseth, K. S. (2013). Genetically Encoded Photocleavable Linkers for Patterned Protein Release from Biomaterials. ACS Macro Letters, 2(10), 947-951. [Link]

  • ResearchGate. (2025). New Types of Very Efficient Photolabile Protecting Groups Based upon the[2-(2-Nitrophenyl)propoxy]carbonyl (NPPOC) Moiety. [Link]

  • Ju, J., & Russo, J. J. (2000). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences, 97(12), 6416-6421. [Link]

  • Papageorgiou, G., & Corrie, J. E. (2005). Photorelease of alcohols from 2-nitrobenzyl ethers proceeds via hemiacetals and may be further retarded by buffers intercepting the primary aci-nitro intermediates. Journal of the American Chemical Society, 127(25), 8934-8935. [Link]

  • Journal of High School Science. (2022). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. [Link]

  • Gormley, A. J., & Stevens, M. M. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Polymer Chemistry, 7(20), 3484-3490. [Link]

  • Reitti, M., & Somfai, P. (2019). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 4(7), 11846–11852. [Link]

  • ResearchGate. (2025). Photorelease of Alcohols from 2-Nitrobenzyl Ethers Proceeds via Hemiacetals and May Be Further Retarded by Buffers Intercepting the Primary a ci -Nitro Intermediates. [Link]

  • Kloxin, A. M., Kasko, A. M., & Anseth, K. S. (2009). A photocleavable linker for the chemoselective functionalization of biomaterials. Journal of Materials Chemistry, 19(39), 7241-7244. [Link]

  • Ploegh, H. L., & Weissleder, R. (2014). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Journal of the American Chemical Society, 136(41), 14339–14342. [Link]

  • Henriques, S. T., & Craik, D. J. (2016). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 7(3), 1848–1855. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). Using o-nitrobenzyls as photocleavable linker to prepare.... [Link]

  • Zhou, Z., & Zhu, Z. (2020). Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications. Acta Biomaterialia, 115, 75-91. [Link]

  • Guo, A. D., et al. (2020). Light-induced primary amines and o-nitrobenzyl alcohols cyclization as a versatile photoclick reaction for modular conjugation. Nature Communications, 11(1), 5432. [Link]

  • The Exploring Chemist. (2021, December 17). Synthesis of Hydroxylamine HCl from Nitromethane! [Video]. YouTube. [Link]

  • ChemBK. (n.d.). O-(4-nitrobenzyl)hydroxylammonium hydrochloride. [Link]

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Safety Operating Guide

Navigating the Safe Disposal of O-(2-nitrobenzyl)hydroxylamine hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and scientists handling O-(2-nitrobenzyl)hydroxylamine hydrochloride are at the forefront of innovation. However, with great discovery comes the great responsibility of ensuring laboratory safety, particularly in the disposal of specialized chemical reagents. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. Our aim is to empower you with the knowledge to manage this chemical waste safely and effectively, thereby fostering a secure research environment.

Understanding the Hazard Profile

This compound is a compound that, while valuable in synthesis, presents a multi-faceted hazard profile that demands careful handling during disposal. The molecule incorporates both a nitrobenzyl group and a hydroxylamine hydrochloride moiety, each contributing to its overall risk assessment. The nitroaromatic component suggests potential toxicity and, under certain conditions, explosive hazards, a known characteristic of nitro-containing compounds.[1] The hydroxylamine hydrochloride portion is associated with corrosive properties, is harmful if swallowed or in contact with skin, and is a suspected carcinogen.[2][3][4]

Therefore, it is imperative to treat this compound as a hazardous waste material from the point of generation to its final disposal.[5][6]

Core Principles of Disposal

The foundational principle for the disposal of this compound is the prevention of its release into the environment and the mitigation of risks to personnel.[2] This is achieved through a systematic approach of segregation, containment, labeling, and transfer to a certified hazardous waste management facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][7]

Detailed Disposal Protocol

The following step-by-step procedure outlines the recommended practice for the safe disposal of this compound in a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE. This includes, at a minimum:

  • Chemical-resistant gloves (nitrile or rubber are suitable).[2]

  • Safety goggles or a face shield.[2][7]

  • A laboratory coat.[2]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[8]

Step 2: Waste Segregation and Containment

Proper segregation is critical to prevent dangerous chemical reactions.

  • Solid Waste: Collect any solid this compound waste, including residues and contaminated items (e.g., weighing paper, gloves), in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2][5] The container should be made of a material compatible with the chemical; avoid metal containers if there is a risk of corrosion.

  • Liquid Waste: If the chemical is in a solution, it should be collected in a separate, compatible, and labeled hazardous waste container. Avoid mixing with other waste streams unless their compatibility is confirmed. Incompatible materials include strong oxidizing agents and strong bases.[7]

Step 3: Labeling

Accurate and clear labeling of the waste container is a regulatory requirement and essential for the safety of all personnel. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The associated hazards (e.g., "Toxic," "Corrosive," "Irritant").

  • The date the waste was first added to the container.

  • The name of the principal investigator or laboratory contact.

Step 4: Storage

Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[5][7] The storage area should be cool and dry to prevent any degradation of the chemical that could lead to the formation of more hazardous byproducts.[7]

Step 5: Disposal Request and Pickup

Once the waste container is full or ready for disposal, follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.[6] Do not attempt to transport the waste off-site yourself.

The following diagram illustrates the decision-making workflow for the disposal of this compound.

DisposalWorkflow start Start: Generation of O-(2-nitrobenzyl)hydroxylamine hydrochloride waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Step 2: Assess Waste Form ppe->assess_form solid_waste Solid Waste (Residue, Contaminated Items) assess_form->solid_waste Solid liquid_waste Liquid Waste (Solutions) assess_form->liquid_waste Liquid contain_solid Step 2a: Collect in a Labeled, Compatible Solid Waste Container solid_waste->contain_solid contain_liquid Step 2b: Collect in a Labeled, Compatible Liquid Waste Container liquid_waste->contain_liquid labeling Step 3: Ensure Proper Labeling (Name, Hazards, Date) contain_solid->labeling contain_liquid->labeling storage Step 4: Store Securely in a Designated Area labeling->storage request_pickup Step 5: Request Pickup by Environmental Health & Safety (EHS) storage->request_pickup end End: Safe and Compliant Disposal request_pickup->end

Caption: Disposal Workflow for this compound.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Minor Spills: For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in the designated hazardous waste container.[1][2] Clean the area with a suitable solvent (consult the SDS for recommendations) and dispose of the cleaning materials as hazardous waste.

  • Major Spills: For larger spills, or any spill of a solution, evacuate the area and notify your institution's EHS or emergency response team immediately.[6] Do not attempt to clean up a large spill without proper training and equipment.

Quantitative Data Summary
ParameterGuidelineSource
Storage Temperature Cool, dry place[7]
Incompatible Materials Strong oxidizing agents, strong bases[7]
PPE Requirement Chemical-resistant gloves, safety goggles, lab coat[2][7]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The careful management of chemical waste is not just a regulatory requirement but a cornerstone of professional scientific practice.

References

  • ECHA. (n.d.). Nitrobenzene - Registration Dossier. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrobenzene. Retrieved from [Link]

  • Vanderbilt Environmental Health and Safety (VEHS). (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Lab Alley. (2025). Hydroxylamine Hydrochloride Safety Data Sheet. Retrieved from [Link]

Sources

Personal protective equipment for handling O-(2-nitrobenzyl)hydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential safety and handling protocols for O-(2-nitrobenzyl)hydroxylamine hydrochloride. The information is synthesized from established safety practices for hydroxylamine and nitroaromatic compounds to ensure a comprehensive and cautious approach.

Disclaimer

A specific Safety Data Sheet (SDS) for this compound was not located. This guide is therefore based on the known hazards of structurally similar compounds, such as positional isomers and the parent compound, hydroxylamine hydrochloride.[1] This chemical should be handled with extreme caution, assuming it possesses significant hazards. A thorough, site-specific risk assessment must be conducted before any work begins.

Hazard Analysis: Understanding the Compound

The potential hazards of this compound stem from its two key functional groups: the hydroxylamine moiety and the nitrobenzyl group.

  • Hydroxylamine Derivatives : These compounds are known for their toxicity and can be harmful if swallowed or in contact with skin.[2][3] They are often classified as skin and eye irritants and may cause allergic skin reactions.[2][3] Some hydroxylamines can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[4]

  • Nitroaromatic Compounds : The presence of a nitro group on a benzene ring can make a compound energetically unstable.[5] Such compounds may be sensitive to heat, shock, or friction and can pose a fire or explosion risk, especially when heated under confinement.[6] Thermal decomposition can produce toxic gases, including nitrogen oxides (NOx).[7][8][9][10]

Based on analogs, this compound is expected to be an irritant and acutely toxic solid.[11]

Core Directive: Personal Protective Equipment (PPE)

A robust PPE strategy is mandatory to create a reliable barrier between the researcher and the chemical. The following table outlines the minimum requirements.

PPE ComponentSpecificationsRationale & Supporting Evidence
Eye & Face Protection Chemical splash goggles and a full-face shieldProvides complete protection against splashes, dust, and potential energetic decomposition. Standard safety glasses are insufficient. Safety goggles that meet ANSI Z87.1 or EN 166 standards are required.[6][9][12]
Hand Protection Nitrile gloves (minimum 0.40 mm thickness)Offers chemical resistance to hydroxylamine derivatives. Double-gloving is strongly recommended to prevent exposure during glove removal. An outer glove can be removed if contaminated, leaving the inner glove as a clean barrier.[6][13]
Body Protection Flame-Resistant (FR) lab coat worn over natural fiber clothing (e.g., cotton)Protects skin from splashes and provides critical protection from fire hazards associated with nitroaromatic compounds.[4] Do not wear synthetic clothing (e.g., polyester) as it can melt and fuse to the skin in a fire.
Respiratory Protection NIOSH-approved respirator with P100 (particulate) and organic vapor cartridgesRequired when handling the solid outside of a certified chemical fume hood or when dust generation is likely. This prevents inhalation of the compound, which may cause respiratory irritation.[11][12][13][14] A respiratory protection program must be in place.[12]
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects.

Operational Plan: A Step-by-Step Workflow for Safe Handling

All handling of this compound must be performed within a certified chemical fume hood to control exposure.[6][15]

Handling_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_cleanup Post-Execution Phase A Review SDS of Analog Compounds B Verify Fume Hood Certification & Airflow A->B C Designate & Clear Work Area B->C D Assemble All Necessary Equipment C->D E Don All Required PPE D->E F Carefully Weigh Solid in Fume Hood E->F G Perform Chemical Manipulations F->G H Decontaminate Surfaces & Equipment G->H I Segregate & Label All Waste Streams H->I J Doff PPE in Correct Order I->J K Wash Hands Thoroughly J->K

Caption: A systematic workflow ensures safety at every stage of handling.

Procedural Steps:

  • Preparation :

    • Thoroughly review the SDS for hydroxylamine hydrochloride and other nitrobenzyl analogs to understand the full spectrum of potential hazards.[14]

    • Ensure the chemical fume hood is operational and the certification is current.

    • Prepare the workspace by removing all unnecessary items and ensuring a clean surface.

    • Use a blast shield inside the fume hood as an additional precaution during reactions.

  • Execution :

    • Don all PPE as specified in the table above.

    • When weighing the solid, use anti-static tools and a weigh boat to minimize dust creation.[13]

    • If making solutions, add the solid slowly to the solvent.

    • If heating is required, use a controlled heating mantle with temperature feedback and never heat the compound directly or under confinement due to explosion risk.[6][10]

  • Post-Execution :

    • Decontaminate all non-disposable equipment and the work surface within the fume hood.

    • Properly segregate waste as detailed in the disposal plan below.

    • Remove PPE in the reverse order of donning, ensuring contaminated outer gloves are removed first.

    • Wash hands and arms thoroughly with soap and water after exiting the lab.[14]

Disposal Plan: Managing Chemical Waste

Chemical waste must be handled with the same care as the parent compound. Never mix incompatible waste streams.[16]

Disposal_Plan cluster_waste_source Waste Generation cluster_waste_management Waste Management Pathway Solid_Waste Contaminated Solids (Gloves, Weigh Paper, etc.) Collection Segregate into Separate, Labeled, Sealed Containers Solid_Waste->Collection Liquid_Waste Contaminated Liquids (Solvents, Reaction Mixtures) Liquid_Waste->Collection Excess_Chemical Unused/Expired Product Excess_Chemical->Collection Storage Store in Designated Satellite Accumulation Area Collection->Storage Pickup Contact Institutional EHS for Hazardous Waste Pickup Storage->Pickup

Caption: Proper segregation and labeling are critical for safe chemical waste disposal.

Disposal Protocol:

  • Contaminated Solids : All disposable items (gloves, weigh paper, pipette tips) that have contacted the chemical must be placed in a dedicated, clearly labeled hazardous waste container for solid waste.[10]

  • Contaminated Liquids : Unused solutions and reaction mixtures must be collected in a compatible, labeled hazardous waste container for liquid waste.

  • Unused Product : The original container with any unused product must be disposed of as hazardous waste. Do not attempt to dispose of it in a sink or regular trash.[16]

  • Labeling and Storage : All waste containers must be sealed, clearly labeled with "Hazardous Waste," the full chemical name, and associated hazards. Store these containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department.[9][10]

Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]

  • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2][12]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

  • Spill : Evacuate the area. Do not attempt to clean up a spill without appropriate training and PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand or vermiculite) and place it in a sealed container for hazardous waste disposal.

References

  • PubChem. (n.d.). Hydroxylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-ETHYLHYDROXYLAMINE HYDROCHLORIDE, 97%. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • EMD Millipore. (n.d.). Safety Data Sheet - Hydroxylamine Hydrochloride GR ACS. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet - Nitrobenzene. Retrieved from [Link]

  • Missouri S&T. (n.d.). Chemical Safety. Environmental Health and Safety. Retrieved from [Link]

  • Loba Chemie. (2022). HYDROXYLAMINE HYDROCHLORIDE AR/ACS - Safety Data Sheet. Retrieved from [Link]

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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O-(2-nitrobenzyl)hydroxylamine hydrochloride
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.